molecular formula C5H4BrClN2 B1523344 4-Bromo-5-chloropyridin-2-amine CAS No. 1187449-01-9

4-Bromo-5-chloropyridin-2-amine

Cat. No.: B1523344
CAS No.: 1187449-01-9
M. Wt: 207.45 g/mol
InChI Key: VIZMARKIEQIMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloropyridin-2-amine is a useful research compound. Its molecular formula is C5H4BrClN2 and its molecular weight is 207.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZMARKIEQIMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704589
Record name 4-Bromo-5-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187449-01-9
Record name 4-Bromo-5-chloropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-chloropyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical properties of 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-chloropyridin-2-amine

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique arrangement of amino, bromo, and chloro functional groups on a pyridine scaffold imparts a specific reactivity profile that is highly valued by researchers in medicinal chemistry and materials science.[1][2][3] The strategic placement of these groups allows for selective chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making it an essential building block for constructing novel therapeutic agents and functional materials.[2][3] This guide provides an in-depth analysis of its core physicochemical properties, analytical characterization methodologies, and practical handling considerations for professionals in drug discovery and chemical development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation. The compound is systematically named and registered to ensure unambiguous communication among researchers.

  • Primary IUPAC Name: 5-Bromo-2-chloropyridin-4-amine[4]

  • Common Name: 4-Amino-5-bromo-2-chloropyridine

  • CAS Number: 857730-21-3[4][5]

  • Molecular Formula: C₅H₄BrClN₂[4][5]

  • Molecular Weight: 207.46 g/mol [5][6][7]

The molecular architecture consists of a pyridine ring substituted with three key functional groups. The amine group at position 2 and the chlorine atom at position 5 are critical sites for synthetic modification, while the bromine at position 4 further influences the electronic properties and reactivity of the ring.

  • SMILES: Nc1cc(Cl)ncc1Br[5]

  • InChI Key: MGZWZNBANVSZLM-UHFFFAOYSA-N[4][5]

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and storage. These parameters are critical for designing robust synthetic protocols and analytical methods.

PropertyValueSource(s)
Appearance White to off-white or pale cream solid/powder.[2][4]
Melting Point 127-129 °C; 127.3-128.4 °C; 122.0-134.0 °C[5][6][8][9]
Boiling Point 315.5 °C at 760 mmHg (Predicted/Estimated)[6][8][9]
Density 1.8 ± 0.1 g/cm³ (Predicted/Estimated)[6][8][9]
Solubility Insoluble in water; excellent solubility in polar aprotic solvents.[1]
pKa 2.73 ± 0.42 (Predicted)[9]
XLogP3 1.8 / 2.0797 (Calculated)[1][8]

Causality Insight: The high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding from the amine group and dipole-dipole interactions from the C-Cl and C-Br bonds. Its poor aqueous solubility is consistent with the lipophilic character imparted by the halogen atoms, as reflected in its positive LogP value.[1]

Analytical Characterization: A Multi-Technique Approach

Confirming the identity and purity of this compound requires a combination of spectroscopic and chromatographic techniques. This multi-faceted approach ensures the integrity of the material used in subsequent applications.

cluster_0 Analytical Workflow for Characterization Start Start Sample This compound Start->Sample Structural_Elucidation Structural Elucidation Sample->Structural_Elucidation Purity_Assessment Purity & Impurity Profiling Sample->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared Spectroscopy (FTIR) Structural_Elucidation->IR HPLC HPLC-UV Purity_Assessment->HPLC GC GC-MS (if applicable) Purity_Assessment->GC Report Comprehensive Report: Identity, Purity, Structure NMR->Report MS->Report IR->Report HPLC->Report GC->Report cluster_1 HPLC Purity Determination Workflow Prep 1. Sample Preparation (Dissolve in Mobile Phase) Method 2. HPLC Method Setup (C18 Column, UV Detector) Prep->Method Suitability 3. System Suitability Test (Inject Reference Standard) Method->Suitability Analysis 4. Sample Analysis (Inject Sample Solution) Suitability->Analysis Calculation 5. Data Processing (Peak Integration, Area % Calculation) Analysis->Calculation Result 6. Final Purity Report Calculation->Result

References

An In-depth Technical Guide to 4-Amino-5-bromo-2-chloropyridine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-5-bromo-2-chloropyridine (CAS No. 857730-21-3), a pivotal heterocyclic intermediate for professionals in pharmaceutical development, agrochemical synthesis, and material science. We will delve into its molecular characteristics, synthesis, analytical validation, key applications, and safety protocols, offering field-proven insights into its utilization.

A Note on Nomenclature

It is important to clarify the compound's nomenclature. While sometimes referred to by other names, the structure corresponding to CAS number 857730-21-3 is most accurately named 5-bromo-2-chloropyridin-4-amine according to IUPAC rules. For consistency with common supplier listings, this guide will use the name 4-Amino-5-bromo-2-chloropyridine .

Part 1: Molecular Structure and Physicochemical Profile

4-Amino-5-bromo-2-chloropyridine is a polysubstituted pyridine, a structural motif prevalent in a vast number of biologically active molecules.[1] Its utility stems from the unique electronic properties and distinct reactivity of its three functional groups—amino, bromo, and chloro—which can be selectively addressed in synthetic schemes.

Caption: Molecular Structure of 4-Amino-5-bromo-2-chloropyridine.

Table 1: Chemical Identifiers and Properties

ParameterValueSource(s)
IUPAC Name 5-bromo-2-chloropyridin-4-amine[1]
CAS Number 857730-21-3[2][3]
Molecular Formula C₅H₄BrClN₂[2][3][4]
Molecular Weight 207.46 g/mol [2][3][4]
Appearance Solid (typically off-white to white)[2]
Melting Point 127.3 - 128.4 °C[1][2]
Boiling Point 315.5 °C (at 760 mmHg)
Density 1.8 ± 0.1 g/cm³
SMILES Nc1cc(Cl)ncc1Br[2]
InChI Key MGZWZNBANVSZLM-UHFFFAOYSA-N[1][2]
Storage 2-8°C, dry, well-ventilated place[2]

Part 2: Synthesis and Purification

The synthesis of 4-Amino-5-bromo-2-chloropyridine is typically achieved via electrophilic bromination of a suitable aminopyridine precursor. The following protocol is a robust and scalable method derived from established procedures for analogous compounds.[1]

Causality of Experimental Design: The choice of 2-chloro-4-aminopyridine as the starting material is strategic. The amino group is an activating ortho-, para-director for electrophilic aromatic substitution. Since the para-position (C4) is already occupied by the amino group, the incoming electrophile (Br+) is directed to one of the ortho-positions (C3 or C5). Steric hindrance from the existing chloro and amino groups favors substitution at the C5 position. N-Bromosuccinimide (NBS) is selected as the brominating agent because it is a solid, easy to handle, and provides a controlled source of electrophilic bromine, minimizing over-bromination side reactions. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the reaction.

synthesis_workflow start 2-chloro-4-aminopyridine (Starting Material) reagent + N-Bromosuccinimide (NBS) in Acetic Acid start->reagent reaction Electrophilic Bromination (0°C to Room Temp, 1h) reagent->reaction workup Solvent Removal & Aqueous Workup reaction->workup purification Silica Gel Column Chromatography workup->purification product 4-Amino-5-bromo-2-chloropyridine (Final Product) purification->product

Caption: Synthetic workflow for 4-Amino-5-bromo-2-chloropyridine.

Experimental Protocol: Synthesis
  • Reaction Setup: To a stirred solution of 2-chloropyridin-4-amine (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the cooled solution, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour, monitoring the reaction's completion by Thin-Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, remove the acetic acid under reduced pressure. The residue can be co-evaporated with ethanol to remove final traces of acid.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase in vacuo. The resulting crude product is purified by silica gel column chromatography, typically using a gradient elution of ethyl acetate in petroleum ether or hexane to yield the pure white solid product.[1]

Part 3: Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

validation_logic cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity Assessment MS Mass Spectrometry (Confirms Mass & Isotopic Pattern) confirmed Structurally Confirmed & Pure Compound MS->confirmed NMR NMR Spectroscopy (¹H & ¹³C) (Confirms Connectivity & Structure) NMR->confirmed HPLC HPLC (>97% Purity) HPLC->confirmed product Synthesized Product product->MS product->NMR product->HPLC Purity Check

Caption: Logic diagram for analytical validation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions of the pyridine ring. A broad singlet, corresponding to the two protons of the primary amine (NH₂), will also be present.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion cluster. Due to the presence of two halogen isotopes (Bromine: ~50.7% ⁷⁹Br, ~49.3% ⁸¹Br; Chlorine: ~75.8% ³⁵Cl, ~24.2% ³⁷Cl), the M, M+2, and M+4 peaks will appear in a distinctive ratio, unequivocally confirming the elemental composition. The base peak will correspond to the molecular weight of ~207 g/mol .

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A single major peak, representing >97% of the total integrated area, is indicative of a high-purity sample suitable for further research.[4]

Part 4: Applications in Research and Development

The strategic arrangement of reactive sites makes 4-Amino-5-bromo-2-chloropyridine a highly valuable intermediate.[2]

  • Pharmaceutical Development: This compound is a cornerstone in the synthesis of kinase inhibitors for oncology, as the pyridine scaffold is a well-known "hinge-binding" motif.[5] The amino group can be used to build fused heterocyclic systems, while the chloro and bromo positions are ideal for introducing diversity via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), respectively. This allows for systematic Structure-Activity Relationship (SAR) exploration in the development of anti-inflammatory and anti-cancer agents.[2]

  • Agrochemicals: It serves as a precursor for novel herbicides and pesticides. The pyridine core is present in many commercial agrochemicals, and the functional handles on this molecule allow for the synthesis of derivatives with enhanced efficacy and targeted modes of action.[2]

  • Material Science: The compound is explored in the synthesis of novel functional polymers and coatings where the pyridine unit can impart specific properties like thermal stability or metal-coordinating ability.[2]

Part 5: Safety, Handling, and Storage

Due to its toxicological profile, strict adherence to safety protocols is mandatory when handling 4-Amino-5-bromo-2-chloropyridine.

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
Signal Word Danger [2]
Pictograms GHS06 (Skull and Crossbones)
Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[2][6]
Precautionary Statements P264, P270, P280, P301+P310, P302+P352, P305+P351+P338, P405, P501[6][7]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[5][8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][6]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[5]

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First Aid and Emergency Procedures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[6][7]

  • If on Skin: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice. Remove contaminated clothing and wash it before reuse.[6][7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6][7]

  • Storage and Disposal: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[7] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-chloropyridin-2-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are found in a variety of biologically active compounds, making it a valuable building block for the synthesis of novel therapeutic agents.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Molecular Structure and Key Features

The structure of this compound, with the CAS number 857730-21-3, presents a unique substitution pattern on the pyridine ring. This arrangement of a bromo, a chloro, and an amino group governs its electronic properties and, consequently, its spectroscopic behavior. The presence of bromine and chlorine isotopes will also manifest in the mass spectrum, providing a characteristic isotopic pattern.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the amino group.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90s1HH-6
~6.70s1HH-3
~6.50br s2H-NH₂

Interpretation:

  • Aromatic Protons: The pyridine ring has two protons. The proton at the C-6 position (H-6) is expected to appear at a downfield chemical shift due to the deshielding effects of the adjacent nitrogen and the halogens. The proton at the C-3 position (H-3) would be expected at a more upfield position. Both signals are predicted to be singlets as there are no adjacent protons to cause splitting.

  • Amine Protons: The protons of the primary amine group (-NH₂) typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 500 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in DMSO-d6 acquire Acquire Spectrum (500 MHz) dissolve->acquire process Fourier Transform & Phasing acquire->process reference Reference to Solvent Peak process->reference

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a singlet for each unique carbon atom.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~158.0C-2
~150.0C-6
~140.0C-4
~110.0C-5
~108.0C-3

Interpretation:

  • C-2: The carbon bearing the amino group (C-2) is expected to be significantly downfield due to its direct attachment to the electronegative nitrogen atom and its position within the aromatic ring.

  • C-4 and C-5: The carbons attached to the halogens (C-4 and C-5) will also be downfield, with their exact shifts influenced by the specific halogen.

  • C-6 and C-3: The remaining carbons of the pyridine ring will appear at chemical shifts typical for aromatic systems, with their positions influenced by the overall substitution pattern.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Use a 125 MHz NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative AbundanceAssignment
206~75%[M]⁺ (with ⁷⁹Br and ³⁵Cl)
208~100%[M]⁺ (with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl)
210~25%[M]⁺ (with ⁸¹Br and ³⁷Cl)

Interpretation:

The molecular ion peak ([M]⁺) will appear as a cluster of peaks due to the isotopic distribution of bromine and chlorine. The most abundant peak in the cluster is expected at m/z 208. The presence of this characteristic isotopic pattern is a strong indicator of a molecule containing one bromine and one chlorine atom.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and any fragment ions.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis introduce Direct Probe or GC ionize Electron Ionization (70 eV) introduce->ionize analyze Scan Mass Range ionize->analyze detect Detect Molecular Ion analyze->detect

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amino group and the C=C and C=N bonds of the pyridine ring.

Predicted Infrared (IR) Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretching (asymmetric and symmetric)
1640-1600StrongN-H bending (scissoring)
1580-1450Medium-StrongC=C and C=N stretching (aromatic ring)
850-750StrongC-H out-of-plane bending
700-500MediumC-Br and C-Cl stretching

Interpretation:

  • N-H Vibrations: The presence of the primary amine group will be evident from the characteristic N-H stretching and bending vibrations.

  • Aromatic Ring Vibrations: The absorptions in the 1580-1450 cm⁻¹ region are characteristic of the pyridine ring.

  • C-H Bending: The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic ring.

  • Carbon-Halogen Vibrations: The C-Br and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy Data Acquisition:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provides a complete picture of its molecular structure. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development, enabling confident identification and utilization of this important chemical intermediate. While experimentally obtained data is always the gold standard, this guide provides a robust framework for understanding the key spectroscopic features of this molecule.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the prediction, acquisition, and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-5-chloropyridin-2-amine (CAS 857730-21-3).[1][2] As a halogenated aminopyridine, this compound represents a class of versatile chemical building blocks crucial in pharmaceutical and agrochemical research.[3][4] Given the absence of publicly available spectral data, this guide emphasizes the theoretical principles and practical methodologies required for its complete structural elucidation by NMR. We will detail the predicted chemical shifts and coupling constants based on established substituent effects on the pyridine scaffold. Furthermore, this document presents a robust, step-by-step experimental protocol for acquiring high-quality 1D and 2D NMR data, ensuring self-validating and unambiguous spectral assignment for researchers in drug development and chemical synthesis.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted pyridine derivative featuring a unique arrangement of electron-donating (amino) and electron-withdrawing (halogen) groups. This distinct electronic landscape makes it a valuable intermediate for creating complex, biologically active molecules through reactions like nucleophilic substitution and catalytic coupling.[3] Halogenated pyridines are privileged scaffolds in medicinal chemistry, contributing to the development of therapeutics for a range of diseases.[5][6][7]

Accurate structural confirmation is the bedrock of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous determination of the molecular structure of small organic molecules in solution.[8][9] This guide serves as a predictive and methodological resource for scientists working with this compound, enabling them to anticipate spectral features and implement a rigorous analytical workflow.

Below is the chemical structure of this compound with standard IUPAC numbering, which will be used for all subsequent spectral assignments.

Caption: Structure of this compound with atom numbering.

Theoretical NMR Spectra Prediction

The predictive analysis of NMR spectra is grounded in understanding how a molecule's electronic structure influences the magnetic environment of each nucleus. For substituted pyridines, chemical shifts are primarily dictated by the interplay of electron-donating and electron-withdrawing effects of the substituents.[10][11][12]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two from the aromatic protons on the pyridine ring and one from the amine group protons.

  • Aromatic Protons (H3 & H6):

    • Chemical Shift (δ): The pyridine ring is inherently electron-deficient, causing its protons to resonate at a relatively high chemical shift (downfield). The substituents modulate this baseline:

      • The -NH₂ group at C2 is a strong electron-donating group (EDG). It increases electron density, particularly at the ortho (C3) and para (C6) positions, causing an upfield shift (shielding) of the attached protons.

      • The -Br at C4 and -Cl at C5 are electron-withdrawing groups (EWGs) through induction, which deshields nearby protons, shifting them downfield.

      • Prediction: H3, being ortho to the powerful -NH₂ group, will be the most shielded aromatic proton, appearing at the lowest chemical shift. H6, being ortho to the ring nitrogen and influenced by the halogens, will be the most deshielded, appearing further downfield.

    • Multiplicity (Splitting): H3 and H6 are positioned meta to each other. In pyridine systems, four-bond coupling (⁴J) between meta protons is typically small, on the order of 2-3 Hz. Therefore, both H3 and H6 are expected to appear as narrow doublets .

  • Amine Protons (-NH₂):

    • The two protons of the amine group are chemically equivalent. They typically appear as a broad singlet .

    • Their chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[13][14][15] In a non-protic solvent like DMSO-d₆, the signal is often sharper and more distinct than in CDCl₃.[16]

    • This signal will disappear upon the addition of a few drops of D₂O to the NMR sample, a classic test for exchangeable protons.[17]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each unique carbon atom in the pyridine ring. Additivity rules and substituent chemical shift (SCS) effects are used for prediction.[18][19][20][21]

  • C2 (bearing -NH₂): The strong shielding effect of the attached amino group will cause this carbon to resonate at a relatively upfield (lower ppm) position compared to other carbons bonded to nitrogen.

  • C4 (bearing -Br): The "heavy atom effect" of bromine typically induces an upfield shift on the directly attached carbon.

  • C5 (bearing -Cl): Chlorine is highly electronegative, but its effect on the attached carbon can be complex. It is expected to be in the mid-range of the aromatic region.

  • C3 & C6: These carbons are not directly attached to substituents other than hydrogen. Their chemical shifts will be influenced by their proximity to the ring nitrogen and the various functional groups. C3, adjacent to the electron-donating amino group, is expected to be more shielded (upfield) than C6, which is adjacent to the electronegative ring nitrogen.

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H and ¹³C NMR data. The chemical shift ranges are estimates based on general principles for substituted pyridines.

Assignment Predicted ¹H Data Predicted ¹³C Data
δ (ppm) Multiplicity
H3 / C3 ~6.5 - 7.0Doublet (d)
H6 / C6 ~7.8 - 8.2Doublet (d)
-NH₂ Variable (broad)Singlet (s)
C2 N/AN/A
C4 N/AN/A
C5 N/AN/A

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This section provides a self-validating methodology for the complete spectral characterization of this compound.

Sample Preparation
  • Compound Purity: Ensure the analyte is of high purity (>95%), as impurities will complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent.

    • DMSO-d₆: Recommended. Excellent for dissolving polar compounds and often yields sharper signals for exchangeable protons like -NH₂.[16]

    • CDCl₃: A common alternative for less polar compounds. The amine signal may be broader or less distinct.

  • Concentration:

    • For ¹H NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[22]

    • For ¹³C NMR and 2D NMR: A higher concentration is required due to the lower natural abundance of ¹³C. Use 20-30 mg in 0.6-0.7 mL of solvent.[22][23]

  • Procedure:

    • Accurately weigh the compound into a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate until the solid is completely dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.[24]

    • Cap the NMR tube securely and label it clearly.

Spectrometer Setup and Data Acquisition

The following workflow outlines the necessary steps from sample insertion to data acquisition.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition prep1 Weigh Compound (5-30 mg) prep2 Dissolve in Solvent (0.6 mL DMSO-d6) prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 setup1 Insert Sample prep3->setup1 setup2 Lock on Solvent Signal setup1->setup2 setup3 Shim Magnetic Field (Automated or Manual) setup2->setup3 setup4 Tune & Match Probe setup3->setup4 acq1 1D ¹H Spectrum setup4->acq1 acq2 1D ¹³C{¹H} Spectrum acq1->acq2 acq3 2D COSY acq2->acq3 acq4 2D HSQC acq3->acq4 acq5 2D HMBC acq4->acq5 Data Processing Data Processing acq5->Data Processing Proceed to

Caption: Experimental workflow for NMR data acquisition and analysis.

Recommended Acquisition Parameters

These parameters are starting points for a standard 400 MHz spectrometer and should be optimized as needed.[25][26][27]

Experiment Key Parameters Purpose
1D ¹H Scans: 8-16Relaxation Delay (d1): 2-5 sSpectral Width (sw): ~12 ppmQuantitative observation of all proton signals and their multiplicities.
1D ¹³C{¹H} Scans: 1024 or moreRelaxation Delay (d1): 2 sSpectral Width (sw): ~220 ppmObservation of all unique carbon signals (proton-decoupled).
2D COSY Scans per increment: 2-4Identifies scalar couplings between protons (e.g., confirms the H3-H6 meta-coupling).
2D HSQC Scans per increment: 4-8Correlates protons to the carbons they are directly attached to (C3-H3, C6-H6).[28]
2D HMBC Scans per increment: 8-16Long-range J-coupling delay: Optimized for ~8 HzCorrelates protons and carbons over 2-3 bonds. Crucial for assigning quaternary carbons (C2, C4, C5).[29]

Data Interpretation and Structural Verification

A systematic approach is required to translate raw spectral data into a confirmed molecular structure.[30][31]

Step-by-Step Interpretation Logic
  • ¹H Spectrum Analysis:

    • Identify the two doublet signals in the aromatic region (~6.5-8.5 ppm). The upfield doublet is H3; the downfield doublet is H6.

    • Confirm their coupling by observing a cross-peak in the COSY spectrum.

    • Locate the broad singlet for the -NH₂ protons. Confirm its identity by re-acquiring the spectrum after a D₂O shake.

  • ¹³C and HSQC Analysis:

    • Identify all five carbon signals in the ¹³C spectrum.

    • Use the HSQC spectrum to definitively link the proton signals to their attached carbons. The H3 signal will show a correlation to C3, and the H6 signal will correlate to C6.

    • The remaining three carbon signals are the quaternary carbons: C2, C4, and C5.

  • HMBC Analysis for Final Assignment:

    • The HMBC spectrum is the final key. Look for long-range correlations:

      • H3 should show correlations to C2, C4, and C5.

      • H6 should show correlations to C2, C4, and C5.

      • The -NH₂ protons (if visible and not too broad) may show correlations to C2 and C3.

    • By piecing together these correlations, the positions of C2, C4, and C5 can be assigned without ambiguity. For instance, the carbon that correlates to both H3 and H6 is C4. The carbon showing a strong correlation to the amine protons is C2.

G start Acquired NMR Data h1 Analyze 1D ¹H Spectrum - Identify H3, H6 doublets - Identify NH₂ singlet start->h1 c13 Analyze 1D ¹³C Spectrum - Count 5 carbon signals start->c13 cosy Analyze 2D COSY - Confirm H3-H6 coupling h1->cosy Verify Coupling hsqc Analyze 2D HSQC - Assign C3 and C6 cosy->hsqc c13->hsqc Correlate hmbc Analyze 2D HMBC - Use H3/H6 correlations to assign C2, C4, C5 hsqc->hmbc Assign Quaternaries structure Structure Verified hmbc->structure

Caption: Logical flow for the interpretation of NMR spectra.

Conclusion

This technical guide provides a predictive and practical framework for the complete NMR spectral characterization of this compound. By leveraging fundamental principles of substituent effects, researchers can anticipate the key features of the ¹H and ¹³C NMR spectra. The detailed experimental protocols for sample preparation and data acquisition, including 1D and advanced 2D techniques, establish a robust methodology for obtaining high-fidelity data. Finally, the systematic interpretation workflow ensures that all proton and carbon signals can be unambiguously assigned, leading to a validated chemical structure. This comprehensive approach is essential for ensuring scientific integrity and accelerating research in fields that utilize halogenated pyridines as critical synthetic intermediates.

References

A Deep Dive into the Structural Elucidation of 4-Bromo-5-chloropyridin-2-amine: An FT-IR and Mass Spectrometry Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and developmental success. Intermediates such as 4-Bromo-5-chloropyridin-2-amine are pivotal building blocks in the synthesis of a new generation of bioactive molecules.[1][2] Their structural fidelity is not merely a matter of academic rigor but a critical determinant of reaction outcomes, biological activity, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth, practical analysis of two cornerstone analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), as applied to the structural elucidation of this compound. It is designed for the practicing researcher, offering not just procedural steps, but the underlying scientific rationale that transforms raw data into unequivocal structural knowledge.

Disclaimer: The spectral data and interpretations presented within this guide are predictive, based on established spectroscopic principles and data from analogous compounds, due to the absence of publicly available experimental spectra for this compound at the time of publication.

The Compound of Interest: this compound

This compound is a halogenated aromatic amine with a pyridine core. Its utility as a synthetic intermediate stems from the differential reactivity of its functional groups: the amino group and the two distinct halogen substituents, which allow for sequential and site-selective chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol [3][4]
CAS Number 857730-21-3[3][4][5]
Appearance White to off-white solid[1]
Melting Point 127.3-128.4 °C[3][6]
IUPAC Name This compound

Vibrational Fingerprinting: FT-IR Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. Covalent bonds vibrate at specific frequencies, and by measuring the absorption of infrared radiation, we can identify the functional groups present in a sample.

Predicted FT-IR Spectrum of this compound

The predicted FT-IR spectrum of this compound is a composite of the characteristic absorptions of its primary amine, substituted pyridine ring, and carbon-halogen bonds. By analyzing the spectra of similar compounds, such as 2-amino-5-chloropyridine and 2-amino-5-bromopyridine, we can anticipate the key vibrational bands.[3][7][8][9][10]

Table 2: Predicted Characteristic FT-IR Bands for this compound

Wavenumber (cm⁻¹)Vibration TypePredicted IntensityRationale and Comparative Insights
3450 - 3300N-H Asymmetric & Symmetric StretchingMedium-StrongPrimary aromatic amines typically show two distinct bands in this region.[10][11] The presence of two electron-withdrawing halogens may slightly shift these frequencies.
3200 - 3000Aromatic C-H StretchingMedium-WeakCharacteristic of C-H bonds on the pyridine ring.
1640 - 1600N-H Scissoring (Bending)StrongThis band is a hallmark of primary amines.[10]
1600 - 1450C=C and C=N Ring StretchingMedium-StrongThe pyridine ring exhibits several characteristic stretching vibrations in this region.[12][13]
1350 - 1250Aromatic C-N StretchingStrongA strong band is expected for the C-N bond of an aromatic amine.[10]
1100 - 1000Aromatic C-H In-plane BendingMediumMultiple bands can appear in this region, corresponding to the C-H bonds on the substituted ring.
850 - 750Aromatic C-H Out-of-plane BendingStrongThe substitution pattern on the pyridine ring will influence the exact position of these strong bands.
700 - 600C-Cl StretchingStrongThe C-Cl stretching vibration is typically found in this region.
600 - 500C-Br StretchingStrongDue to the heavier mass of bromine, the C-Br stretch occurs at a lower frequency than the C-Cl stretch.
Experimental Protocol for FT-IR Analysis

The choice of sampling technique is paramount for obtaining a high-quality FT-IR spectrum. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is often the most straightforward and reliable method.

Step-by-Step ATR-FT-IR Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Perform a background scan.

  • Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Sample Analysis: Apply consistent pressure to the sample using the ATR anvil to ensure good contact with the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.

Causality in Experimental Choices
  • Why ATR? ATR requires minimal sample preparation, is non-destructive, and provides excellent sample-to-sample reproducibility. It avoids the complexities of preparing KBr pellets, which can introduce moisture and potential scattering effects.

  • Why a Purged Spectrometer? Atmospheric water vapor and carbon dioxide have strong IR absorptions that can obscure important sample peaks, particularly in the N-H and O-H stretching region and around 2360 cm⁻¹ (for CO₂).

Molecular Weight and Fragmentation: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound will be distinguished by a complex molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).[2][4][5][14]

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

m/zIsotopic CompositionPredicted Relative Abundance
206C₅H₄⁷⁹Br³⁵ClN₂~77% (Base Peak of Cluster)
208C₅H₄⁸¹Br³⁵ClN₂ / C₅H₄⁷⁹Br³⁷ClN₂~100%
210C₅H₄⁸¹Br³⁷ClN₂~24%

The fragmentation of the molecular ion is expected to proceed through logical losses of the substituents and cleavage of the pyridine ring.

Predicted Fragmentation Pathways:

  • Loss of Halogen Radicals: The initial fragmentation will likely involve the loss of a bromine or chlorine radical.

  • Loss of HCN: A common fragmentation pathway for pyridine and other nitrogen-containing aromatic rings is the elimination of a neutral molecule of hydrogen cyanide (HCN).[15]

Experimental Protocol for Mass Spectrometry Analysis

Electron Ionization (EI) is a common and effective ionization technique for relatively small, thermally stable molecules like this compound.

Step-by-Step EI-MS Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate the mass spectrum.

Trustworthiness Through Self-Validating Systems

The presence of both bromine and chlorine provides an internal validation of the molecular ion. The characteristic isotopic pattern is a highly reliable "fingerprint" that confirms the elemental composition of the ion. Any proposed fragment containing a halogen must also exhibit the corresponding isotopic pattern.

Visualizing the Workflow and Fragmentation

Diagrams are essential for conceptualizing experimental processes and molecular fragmentation.

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_processing Data Processing A Solid Sample B Place on ATR Crystal A->B D Acquire Sample Spectrum B->D C Acquire Background C->D E Baseline Correction D->E F Peak Identification E->F G Structural Interpretation F->G

Caption: A streamlined workflow for the FT-IR analysis of a solid sample using an ATR accessory.

MS_Fragmentation M [M]⁺˙ m/z 206, 208, 210 M_minus_Br [M-Br]⁺ m/z 127, 129 M->M_minus_Br - •Br M_minus_Cl [M-Cl]⁺ m/z 171, 173 M->M_minus_Cl - •Cl M_minus_Br_minus_HCN [M-Br-HCN]⁺ m/z 100, 102 M_minus_Br->M_minus_Br_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of a molecule like this compound is not achieved by a single analytical technique but by the synergistic interpretation of complementary data. FT-IR spectroscopy confirms the presence of the key functional groups, while mass spectrometry provides the molecular weight and a fragmentation roadmap that details the connectivity of the atoms. Together, they offer a high degree of confidence in the structure of this important synthetic intermediate, ensuring the integrity of subsequent research and development efforts.

References

Synthesis of 4-Bromo-5-chloropyridin-2-amine from 2-aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Synthesis of 4-Bromo-5-chloropyridin-2-amine: A Strategic Approach for Pharmaceutical Intermediates

Executive Summary

This compound is a key substituted pyridine derivative whose structural motif is of significant interest to researchers in drug development and medicinal chemistry. Halogenated pyridines are crucial building blocks in modern drug discovery, offering versatile handles for synthetic transformations like cross-coupling reactions and providing modulation of pharmacokinetic properties.[1] The precise arrangement of bromo, chloro, and amino substituents on the pyridine core presents a unique synthetic challenge, primarily centered on achieving the desired regioselectivity. A simple, direct halogenation of 2-aminopyridine or its mono-halogenated derivatives is often confounded by the powerful directing effects of the amino group.

This in-depth technical guide provides a strategic, multi-step approach to the synthesis of this compound starting from the readily available 2-amino-5-chloropyridine. We will delve into the causal logic behind each experimental choice, from protecting group strategy and N-oxidation to achieve regiochemical control, to detailed, field-tested protocols for each transformation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and rational methodology for accessing this valuable chemical entity.

The Strategic Imperative: Navigating Pyridine Regiochemistry

The synthesis of polysubstituted pyridines is a cornerstone of pharmaceutical development, with approximately 20% of top-selling drugs featuring a pyridine scaffold.[2] However, controlling the position of substituents is a persistent challenge.[2][3] In the case of this compound, the primary obstacle is the electronic nature of the starting materials.

The 2-amino group is a potent activating and ortho, para-directing group for electrophilic aromatic substitution (EAS). Attempting a direct bromination on the logical precursor, 2-amino-5-chloropyridine, would predictably yield substitution at the C-3 position, which is ortho to the activating amino group. The desired C-4 position is electronically disfavored.

To overcome this inherent regiochemical preference, a more sophisticated strategy is required. Our proposed pathway temporarily alters the electronic landscape of the pyridine ring to direct the incoming electrophile (bromine) to the C-4 position. This is achieved through a sequence of amino group protection and N-oxidation.

G cluster_0 Synthetic Strategy Overview A Start: 2-Amino-5-chloropyridine B Step 1: Amino Group Protection (Acetylation) A->B Ac₂O C Step 2: N-Oxidation B->C m-CPBA D Step 3: Regioselective Bromination at C4 C->D POBr₃ or NBS E Step 4: N-Oxide Reduction D->E PCl₃ or H₂/Pd F Step 5: Deprotection E->F Acidic/Basic Hydrolysis G Target: this compound F->G

Caption: Proposed multi-step workflow for the synthesis of this compound.

Mechanistic Rationale: The Role of N-Oxidation

The crux of our strategy lies in the temporary conversion of the pyridine to a pyridine N-oxide. This transformation serves two critical functions:

  • Electronic Inversion: The N-oxide group is strongly electron-withdrawing, deactivating the C-2 and C-6 positions towards electrophilic attack.

  • Activation of C-4: The N-oxide can be treated with reagents like POBr₃ or other phosphorus oxyhalides. This forms a reactive intermediate that renders the C-4 position highly susceptible to nucleophilic attack or rearrangement mechanisms that result in halogenation at the C-4 position. This approach provides a practical route to otherwise inaccessible 2,4-disubstituted pyridines.[4]

By first protecting the highly activating amino group as an acetamide, we temper its directing influence and prevent unwanted side reactions during the N-oxidation and bromination steps. This sequential modification of the substrate's electronic properties is a classic example of using protecting groups and intermediate states to achieve a challenging regiochemical outcome.

G cluster_0 Direct Bromination (Undesired) cluster_1 N-Oxide Mediated Bromination (Desired) Start1 2-Amino-5-chloropyridine Product1 2-Amino-3-bromo-5-chloropyridine (Major Product) Start1->Product1  Br₂ or NBS (Ortho-directing effect of NH₂ dominates)   Start2 Protected 2-Amino-5-chloropyridine N_Oxide N-Oxide Intermediate Start2->N_Oxide m-CPBA Product2 4-Bromo Product N_Oxide->Product2 POBr₃ (Activation of C4 position)

Caption: Comparison of regiochemical outcomes in direct vs. N-oxide mediated bromination.

Detailed Experimental Protocols

The following protocols are presented as a comprehensive, self-validating workflow. Each step includes checkpoints and expected outcomes. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Protection of 2-Amino-5-chloropyridine
  • Causality: The amino group is protected as an acetamide to reduce its powerful activating effect and prevent oxidation or other side reactions in subsequent steps. Acetic anhydride is a cost-effective and highly efficient reagent for this transformation.[5]

  • Protocol:

    • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate, add acetic anhydride (1.2 eq).

    • Optionally, a catalytic amount of a non-nucleophilic base like pyridine or triethylamine can be added to scavenge the acetic acid byproduct.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(5-chloropyridin-2-yl)acetamide, typically as a white solid.

Step 2: Synthesis of N-(5-chloropyridin-2-yl)acetamide N-oxide
  • Causality: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and relatively safe oxidant for the formation of N-oxides. The reaction is generally clean and high-yielding.

  • Protocol:

    • Dissolve the N-(5-chloropyridin-2-yl)acetamide (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor by TLC until the starting material is consumed.

    • Wash the reaction mixture sequentially with 10% aqueous sodium sulfite solution (to destroy excess peroxide), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide product.

Step 3: Regioselective Bromination of the N-oxide
  • Causality: Phosphorus oxybromide (POBr₃) serves as both a bromine source and an activating agent for the N-oxide, facilitating substitution at the C-4 position. This is a standard method for introducing halogens at the 2- or 4-positions of pyridine N-oxides.

  • Protocol:

    • In a flask equipped with a reflux condenser, add the N-(5-chloropyridin-2-yl)acetamide N-oxide (1.0 eq).

    • Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) at room temperature. An exothermic reaction may occur.

    • Heat the mixture to 80-100 °C and stir for 2-5 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a base such as sodium carbonate or ammonium hydroxide until the pH is ~8.

    • Extract the aqueous layer multiple times with ethyl acetate or DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-(4-bromo-5-chloropyridin-2-yl)acetamide.

Step 4 & 5: N-Oxide Reduction (if necessary) and Deprotection
  • Causality: The bromination with POBr₃ often results in the simultaneous reduction of the N-oxide. If the N-oxide remains, a separate reduction step using PCl₃ or catalytic hydrogenation is needed. The final deprotection step involves hydrolysis of the acetamide group under acidic or basic conditions to reveal the target primary amine.

  • Protocol (Hydrolysis):

    • Dissolve the crude N-(4-bromo-5-chloropyridin-2-yl)acetamide in a mixture of ethanol and concentrated hydrochloric acid (e.g., 6M HCl).

    • Heat the mixture to reflux (approximately 80-90 °C) for 4-8 hours.

    • Monitor the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature and neutralize by carefully adding a base (e.g., NaOH solution) until pH > 9.

    • The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

    • Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Data Summary and Characterization

The efficiency of each step should be carefully monitored to ensure a high overall yield. The final product must be characterized to confirm its identity and purity using standard analytical techniques.

StepReactionKey ReagentsTypical YieldKey Checkpoint
1 ProtectionAcetic Anhydride>90%TLC for consumption of starting amine
2 N-Oxidationm-CPBA80-90%TLC for consumption of protected pyridine
3 BrominationPOBr₃50-70%LC-MS to confirm mass of brominated product
4/5 Deprotection6M HCl75-85%¹H NMR to confirm disappearance of acetyl group
  • ¹H NMR: Expect characteristic shifts for the aromatic protons and the broad singlet for the -NH₂ group.

  • ¹³C NMR: Confirm the number of unique carbon atoms in the structure.

  • Mass Spectrometry (MS): Verify the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound.

Conclusion

The synthesis of this compound from 2-aminopyridine derivatives necessitates a strategic, multi-step approach to overcome the inherent regiochemical challenges of the pyridine ring. By employing a robust sequence of amino group protection, N-oxidation, directed bromination, and final deprotection, researchers can reliably access this valuable building block. The causality-driven protocols outlined in this guide provide a trustworthy and reproducible pathway, empowering scientists in the pharmaceutical and agrochemical industries to advance their discovery programs.

References

A Technical Guide to the Biological Potential of 4-Bromo-5-chloropyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to numerous therapeutic agents.[1] Within this class, 2-aminopyridine derivatives have emerged as privileged structures, primarily due to their ability to act as bioisosteres and form critical hydrogen bond interactions with biological targets.[2] This technical guide focuses on a specific, highly functionalized intermediate, 4-Bromo-5-chloropyridin-2-amine, and explores the vast potential of its derivatives in drug discovery. We will dissect the synthetic versatility of this core, delve into its established and potential biological activities—with a strong emphasis on anticancer and antimicrobial applications—and provide detailed experimental frameworks for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the creation of next-generation therapeutics.

The this compound Scaffold: A Privileged Starting Point

The this compound structure is a highly versatile building block for several strategic reasons.[3] Its unique combination of functional groups—a nucleophilic amino group, a reactive bromo substituent, and a chloro group for electronic modulation—provides multiple handles for synthetic diversification.

  • The 2-Amino Group: This primary amine is a crucial pharmacophoric feature. It serves as a key hydrogen bond donor, enabling potent interactions with the hinge region of kinases, a mechanism central to many modern cancer therapies.[2][4] It also acts as a synthetic handle for the construction of fused heterocyclic systems.

  • The 4-Bromo Group: The bromine atom is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the controlled and efficient introduction of a wide array of aryl, heteroaryl, and alkyl groups, facilitating systematic exploration of structure-activity relationships (SAR).[5] The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization.

  • The 5-Chloro Group: The electron-withdrawing nature of the chlorine atom modulates the electronic properties of the pyridine ring, influencing the pKa of the amino group and the overall reactivity of the scaffold.

This trifecta of functionalities makes the scaffold an exceptional starting point for generating diverse chemical libraries with a high potential for biological activity.[3]

Synthetic Strategies and Workflow

The generation of a diverse library of derivatives from the this compound core hinges on strategic and well-established synthetic transformations. The workflow is designed to selectively modify the key positions to probe the chemical space around the scaffold.

G cluster_0 Modification at C4-Bromo Position cluster_1 Modification at N2-Amino Position start This compound (Starting Material) suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) start->suzuki C-C bond formation sonogashira Sonogashira Coupling (Alkynes, Pd/Cu catalyst) start->sonogashira C-C bond formation buchwald Buchwald-Hartwig Amination (Amines, Pd catalyst) start->buchwald C-N bond formation acylation Acylation / Sulfonylation (Acyl/Sulfonyl chlorides) start->acylation N-Acyl/Sulfonyl derivatives alkylation Reductive Amination (Aldehydes/Ketones, NaBH(OAc)3) start->alkylation N-Alkyl derivatives library Diverse Compound Library suzuki->library sonogashira->library buchwald->library acylation->library alkylation->library

Caption: General synthetic workflow for derivatization. (Within 100 characters)

The primary synthetic avenue involves leveraging the reactivity of the bromine atom. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad functional group tolerance and high yields, allowing for the creation of C-C and C-N bonds at this position. Subsequently, or in parallel, the 2-amino group can be functionalized via acylation, sulfonylation, or reductive amination to further expand molecular diversity.

Key Biological Activities

Derivatives of substituted 2-aminopyridines exhibit a wide spectrum of biological activities. The most prominent and well-documented among these are anticancer and antimicrobial effects.[1][6]

Anticancer Activity: Kinase Inhibition

A significant body of research highlights the potential of pyridine derivatives as potent anticancer agents.[7][8] One of the most successful mechanisms of action for this class of compounds is the inhibition of protein kinases.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

The 2-aminopyridine moiety is a classic "hinge-binding" motif.[2] It mimics the adenine portion of ATP, forming one or more hydrogen bonds with the backbone of the kinase hinge region, thereby blocking the ATP-binding pocket and inhibiting downstream signaling required for tumor growth and survival.[4] Derivatives of this compound are being explored as inhibitors for various kinases, including VEGFR-2 (implicated in angiogenesis) and Abl/Src tyrosine kinases.[4][9]

G cluster_0 Kinase ATP-Binding Pocket cluster_1 cluster_2 Cell Signaling Hinge Hinge Region Proliferation Proliferation & Survival Hinge->Proliferation Phosphorylation Cascade ATP ATP Inhibitor 2-Aminopyridine Derivative Inhibitor->Block H-Bonds Block->Hinge Blocks ATP Binding

Caption: Mechanism of kinase inhibition by 2-aminopyridine derivatives. (Within 100 characters)

The cytotoxic effects of these derivatives have been demonstrated across a range of cancer cell lines, including breast (MCF-7), renal, and prostate cancer.[7][9]

Table 1: Representative Anticancer Activity of Substituted Pyridine-Urea Derivatives

Compound ID Target Cell Line IC50 (µM) Reference Drug (IC50, µM) Reference
8e MCF-7 (Breast) 0.22 (48h) Doxorubicin (1.93) [9]
8n MCF-7 (Breast) 1.88 (48h) Doxorubicin (1.93) [9]
8b NCI-60 Panel - Mean Inhibition: 43% [9]

| 8e | NCI-60 Panel | - | Mean Inhibition: 49% |[9] |

Note: Compounds listed are pyridine-urea derivatives, demonstrating the potential of the broader class.

Antimicrobial Activity

The functionalized pyridine core is also a valuable scaffold for developing novel antimicrobial agents. The increasing threat of multidrug-resistant bacteria necessitates the exploration of new chemical entities. Studies on related 2-amino-4-chloropyridine and 5-bromo-2-chloropyrimidin-4-amine derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antimycobacterial activity against M. tuberculosis.[6][10]

The mechanism of action can vary but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The structure-activity relationship studies indicate that the nature and position of substituents on the pyridine ring are critical for potency and spectrum of activity. For instance, the introduction of halogenated phenyl rings can enhance antimicrobial efficacy.[6]

Table 2: Representative Antimicrobial Activity of 2-amino-4-chloropyridine Schiff Base Derivatives

Compound ID S. aureus (MIC, µg/ml) E. coli (MIC, µg/ml) A. flavus (Fungus) (MIC, µg/ml) Reference
3b (chloro-subst.) 6 8 10 [6]
3c (bromo-subst.) 6 9 12 [6]
3d (fluoro-subst.) 5 7 9 [6]

| 3g (dinitro-subst.) | 6 | 10 | 12 |[6] |

Note: MIC stands for Minimum Inhibitory Concentration. Data is from related 2-amino-4-chloropyridine derivatives.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, standardized protocols are essential. The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol: Suzuki Cross-Coupling for C4-Arylation

This protocol describes a general method for introducing an aryl group at the 4-position of the pyridine ring, a key step in diversification.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 equivalents)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Add the 2M Na₂CO₃ solution (2.0 eq).

  • Causality: The palladium catalyst facilitates the transmetalation of the aryl group from boron to palladium, followed by reductive elimination to form the C-C bond. The base is crucial for activating the boronic acid.

  • Heat the reaction mixture to 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the desired 4-aryl-5-chloropyridin-2-amine derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability after exposure to the synthesized compounds.[7]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized derivative compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (medium + DMSO) as a negative control.

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Validation: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold is a demonstrably valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of compounds. The derivatives have shown significant promise, particularly as anticancer agents through kinase inhibition and as a new class of antimicrobials.

Future research should focus on:

  • Broad Kinase Profiling: Screening derivatives against large panels of kinases to identify potent and selective inhibitors for specific cancer subtypes.

  • Mechanism of Action Studies: Elucidating the precise mechanisms for antimicrobial activity to optimize for potency and avoid resistance.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy and safety.

The continued exploration of this versatile chemical core holds great promise for addressing unmet needs in oncology and infectious diseases.

References

A Strategic Guide to the Discovery of Novel Kinase Inhibitors Using the 4-Bromo-5-chloropyridin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. This guide provides a comprehensive, technically-grounded framework for the utilization of a versatile and strategically designed starting material, 4-Bromo-5-chloropyridin-2-amine , as a scaffold for the discovery of novel kinase inhibitors. We will delve into the synthetic rationale behind this scaffold's design, provide detailed protocols for its chemical elaboration, and outline a robust cascade for the biological evaluation of the resulting compounds, from high-throughput biochemical screens to cell-based target validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage privileged scaffolds in their kinase inhibitor discovery programs.

The Rationale: Why this compound?

The 2-aminopyridine motif is a well-established pharmacophore in kinase inhibitor design, celebrated for its ability to form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, mimicking the adenine portion of ATP itself.[1] The strategic value of the this compound scaffold lies in the differential reactivity of its two halogen substituents, which provides a powerful handle for controlled, sequential chemical diversification.

  • The Hinge-Binding Anchor: The 2-amino group is positioned to act as the primary anchoring point, forming one or two hydrogen bonds with the backbone carbonyls and/or nitrogens of the kinase hinge residues.

  • Primary Diversification Point (C4-Br): The bromine atom at the 4-position is more susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) than the chlorine at the 5-position. This allows for the initial introduction of a wide array of aryl, heteroaryl, or amino groups to probe the solvent-exposed regions of the ATP pocket, significantly influencing inhibitor potency and selectivity.

  • Secondary Modification/Tuning Point (C5-Cl): The chlorine atom at the 5-position is less reactive but can be targeted for nucleophilic aromatic substitution (SNAr) under more forcing conditions or can be retained to fine-tune the electronic properties and conformation of the inhibitor. Its electron-withdrawing nature can impact the pKa of the aminopyridine ring system and influence binding affinity.

This built-in reactivity differential allows for a logical and efficient exploration of chemical space, a core principle of modern scaffold-based drug discovery.[2]

Synthetic Toolkit: Elaboration of the Core Scaffold

The successful derivatization of the this compound core hinges on the precise control of regioselective cross-coupling and substitution reactions. Below are detailed, field-proven protocols for key transformations.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl- or heteroarylboronic acid to the C4-position of the scaffold.

Objective: To synthesize 4-aryl-5-chloropyridin-2-amine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Add the degassed solvent system (1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-5-chloropyridin-2-amine derivative.

Experimental Protocol 2: Buchwald-Hartwig Amination at the C4-Position

This protocol outlines the coupling of a primary or secondary amine to the C4-position.

Objective: To synthesize N4-substituted-5-chloropyridine-2,4-diamine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 equiv)

  • Xantphos or similar phosphine ligand (0.04-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane, degassed

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the this compound and a magnetic stir bar.

  • Evacuate and backfill the tube with inert gas.

  • Add the degassed solvent, followed by the amine coupling partner via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_0 Synthetic Workflow Start This compound (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amine, Pd Catalyst, Base) Start->Buchwald Product1 Library A: 4-Aryl-5-chloropyridin-2-amines Suzuki->Product1 Product2 Library B: N4-Substituted-5-chloro- pyridine-2,4-diamines Buchwald->Product2

Synthetic diversification of the core scaffold.

Biological Evaluation: A Phased Screening Cascade

Once a library of compounds has been synthesized, a systematic biological evaluation is critical to identify promising hits, confirm their activity, and understand their mechanism of action.

Phase 1: Primary Biochemical Screening (HTS)

The initial screen should be a robust, high-throughput biochemical assay designed to measure the direct inhibition of the target kinase. Homogeneous Time-Resolved Fluorescence (HTRF) is an excellent choice.[5][6]

Experimental Protocol 3: HTRF Kinase Assay

Objective: To identify compounds that inhibit the target kinase from a synthesized library.

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore (e.g., XL665 or d2) acts as the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors prevent this, causing a decrease in the signal.[7]

Procedure (384-well format):

  • Compound Plating: Dispense 0.5 µL of test compounds (typically at a high concentration, e.g., 10 µM final) and controls (DMSO for 0% inhibition, known inhibitor for 100% inhibition) into assay plates.

  • Enzyme Addition: Add 5.5 µL of the target kinase diluted in enzymatic buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 4 µL of a substrate/ATP mixture (pre-determined optimal concentrations) to initiate the kinase reaction.

  • Kinase Reaction: Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.

  • Detection: Add 10 µL of the HTRF detection reagent mix (containing EDTA to stop the reaction, Eu³⁺-antibody, and streptavidin-acceptor) in detection buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Read Plate: Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths on an HTRF-compatible plate reader. Calculate the HTRF ratio and percent inhibition.

Phase 2: Hit Confirmation and Potency Determination

Compounds identified as "hits" (e.g., >50% inhibition) in the primary screen should be re-tested to confirm activity and determine their half-maximal inhibitory concentration (IC₅₀). The "gold standard" radiometric assay is ideal for this purpose due to its high sensitivity and direct measurement of phosphate transfer.[2]

Experimental Protocol 4: Radiometric [γ-³²P]ATP Filter Binding Assay

Objective: To determine the IC₅₀ values of confirmed hits against the target kinase.

Procedure:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • In a reaction tube/plate, combine the kinase, its specific substrate peptide, and reaction buffer.

  • Add the diluted compound or DMSO control.

  • Initiate the reaction by adding the ATP mix, which includes [γ-³²P]ATP.

  • Incubate the reaction at 30 °C for a specified time within the linear range of the enzyme.

  • Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat (e.g., P81 paper). The positively charged paper binds the phosphorylated peptide substrate.

  • Wash the filter mat extensively with phosphoric acid to remove unreacted [γ-³²P]ATP.

  • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 3: Cellular Target Engagement and Pathway Modulation

A potent biochemical inhibitor must also be effective in a cellular context. A cell-based assay is essential to confirm that the compound can penetrate the cell membrane, engage the target kinase, and inhibit its downstream signaling.

Experimental Protocol 5: Western Blot for Substrate Phosphorylation

Objective: To assess the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in intact cells.

Procedure:

  • Cell Culture: Plate a relevant cell line (known to have an active signaling pathway involving the target kinase) in multi-well plates and grow to ~80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor (and DMSO control) for a specified period (e.g., 1-4 hours).

  • Stimulation (if necessary): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or agonist to activate the target kinase (e.g., add EGF to activate EGFR).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot:

    • Normalize lysate samples by protein concentration and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Data Analysis: Re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities to determine the reduction in substrate phosphorylation relative to the total substrate and loading control.

G cluster_1 Biological Screening Cascade CompoundLib Synthesized Compound Library HTS Primary Screen: Biochemical HTRF Assay (e.g., at 10 µM) CompoundLib->HTS Hits Identify 'Hits' (e.g., >50% Inhibition) HTS->Hits IC50 Hit Confirmation & Potency: Radiometric IC₅₀ Determination Hits->IC50 Active Cellular Cellular Activity Assay: Western Blot for Phospho-Substrate IC50->Cellular Lead Lead Candidate Cellular->Lead Potent & Cell-Active

A phased approach for inhibitor evaluation.

Data Interpretation and SAR-Guided Optimization

The data from the screening cascade provides the foundation for building a Structure-Activity Relationship (SAR). By comparing the chemical structures of the synthesized analogs with their corresponding biochemical and cellular potencies, medicinal chemists can deduce which structural modifications are favorable for activity.

For example, a hypothetical SAR exploration might begin by varying the aryl group introduced at the C4-position via the Suzuki reaction.

Table 1: Hypothetical SAR Data for 4-Aryl-5-chloropyridin-2-amine Analogs against Target Kinase X

Compound IDR Group (at C4)Target X IC₅₀ (nM)p-Substrate Inhibition (EC₅₀, nM)
1a Phenyl5,200>10,000
1b 4-Fluorophenyl2,1008,500
1c 3-Methoxyphenyl8503,200
1d 4-Hydroxyphenyl4501,500
1e 3-Aminophenyl120480
1f 4-(Morpholino)phenyl35 150

Interpretation and Causality:

  • Initial Hit (1a): The unsubstituted phenyl group provides a low-micromolar starting point.

  • Electronic Effects (1b, 1c): Simple electronic modifications show modest improvements, suggesting more than just electronics are at play.

  • Hydrogen Bonding (1d, 1e): The introduction of hydrogen bond donors (hydroxyl, amino groups) significantly improves biochemical potency. This suggests the R-group is interacting with a region of the kinase active site that has hydrogen bond acceptor residues. The improved cellular activity of these compounds also points to favorable physicochemical properties.

  • Optimized Interaction (1f): The 4-(Morpholino)phenyl group provides the best activity. The morpholine oxygen may be acting as a hydrogen bond acceptor, while the overall group improves solubility and occupies a specific pocket, leading to a potent, cell-active lead.

This iterative cycle of design, synthesis, and testing is the engine of drug discovery, allowing for the refinement of initial hits into potent and selective lead candidates.

G cluster_2 Example Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Target for Inhibition) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Novel Inhibitor Inhibitor->MEK

Inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel kinase inhibitors. Its strategic design enables a logical and efficient synthetic exploration of the kinase ATP-binding site. By coupling the robust synthetic protocols with the multi-tiered biological evaluation cascade detailed in this guide, research teams can systematically advance from initial scaffold to potent, cell-active lead compounds. Future work would involve profiling lead candidates for kinase selectivity across a broad panel, determining their mode of inhibition, and optimizing their pharmacokinetic properties to develop them into viable clinical candidates.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines Utilizing 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are foundational to modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs and demonstrating a vast spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of 4-Bromo-5-chloropyridin-2-amine, a highly versatile and strategically functionalized building block for the synthesis of complex pyridine derivatives. We will delve into the core principles of regioselective functionalization through key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This document provides not only detailed, field-proven protocols but also the underlying chemical logic, empowering researchers in drug discovery and organic synthesis to leverage this powerful intermediate for the construction of novel molecular architectures.

The Strategic Advantage of this compound

The pyridine ring is a privileged structure in drug design, prized for its unique electronic properties and its ability to engage in hydrogen bonding.[3][4] The utility of a pyridine-based starting material is magnified when it allows for controlled, sequential introduction of diverse functional groups. This compound (Figure 1) is an exemplary scaffold for this purpose.

  • Orthogonal Reactivity: The molecule possesses two different halogen atoms, bromine and chlorine. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.[5] This inherent difference in reactivity (C-I > C-Br > C-Cl > C-F) is the cornerstone of achieving regioselective synthesis.[5]

  • Multiple Reaction Sites: The presence of the C4-Br, C5-Cl, and C2-NH2 groups provides three potential sites for modification, allowing for the creation of densely functionalized and complex final products.

  • Electronic Influence: The pyridine nitrogen atom renders the C2, C4, and C6 positions electron-deficient, making them susceptible to both nucleophilic aromatic substitution and oxidative addition by palladium catalysts.[6][7]

This combination of features enables a synthetic strategy where the more labile C4-Br bond is addressed first under milder conditions, leaving the C5-Cl bond available for a subsequent transformation, often under more forcing conditions.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for modifying halogenated heterocycles.[8] The general catalytic cycle, while nuanced for each specific reaction, follows a common pathway.

Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)-X) Pd0->OxAdd Oxidative Addition ArX Aryl Halide (Py-X) ArX->OxAdd Trans Transmetalation OxAdd->Trans NuM Nucleophile (R-M) NuM->Trans RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Py-R) RedElim->Product

Figure 1: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most versatile C-C bond-forming cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[9]

Causality & Selectivity: When reacting this compound with a boronic acid, the reaction is expected to occur selectively at the C4-Br position. This is because the oxidative addition of the Pd(0) catalyst into the C-Br bond is kinetically favored over the stronger C-Cl bond.[5]

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C4

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a suitable ligand like SPhos (4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale / Notes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₄ is a reliable choice. Ligand choice can be crucial for difficult substrates.[10]
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands often accelerate reductive elimination.
Base K₃PO₄, Cs₂CO₃, K₂CO₃The base activates the boronic acid for transmetalation.[9]
Solvent Toluene, 1,4-Dioxane, THF (often with H₂O)Aqueous mixtures can enhance reaction rates.
Temperature 80 - 110 °CSufficient to drive the reaction without promoting C-Cl activation.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting a terminal alkyne with an aryl halide.[11] This reaction is prized for its mild conditions and is typically co-catalyzed by a copper(I) salt.

Causality & Selectivity: Similar to the Suzuki coupling, the Sonogashira reaction on this compound will preferentially occur at the C4-Br bond. The resulting alkynylpyridine is a valuable intermediate for further transformations, such as click chemistry or cyclization reactions.

Start This compound Reaction Sonogashira Coupling (Selective at C4-Br) Start->Reaction Reagent Terminal Alkyne (R-C≡CH) Reagent->Reaction Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) CuI Co-catalyst Amine Base (e.g., Et₃N) Conditions->Reaction Product 4-Alkynyl-5-chloropyridin-2-amine Reaction->Product

Figure 2: Sonogashira Coupling Workflow.

Protocol 2: Regioselective Sonogashira Coupling at C4

  • Preparation: To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), and the copper(I) co-catalyst (CuI, 4-8 mol%).[12]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N or i-Pr₂NH, 2.5 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.[13]

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 40-60 °C. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of NH₄Cl to remove the amine hydrohalide salt and copper salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[12]

Table 2: Representative Conditions for Sonogashira Coupling

ParameterRecommended ConditionsRationale / Notes
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Both Pd(0) and Pd(II) precursors are effective.[13]
Cu Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.
Base Et₃N, i-Pr₂NH, DIPAActs as both a base and often as a solvent or co-solvent.[14]
Solvent THF, DMF, TolueneAnhydrous and degassed solvents are critical to prevent catalyst deactivation.
Temperature 25 - 60 °CThe reaction is typically run under mild thermal conditions.
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of aryl halides with a wide variety of primary and secondary amines.[15][16] This reaction is indispensable in medicinal chemistry for synthesizing arylamines.[8]

Causality & Selectivity: This reaction also exhibits high selectivity for the C4-Br position over the C5-Cl position. Careful selection of the catalyst, a sterically hindered phosphine ligand, and a strong, non-nucleophilic base is critical for success.[8]

Protocol 3: Regioselective Buchwald-Hartwig Amination at C4

  • Preparation: In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky biarylphosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.) to an oven-dried reaction vessel.[13]

  • Reagent Addition: Remove the vessel from the glovebox. Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Inert Atmosphere & Solvent: Seal the vessel, and then add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After completion (typically 6-24 hours), cool the reaction to room temperature. Quench carefully with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[13]

Table 3: Representative Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsRationale / Notes
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) sources once reduced in situ.
Ligand BINAP, Xantphos, BrettPhosThe choice of ligand is crucial and depends on the amine; bulky ligands are often required.[13]
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine.[8]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are essential for optimal results.
Temperature 80 - 110 °CHigher temperatures may be needed compared to other couplings.

Advanced Strategies: Sequential Functionalization

The true power of this compound is realized in multi-step synthetic sequences. After the initial selective functionalization at the C4 position, the less reactive C5-chloro group can be targeted for a second transformation. This often requires more forcing conditions (higher temperature, stronger catalyst system) or a different reaction class altogether, such as nucleophilic aromatic substitution (SNAr).

Start 4-Bromo-5-chloro -pyridin-2-amine Step1_Suzuki Suzuki Coupling (R¹-B(OH)₂) Start->Step1_Suzuki Step1_Sonogashira Sonogashira (R¹-C≡CH) Start->Step1_Sonogashira Step1_BH Buchwald-Hartwig (R¹R²NH) Start->Step1_BH Intermediate C4-Functionalized 5-chloro-pyridin-2-amine Step1_Suzuki->Intermediate Step1_Sonogashira->Intermediate Step1_BH->Intermediate Step2_Suzuki Suzuki Coupling (R³-B(OH)₂) (Forcing Conditions) Intermediate->Step2_Suzuki Step2_SNAr SNAr (Nu-H) Intermediate->Step2_SNAr Product_A Di-substituted Product A Step2_Suzuki->Product_A Product_B Di-substituted Product B Step2_SNAr->Product_B

Figure 3: Sequential Functionalization Strategy.

Conclusion

This compound stands out as a premier building block for the efficient and controlled synthesis of substituted pyridines. The orthogonal reactivity of its C-Br and C-Cl bonds under palladium catalysis allows for predictable and regioselective functionalization. By mastering the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, researchers can rapidly access a vast chemical space of novel pyridine derivatives. The protocols and strategic insights provided herein serve as a robust foundation for scientists in drug development and materials science to accelerate their discovery programs.

References

Suzuki-Miyaura coupling reaction with 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Suzuki-Miyaura Coupling of Arylboronic Acids with 4-Bromo-5-chloropyridin-2-amine: A Guide to Overcoming Common Challenges

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides a detailed protocol and expert insights for the selective coupling of arylboronic acids with this compound, a substrate of significant interest in pharmaceutical and materials science. This particular scaffold presents unique challenges, including the potential for catalyst inhibition by the basic amine and pyridine nitrogens, and the need for chemoselective activation of the C-Br bond over the C-Cl bond. We will dissect the mechanistic nuances, provide a robust, step-by-step protocol using modern catalyst systems, and offer a comprehensive troubleshooting guide to empower researchers to achieve high yields and predictable selectivity.

The Mechanistic Landscape: More Than a Black Box

A successful Suzuki-Miyaura coupling hinges on a fundamental understanding of its catalytic cycle. The reaction is not merely mixing reagents; it's the orchestration of a delicate sequence of organometallic transformations.[3][4] The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

The Catalytic Cycle

The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to forge the new C-C bond.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-X (ArPd(II) Complex) OxAdd->PdII_complex Transmetalation Transmetalation PdII_R2_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_R2_complex RedElim Reductive Elimination RedElim->Pd0 ArX R¹-X (Aryl Halide) ArX->OxAdd Boronate R²-B(OR)₃⁻ (Activated Boronate) Boronate->Transmetalation Product R¹-R² (Coupled Product) Product->RedElim Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid R²-B(OH)₂ BoronicAcid->Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. The rate of this step is highly dependent on the halide, following the general trend C-I > C-Br > C-OTf >> C-Cl.[2][5] This reactivity difference is the cornerstone of achieving chemoselectivity with our dihalogenated substrate.

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. The base is critical here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the ligand exchange on the palladium.[6][7][8] The choice of base can significantly impact reaction rates and outcomes.[9]

  • Reductive Elimination: The final step where the two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[1][2]

Strategy for Selectivity and Success with this compound

Challenge 1: Chemoselectivity (C-Br vs. C-Cl)

The primary strategic consideration is to exploit the differential reactivity of the C-Br and C-Cl bonds. The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond, making it more susceptible to oxidative addition by the Pd(0) catalyst.[10] By carefully controlling reaction conditions, particularly temperature and reaction time, we can achieve highly selective coupling at the C4-Bromo position while leaving the C5-Chloro position intact for subsequent functionalization. For dihalogenated pyridines, oxidative addition is generally favored at the position alpha to the nitrogen (C2 or C6) or at C4.[10] In our substrate, the C4-Br is the most reactive site.

Challenge 2: Catalyst Inhibition by the Aminopyridine

The substrate, this compound, contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group. Both can coordinate to the electron-deficient palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle.[11][12][13] This is a common failure mode for couplings with unprotected aminopyridines.

The Solution: Modern Ligand Systems The key to overcoming this inhibition is the choice of ligand. Traditional ligands like triphenylphosphine (PPh₃) are often ineffective.[12] The solution lies in using bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[11][14]

  • Steric Bulk: The large size of these ligands creates a "coordination pocket" around the palladium that disfavors the binding of the aminopyridine substrate while still allowing the C-Br bond to access the metal center.

  • Electron-Donating Nature: These ligands increase the electron density on the palladium atom, which promotes the rate-limiting oxidative addition step, especially for less reactive C-Cl bonds (though here it helps activate the C-Br bond efficiently).[2]

Using modern palladium pre-catalysts, which generate the active Pd(0) species in situ in a controlled manner, can also significantly improve reaction consistency and activity.[11]

Detailed Experimental Protocol

This protocol is designed to be a robust starting point for the selective Suzuki-Miyaura coupling at the C4-Bromo position of this compound.

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplier ExamplePurpose
This compound>97%Sigma-AldrichStarting aryl halide
Arylboronic Acid>98%Combi-BlocksCoupling partner
SPhos Pd G3 Precatalyst>98%Strem ChemicalsPalladium source and ligand for generating active Pd(0)
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, >98%Acros OrganicsBase to activate the boronic acid
1,4-DioxaneAnhydrous, >99.8%Fisher ScientificAprotic solvent, common for Suzuki reactions
WaterDegassed, HPLCVWRCo-solvent, often beneficial for transmetalation
Ethyl Acetate (EtOAc)ACS Grade-Extraction solvent
Brine (Saturated NaCl solution)--Aqueous wash to break emulsions
Anhydrous Sodium Sulfate (Na₂SO₄)Granular-Drying agent
Silica Gel230-400 mesh-Stationary phase for column chromatography
Argon or Nitrogen GasHigh Purity (5.0)-Inert atmosphere to prevent catalyst oxidation
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

    • Causality Check: Using a slight excess of the boronic acid helps drive the reaction to completion and compensates for any potential protodeboronation side reactions.[11] K₃PO₄ is a moderately strong base effective for aminopyridine substrates.[12]

  • Inerting the Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum for 2-3 minutes and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Check: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, killing the reaction.[12] Thorough degassing is non-negotiable.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the SPhos Pd G3 Precatalyst (1-3 mol%).

    • Via syringe, add the degassed solvents: 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio, e.g., 4 mL Dioxane and 1 mL Water per mmol of aryl halide).

    • Causality Check: Adding the catalyst and solvents last, under inert gas, protects them from atmospheric degradation. The small amount of water can aid in dissolving the base and facilitate the transmetalation step.

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the reaction mixture with ethyl acetate (EtOAc).

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional EtOAc.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product: 4-Aryl-5-chloropyridin-2-amine.

Experimental Workflow Diagram

Workflow A 1. Setup - Add solids to Schlenk flask (Substrate, Boronic Acid, Base) B 2. Inert Atmosphere - Evacuate & backfill with Ar/N₂ (3x) A->B Seal Flask C 3. Reagent Addition - Add Catalyst & degassed Solvents B->C Positive Pressure D 4. Reaction - Heat at 80-100 °C - Monitor by TLC/LC-MS C->D Seal & Heat E 5. Work-up - Cool, dilute with EtOAc - Filter through Celite® - Aqueous washes D->E Reaction Complete F 6. Purification - Concentrate organic layer - Flash Column Chromatography E->F Crude Product G 7. Analysis - NMR, MS, etc. F->G Pure Product

Figure 2: Step-by-step experimental workflow.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This guide provides solutions to the most common problems encountered.

Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Inadequate degassing (presence of O₂). 2. Catalyst Inhibition: Strong coordination of the aminopyridine substrate. 3. Inactive Boronic Acid: Poor quality or decomposed boronic acid.1. Ensure meticulous degassing technique (3x evacuate/backfill cycles). Use high-purity solvents. 2. Increase catalyst loading slightly (e.g., from 1.5 mol% to 3 mol%). Ensure a sufficiently bulky ligand like SPhos or XPhos is used. 3. Use fresh, high-quality boronic acid. Consider converting it to the more stable pinacol boronate ester.[11]
Protodeboronation (Boronic acid is replaced by -H)1. Excess Water/Base: Promotes hydrolysis of the boronic acid. 2. High Temperature/Long Reaction Time: Can favor this side reaction.1. Use anhydrous base and precisely control the amount of water co-solvent. Weaker bases (e.g., K₂CO₃) may reduce the rate of this side reaction. 2. Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily long heating times. Use boronic esters for increased stability.[11]
Dehalogenation (C-Br is replaced by -H)1. Hydride Source: Certain impurities in solvents or reagents can act as hydride sources. 2. Catalyst Degradation Pathway: Some catalyst decomposition pathways can lead to reductive dehalogenation.1. Use high-purity, anhydrous solvents. 2. Optimize reaction time; prolonged heating can exacerbate this issue. Ensure the catalyst system is appropriate for the substrate.
Formation of Biaryl Homocoupling (R²-R²)1. Presence of Oxygen: O₂ can promote the oxidative homocoupling of boronic acids. 2. Incorrect Stoichiometry: A large excess of boronic acid can sometimes favor this pathway.1. Re-verify that the reaction setup is strictly anaerobic. 2. Use a more moderate excess of the boronic acid (e.g., 1.2 equivalents).

Conclusion

The selective Suzuki-Miyaura coupling of this compound is a highly achievable transformation when the specific challenges of the substrate are addressed proactively. Success relies on a combination of exploiting the inherent chemoselectivity of the C-Br over the C-Cl bond and mitigating catalyst inhibition through the use of modern, sterically demanding, and electron-rich phosphine ligands. By following the detailed protocol and utilizing the troubleshooting guide provided, researchers and drug development professionals can confidently synthesize valuable 4-aryl-5-chloropyridin-2-amine building blocks for a wide range of applications.

References

Application Note & Protocol: Chemoselective Sonogashira Coupling of 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing a chemoselective Sonogashira cross-coupling reaction on 4-bromo-5-chloropyridin-2-amine. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] For substrates bearing multiple halogen atoms, such as this compound, achieving high selectivity is paramount. This guide elucidates the underlying mechanism, provides a field-proven, step-by-step protocol, and offers detailed insights into reaction optimization and troubleshooting. The inherent reactivity difference between C-Br and C-Cl bonds is exploited to selectively functionalize the 4-position of the pyridine ring, preserving the chlorine atom for subsequent transformations, a crucial strategy in the synthesis of complex molecules for pharmaceutical and materials science applications.[3]

Introduction and Scientific Rationale

The Sonogashira coupling, first reported in 1975, has become an indispensable tool in organic synthesis.[1] It typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of a base, to couple aryl or vinyl halides with terminal alkynes under mild conditions.[4][5] This reaction's tolerance of a wide range of functional groups makes it particularly suitable for late-stage functionalization in the synthesis of complex pharmaceutical intermediates.[5]

The substrate, this compound, presents a unique challenge and opportunity due to its two distinct halogen substituents. The success of a synthetic campaign often hinges on the ability to selectively address one reactive site while leaving another untouched. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > OTf > Br > Cl.[6] This differential reactivity forms the basis of our protocol, which is designed to selectively couple an alkyne at the more labile C-Br bond while preserving the C-Cl bond.

The Catalytic Cycles: A Mechanistic Overview

The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2]

  • The Palladium Cycle: The cycle begins with the oxidative addition of the more reactive aryl bromide to the active Pd(0) catalyst, forming a Pd(II) complex. This is the selectivity-determining step. A subsequent transmetalation step with a copper acetylide species, generated in the copper cycle, transfers the alkyne group to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond of the product and regenerates the Pd(0) catalyst.

  • The Copper Cycle: The amine base deprotonates the terminal alkyne, making it nucleophilic.[7] The resulting acetylide anion reacts with the copper(I) salt (e.g., CuI) to form a copper(I) acetylide intermediate.[1] This species is the active transmetalating agent for the palladium cycle.[8]

The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.[1]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(Br)L₂ Pd0->Pd_complex Oxidative Addition (Ar-Br) Pd_alkyne Ar-Pd(II)(C≡CR)L₂ Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR Pd_alkyne->Product Alkyne H-C≡CR Acetylide ⁻C≡CR Alkyne->Acetylide Deprotonation Cu_acetylide Cu-C≡CR Acetylide->Cu_acetylide Coordination Cu_acetylide->Pd_complex To Transmetalation Base Base CuI CuI caption Fig 1. The dual catalytic cycles of the Sonogashira reaction.

Fig 1. The dual catalytic cycles of the Sonogashira reaction.

Detailed Experimental Protocol

This protocol is optimized for the chemoselective coupling at the C-4 (bromo) position of this compound. Strict adherence to anhydrous and anaerobic conditions is critical for reproducibility and high yields.

Reagents and Materials
Reagent/MaterialFormulaPurposeTypical Amount (Equivalents)Mol %
This compoundC₅H₄BrClN₂Aryl Halide Substrate1.0-
Terminal AlkyneR-C≡CHCoupling Partner1.1 - 1.2-
Bis(triphenylphosphine)palladium(II) dichloridePdCl₂(PPh₃)₂Palladium Catalyst0.02 - 0.052 - 5%
Copper(I) IodideCuICo-catalyst0.04 - 0.104 - 10%
Triethylamine (Et₃N) or Diisopropylamine (DIPEA)Et₃N / (i-Pr)₂NHBase / Solvent3.0 - 5.0 (or as solvent)-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)C₄H₈O / C₃H₇NOAnhydrous Solvent~0.1 M concentration-
Nitrogen or Argon GasN₂ / ArInert Atmosphere--

Step-by-Step Methodology

Workflow start Start setup 1. Assemble & Flame-Dry Schlenk Flask under Vacuum start->setup inert 2. Backfill with Inert Gas (N₂/Ar) setup->inert add_solids 3. Add Substrate, Pd Catalyst & CuI inert->add_solids evac_backfill 4. Evacuate & Backfill (3 cycles) add_solids->evac_backfill add_liquids 5. Add Anhydrous Solvent & Degassed Base via Syringe evac_backfill->add_liquids add_alkyne 6. Add Terminal Alkyne via Syringe add_liquids->add_alkyne react 7. Stir at Room Temp. Monitor by TLC/LC-MS add_alkyne->react workup 8. Quench, Extract, Wash & Dry react->workup purify 9. Purify via Column Chromatography workup->purify end End Product purify->end

Fig 2. Experimental workflow for selective Sonogashira coupling.
  • Vessel Preparation: Assemble a two-neck round-bottom flask (or Schlenk flask) equipped with a magnetic stir bar and a condenser. Flame-dry the entire apparatus under high vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. Maintaining an inert atmosphere is crucial to prevent catalyst decomposition and the undesired Glaser-type homocoupling of the alkyne.[4][6]

  • Reagent Loading: To the cooled flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.03 equiv.), and copper(I) iodide (e.g., 0.05 equiv.).

  • Atmosphere Purge: Seal the flask and carefully evacuate and backfill with inert gas. Repeat this cycle three times to ensure the removal of all atmospheric oxygen.

  • Solvent and Base Addition: Through a septum, add anhydrous, degassed solvent (e.g., THF) to achieve a substrate concentration of approximately 0.1 M. Subsequently, add the degassed amine base (e.g., triethylamine, 3.0 equiv.) via syringe. The solution may change color.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe. A color change to a darker solution is often observed.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours). For less reactive alkynes, gentle heating (40-60°C) may be required, but this increases the risk of reacting at the C-Cl position.[9]

  • Work-up: Upon completion, cool the reaction to room temperature (if heated). Dilute the mixture with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the desired 4-alkynyl-5-chloropyridin-2-amine.

Optimization and Troubleshooting

Even robust protocols can require optimization. The following table addresses common issues encountered during Sonogashira couplings.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd or Cu).2. Oxygen in the reaction.3. Insufficient temperature for a less reactive substrate.4. Impure starting materials.1. Use fresh, high-purity catalysts. CuI should be off-white, not green/brown.[6]2. Ensure rigorous degassing of solvents and a leak-free inert atmosphere setup.3. Gradually increase temperature to 40-60°C, while monitoring for selectivity.4. Purify starting materials if necessary.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition due to the presence of oxygen or impurities in the solvent.Improve inert atmosphere techniques. Use freshly distilled or purchased anhydrous, degassed solvents. Some solvents like THF can promote this; consider DMF or toluene.[6][10]
Significant Alkyne Homocoupling (Glaser Product) Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide intermediate.1. Rigorously exclude oxygen from the reaction.2. Minimize the amount of copper(I) co-catalyst.3. Consider a "copper-free" Sonogashira protocol, which may require different ligands (e.g., N-heterocyclic carbenes) or conditions.[3][6]
Loss of Selectivity (Reaction at C-Cl bond) Reaction conditions are too harsh (e.g., excessive temperature or prolonged reaction time).1. Perform the reaction at the lowest effective temperature (start at room temperature).2. Reduce catalyst loading.3. Monitor the reaction closely and stop it as soon as the starting bromide is consumed.

Conclusion

The Sonogashira coupling provides an efficient and chemoselective method for the alkynylation of this compound at the C-4 position. The key to success lies in leveraging the intrinsic reactivity difference between the C-Br and C-Cl bonds and maintaining strict anaerobic and anhydrous conditions to preserve catalyst activity and prevent side reactions. This protocol offers a reliable foundation for researchers and drug development professionals to synthesize valuable, selectively functionalized pyridine building blocks for a wide array of applications.

References

Application Notes & Protocols: The Strategic Role of Bromo-Chloro-Pyridinamine Scaffolds in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Core in Agrochemical Design

In the landscape of modern crop protection, heterocyclic chemistry provides the foundational architecture for a vast array of highly effective active ingredients. Among these, the substituted pyridine scaffold holds a position of particular prominence. Its unique electronic properties and the ability to present functional groups in a specific three-dimensional arrangement make it a privileged structure in the design of potent and selective insecticides, fungicides, and herbicides.

This guide focuses on a specific, highly functionalized pyridine intermediate, 4-Bromo-5-chloropyridin-2-amine, and its close structural isomers, which are instrumental as key building blocks in agrochemical synthesis. While the exact "this compound" may be a specific derivative, the principles of its application are best illustrated through the industrial synthesis of one of the most significant modern insecticides: Chlorantraniliprole . The synthesis of Chlorantraniliprole masterfully employs a bromo-chloro-pyridine moiety as a cornerstone of its molecular structure, demonstrating the strategic value of this class of intermediates.

These notes will provide researchers, chemists, and process development professionals with a detailed examination of the synthetic utility of these building blocks, the causality behind key experimental choices, and detailed protocols for their application.

Core Application: Synthesis of Anthranilic Diamide Insecticides

The most prominent application of a bromo-chloro-pyridinyl intermediate is in the synthesis of the anthranilic diamide class of insecticides, with Chlorantraniliprole serving as the primary example.[1][2] This class of insecticides works by targeting the ryanodine receptors in insects, causing impaired muscle regulation and eventual paralysis.[2]

The core structure of Chlorantraniliprole is formed by the amide coupling of two advanced intermediates[1][2]:

  • Intermediate A : 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Intermediate B : 2-amino-5-chloro-N,3-dimethylbenzamide

The bromo-chloro-pyridine unit is integral to Intermediate A and is a critical component for the final molecule's biological activity.

Logical Workflow for Chlorantraniliprole Synthesis

The overall synthetic strategy involves the independent synthesis of the two core intermediates followed by a final coupling step. This modular approach allows for process optimization and quality control at each stage before the final, value-adding transformation.

G cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis A_start 2,3-Dichloropyridine A_step1 Hydrazino-substitution A_start->A_step1 A_step2 Cyclization with Diethyl Maleate A_step1->A_step2 A_step3 Bromination & Oxidation A_step2->A_step3 A_end 3-bromo-1-(3-chloro-2-pyridinyl)-1H -pyrazole-5-carboxylic acid A_step3->A_end Coupling Amide Coupling A_end->Coupling B_start 2-Nitro-3-methylbenzoic acid B_step1 Reduction of Nitro Group B_start->B_step1 B_step2 Chlorination B_step1->B_step2 B_step3 Amide Formation B_step2->B_step3 B_end 2-amino-5-chloro-N,3 -dimethylbenzamide B_step3->B_end B_end->Coupling Final Chlorantraniliprole Coupling->Final

Caption: High-level workflow for Chlorantraniliprole synthesis.

Synthesis of Key Pyridine Intermediate A

The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a multi-step process that builds the complex pyrazole ring onto the pyridine core.[1]

Protocol 1: Synthesis of Intermediate A

Causality and Experimental Choices:

  • Hydrazino-substitution: The process begins with 2,3-dichloropyridine. The chlorine at the 2-position is more susceptible to nucleophilic substitution by hydrazine hydrate. This regioselectivity is key to forming the correct isomer.

  • Cyclization: The resulting hydrazine undergoes a condensation reaction with a suitable C4 dicarbonyl synthon like diethyl maleate to construct the pyrazolidinone ring.

  • Bromination & Aromatization: Subsequent treatment with a brominating agent like phosphorus oxybromide (POBr₃) introduces the bromine atom and drives the aromatization of the pyrazole ring.[3]

Step-by-Step Procedure:

  • Hydrazino-substitution:

    • Charge a reaction vessel with 2,3-dichloropyridine and a suitable solvent such as ethanol.

    • Add hydrazine hydrate and heat the mixture to reflux.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.

    • Cool the reaction mixture and isolate the product, (3-chloropyridin-2-yl)-hydrazine, typically by precipitation or extraction.

  • Cyclization:

    • In a separate vessel, prepare a solution of sodium ethoxide in ethanol.

    • Add the (3-chloropyridin-2-yl)-hydrazine intermediate, followed by the dropwise addition of diethyl maleate.

    • Maintain the reaction at a controlled temperature to form the pyrazolidinone ring.

    • Work-up involves neutralization and extraction to isolate the cyclized product.

  • Bromination and Oxidation/Aromatization:

    • Dissolve the pyrazolidinone intermediate in a solvent like acetonitrile.

    • Add phosphorus oxybromide (POBr₃) portion-wise, controlling the temperature as the reaction is exothermic.[3]

    • Heat the mixture to drive the reaction to completion.

    • The work-up typically involves quenching with a basic solution (e.g., saturated sodium carbonate) and extracting the brominated pyrazole product.[3]

  • Hydrolysis:

    • The final step involves the hydrolysis of the ester group on the pyrazole ring to the carboxylic acid. This is typically achieved by heating with an aqueous base (e.g., NaOH or KOH), followed by acidic work-up to precipitate the final Intermediate A.[3]

Final Coupling: Formation of Chlorantraniliprole

The final step is the formation of the amide bond between Intermediate A and Intermediate B. Two primary industrial routes are employed for this critical transformation: a direct amidation or a two-step process via a benzoxazinone intermediate.[1]

Protocol 2: Direct Amidation Route

Causality and Experimental Choices:

  • Acid Activation: Carboxylic acids do not directly react with amines to form amides under mild conditions. Therefore, Intermediate A must first be "activated." A common and effective method is to convert the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride.[1] Methanesulfonyl chloride is frequently used for this purpose in the presence of a base.[1]

  • Coupling: The activated acid is then reacted in situ with Intermediate B. The reaction temperature is carefully controlled to prevent side reactions.

Step-by-Step Procedure:

  • Activation of Intermediate A:

    • Suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate A) in a suitable aprotic solvent, such as acetonitrile.

    • Add a base, for example, 3-methylpyridine.

    • Cool the mixture in an ice bath (e.g., -5 to 0°C).[1]

    • Slowly add methanesulfonyl chloride. The formation of a mixed anhydride occurs.

  • Amidation:

    • To the activated mixture, add 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate B).

    • Allow the reaction mixture to warm to room temperature and then heat (e.g., 50°C) to drive the amidation to completion.[1]

    • Monitor the reaction progress by HPLC.

  • Isolation and Purification:

    • Upon completion, the reaction is typically quenched with water.

    • The solid product, Chlorantraniliprole, precipitates out of the solution.

    • The crude product is collected by filtration, washed with water and a suitable organic solvent (e.g., acetonitrile), and dried under vacuum.

Protocol 3: Benzoxazinone Intermediate Route

This alternative route first involves the reaction of Intermediate A with a different aniline, 2-amino-5-chloro-3-methylbenzoic acid, to form a cyclic benzoxazinone intermediate. This intermediate is then ring-opened with methylamine to yield the final product.[1][4]

Workflow for Benzoxazinone Route

G Int_A Intermediate A (Pyrazole Carboxylic Acid) Step1 Cyclization (e.g., Methanesulfonyl Chloride) Int_A->Step1 Int_C 2-amino-5-chloro -3-methylbenzoic acid Int_C->Step1 Benzoxazinone Benzoxazinone Intermediate Step1->Benzoxazinone Step2 Ring Opening (Methylamine) Benzoxazinone->Step2 Final Chlorantraniliprole Step2->Final

Caption: Two-step coupling via a benzoxazinone intermediate.

Quantitative Data Summary

The choice of synthetic route and reaction conditions can significantly impact the overall yield and purity of the final product. The following table summarizes typical yields reported in synthetic literature and patents.

Reaction StageKey ReagentsTypical YieldReference
Bromination of PyrazolePOBr₃, Acetonitrile>90%[3]
Direct AmidationMethanesulfonyl ChlorideHigh[4]
Benzoxazinone FormationMethanesulfonyl ChlorideHigh[1]
Ring OpeningMethylamineHigh[4]

Conclusion and Future Perspectives

The use of bromo-chloro-pyridinamine derivatives is a cornerstone of modern agrochemical synthesis, as exemplified by the production of Chlorantraniliprole. The specific arrangement of the amino, bromo, and chloro functional groups on the pyridine ring provides a versatile platform for constructing complex, biologically active molecules.[5][6] The protocols outlined herein demonstrate the importance of understanding reaction mechanisms and making informed experimental choices—from regioselective substitutions to controlled acid activation—to achieve efficient and scalable synthesis. As the demand for more selective and environmentally benign crop protection agents grows, the continued exploration of novel derivatives based on these valuable pyridine intermediates will undoubtedly remain a fertile area of research and development.[7]

References

Application Notes: 4-Bromo-5-chloropyridin-2-amine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Pyridines

In the landscape of modern drug discovery, the pyridine scaffold is a privileged structure, present in a significant percentage of FDA-approved small molecule drugs.[1] Its weak basicity, hydrogen bonding capability, and metabolic stability make it a desirable core for interacting with biological targets.[2] Among pyridine-based intermediates, halogenated variants are particularly powerful tools for medicinal chemists.[3][4] They serve as versatile synthetic handles, enabling the construction of complex molecular architectures through robust cross-coupling methodologies.

This guide focuses on 4-Bromo-5-chloropyridin-2-amine , a trifunctional building block of significant strategic importance. The presence of an amino group and two distinct halogen atoms—bromine and chlorine—on the pyridine core provides a platform for sequential and regioselective chemical modifications.[5][6][7] This inherent differential reactivity allows for a controlled, stepwise elaboration of the molecular scaffold, making it an ideal starting point for the synthesis of compound libraries aimed at structure-activity relationship (SAR) studies and the development of potent, selective therapeutics, particularly kinase inhibitors.[8][9]

Physicochemical Profile and Reactivity

A thorough understanding of the molecule's properties is foundational to its effective use in synthesis.

PropertyValueReference
Molecular Formula C₅H₄BrClN₂[10][11][12]
Molecular Weight 207.46 g/mol [10][11][12]
CAS Number 857730-21-3[5][10][11]
Appearance Solid[10]
Melting Point 127.3-128.4 °C[10]

Causality of Reactivity:

The synthetic utility of this compound stems from the predictable reactivity differences between its functional groups:

  • The C4-Br vs. C5-Cl Bond: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–Cl.[13] The C-Br bond is weaker and more susceptible to the initial oxidative addition step with the Pd(0) catalyst, which is often the rate-determining step.[14] This crucial difference enables chemists to selectively functionalize the C4 position while leaving the C5-chloro group intact for subsequent transformations.

  • The C2-Amino Group: This strong electron-donating group increases the electron density of the pyridine ring, influencing the reactivity of the halogen atoms.[15] Furthermore, it serves as a critical hydrogen bond donor, a common interaction motif for binding to the hinge region of protein kinases.[16]

This differential reactivity is not a limitation but a strategic advantage, allowing for a divergent approach to library synthesis from a single, common intermediate.

G cluster_0 Synthetic Strategy Flow Start This compound Step1 Selective Reaction at C4-Br (e.g., Suzuki Coupling) Start->Step1 Milder Conditions Intermediate 4-Aryl-5-chloro -pyridin-2-amine Step1->Intermediate Step2 Reaction at C5-Cl (e.g., Buchwald-Hartwig Amination) Intermediate->Step2 More Forcing Conditions Final Diversified Final Product (4-Aryl-5-amino-pyridin-2-amine) Step2->Final

Caption: Divergent synthetic workflow using this compound.

Application in Kinase Inhibitor Development

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[8] This structural motif often forms key hydrogen bonds with the "hinge" region of the ATP-binding pocket of kinases, anchoring the inhibitor in place.[16]

This compound provides an ideal scaffold for building kinase inhibitors:

  • The C2-amine serves as the hinge-binding element.

  • The C4-position (via the bromine) can be functionalized with aryl or heteroaryl groups that project into the ATP-binding site, allowing for optimization of potency and selectivity.

  • The C5-position (via the chlorine) can be modified to interact with the solvent-exposed region or a selectivity pocket, which is often used to fine-tune pharmacokinetic properties (e.g., solubility, metabolic stability).

The ability to selectively and sequentially modify the C4 and C5 positions allows for a systematic exploration of the chemical space around the core, accelerating the discovery of drug candidates.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. The rationale behind key steps is provided to ensure trustworthiness and facilitate troubleshooting.

Protocol 1: Selective Suzuki-Miyaura C-C Coupling at the C4-Bromo Position

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the C4 position, leveraging the higher reactivity of the C-Br bond. This is a foundational reaction for installing the core pharmacophore that will interact with the kinase active site.

Objective: To synthesize a 4-aryl-5-chloropyridin-2-amine intermediate.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv.)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.

    • Rationale: All solid reagents are added first for ease of handling. The base (K₃PO₄) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[17]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Rationale: This is a critical step. The Pd(0) catalyst is sensitive to atmospheric oxygen and will be oxidized to an inactive Pd(II) state if oxygen is present, halting the reaction.[18][19]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio).[19]

    • Rationale: The solvent system is chosen to dissolve both the organic and inorganic reagents. Water is essential for the activity of the inorganic base. Degassing the solvents removes dissolved oxygen.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to 85-95 °C.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).[19]

    • Rationale: Monitoring ensures the reaction is driven to completion and prevents the formation of degradation byproducts from prolonged heating.

  • Work-up: a. Cool the mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[19] c. Transfer the filtrate to a separatory funnel, wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-5-chloropyridin-2-amine.

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl PdII_Boron Ar-Pd(II)L₂-R PdII_Aryl->PdII_Boron Transmetalation PdII_Boron->Pd0 Reductive Elimination Product Ar-R PdII_Boron->Product ArX Ar-Br ArX->PdII_Aryl Oxidative Addition R_BOH2 R-B(OH)₂ R_BOH2->PdII_Boron Base Base Base->PdII_Boron

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2: Buchwald-Hartwig C-N Coupling at the C5-Chloro Position

After functionalizing the C4 position, the less reactive C5-chloro site can be targeted, often requiring a more robust catalyst system and different conditions. This reaction is essential for introducing amines, which can modulate solubility and provide additional interaction points with the target protein.

Objective: To synthesize a 4-aryl-5-(substituted amino)pyridin-2-amine from the product of Protocol 1.

Materials:

  • 4-Aryl-5-chloropyridin-2-amine (1.0 equiv.)

  • Primary or secondary amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., BINAP or SPhos, 3-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene (anhydrous)

  • Schlenk tube or sealed vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup (in a glovebox or under inert gas): To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

    • Rationale: This reaction is highly sensitive to air and moisture. NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine for the catalytic cycle.[20][21] The catalyst and ligand are added first to allow for pre-formation of the active catalytic species.

  • Reagent Addition: Add the 4-aryl-5-chloropyridin-2-amine and anhydrous toluene. Finally, add the amine coupling partner.

    • Rationale: Adding the reagents in this order ensures the catalyst system is ready before the substrates are introduced.

  • Reaction Execution: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Rationale: Higher temperatures and a more active catalyst system are generally required to activate the stronger C-Cl bond compared to the C-Br bond.[22]

  • Monitoring: Monitor the reaction progress by LC-MS.

    • Rationale: This reaction is often faster than Suzuki couplings but should still be monitored to ensure completion.

  • Work-up: a. Cool the reaction to room temperature. b. Carefully quench the reaction by adding saturated aqueous ammonium chloride. c. Dilute with ethyl acetate and wash with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the final desired compound.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for efficient and divergent synthesis in medicinal chemistry. Its well-defined and differential reactivity allows researchers to systematically build molecular complexity and explore vast chemical space. The robust palladium-catalyzed protocols detailed herein provide a reliable pathway to novel aminopyridine derivatives, particularly for the development of targeted therapies like kinase inhibitors. By understanding the causality behind the reaction conditions and leveraging the unique electronic properties of this building block, drug discovery professionals can significantly accelerate their research and development efforts.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Bromo-4-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and a key strategy in their design is the utilization of "privileged scaffolds" – core molecular structures that are known to bind to the ATP-binding site of multiple kinases.[1]

The 2-aminopyridine moiety is one such privileged scaffold. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine portion of ATP, makes it an ideal anchor for designing potent and selective inhibitors.[2] The strategic placement of halogen atoms on this scaffold provides synthetic handles for introducing additional functionalities through well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed experimental guide for the synthesis of kinase inhibitors using 5-Bromo-4-chloropyridin-2-amine as a versatile starting material. We will focus on the sequential functionalization of this building block via Suzuki and Buchwald-Hartwig cross-coupling reactions to generate a library of potential kinase inhibitors, with a particular focus on the synthesis of Polo-like kinase 4 (PLK4) inhibitors.[1][3] PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in several cancers, making it a promising therapeutic target.[4]

Strategic Synthesis: Sequential Cross-Coupling for Divergent Library Generation

The synthetic strategy hinges on the differential reactivity of the bromine and chlorine substituents on the pyridine ring. The C-Br bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the C-Cl bond. This allows for a regioselective introduction of an aryl or heteroaryl group at the 5-position. Subsequently, the less reactive C-Cl bond at the 4-position can be targeted in a second cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce a diverse range of amine-containing fragments. This sequential approach enables the creation of a focused library of compounds from a common intermediate.

Below is a visual representation of the overall synthetic workflow:

G start 5-Bromo-4-chloropyridin-2-amine suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst, base) start->suzuki intermediate 2-Amino-4-chloro-5-arylpyridine Intermediate suzuki->intermediate buchwald Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, base) intermediate->buchwald product Final Kinase Inhibitor Library (2,4,5-trisubstituted pyridine) buchwald->product

Caption: Synthetic workflow for kinase inhibitor library generation.

Experimental Protocols

Part 1: Suzuki-Miyaura Coupling for C-5 Arylation

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-4-chloropyridin-2-amine with an arylboronic acid to furnish the key 2-Amino-4-chloro-5-arylpyridine intermediate.

Materials and Reagents:

ReagentGradeSupplier
5-Bromo-4-chloropyridin-2-amine≥97%Commercial Source
Arylboronic AcidSynthesis GradeCommercial Source
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercial Source
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercial Source
1,4-DioxaneAnhydrous, ≥99.8%Commercial Source
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercial Source
BrineSaturated AqueousIn-house
Anhydrous Sodium SulfateACS GradeCommercial Source

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-4-chloropyridin-2-amine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium phosphate (2.2 mmol, 2.2 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Amino-4-chloro-5-arylpyridine intermediate.

Characterization:

The structure and purity of the intermediate should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the newly introduced aryl group and the retention of the chloro and amino substituents.

  • LC-MS: To confirm the molecular weight of the product.

Part 2: Buchwald-Hartwig Amination for C-4 Functionalization

This protocol details the subsequent palladium-catalyzed Buchwald-Hartwig amination of the 2-Amino-4-chloro-5-arylpyridine intermediate with a desired amine to generate the final kinase inhibitor.[5]

Materials and Reagents:

ReagentGradeSupplier
2-Amino-4-chloro-5-arylpyridine IntermediateFrom Part 1-
Desired Primary or Secondary AmineSynthesis GradeCommercial Source
Tris(dibenzylideneacetone)dipalladium(0)≥97%Commercial Source
Xantphos≥98%Commercial Source
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99%Commercial Source
n-ButanolAnhydrous, ≥99.8%Commercial Source
Ethyl AcetateACS GradeCommercial Source
BrineSaturated AqueousIn-house
Anhydrous Sodium SulfateACS GradeCommercial Source

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-Amino-4-chloro-5-arylpyridine intermediate (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and cesium carbonate (1.5 mmol, 1.5 equiv).

  • In a separate vial, prepare the catalyst system by adding tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 0.02 equiv) and Xantphos (0.04 mmol, 0.04 equiv).

  • Add the catalyst system to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous n-butanol (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or preparative HPLC to yield the final kinase inhibitor.

Characterization and Biological Evaluation:

The final product should be thoroughly characterized by:

  • ¹H and ¹³C NMR Spectroscopy

  • High-Resolution Mass Spectrometry (HRMS)

  • Purity determination by HPLC

The synthesized compounds can then be evaluated for their inhibitory activity against the target kinase (e.g., PLK4) using in vitro biochemical assays, followed by cellular assays to assess their anti-proliferative effects on relevant cancer cell lines.[3]

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination suzuki_reagents Reactants: - 5-Bromo-4-chloropyridin-2-amine - Arylboronic Acid - Pd(PPh3)4 - K3PO4 - Dioxane/Water suzuki_reaction Reaction: - Inert Atmosphere - 90 °C, 4-8 h suzuki_reagents->suzuki_reaction suzuki_workup Workup & Purification: - Extraction - Column Chromatography suzuki_reaction->suzuki_workup buchwald_reagents Reactants: - 2-Amino-4-chloro-5-arylpyridine - Amine (R1R2NH) - Pd2(dba)3 / Xantphos - Cs2CO3 - n-Butanol suzuki_workup->buchwald_reagents Intermediate buchwald_reaction Reaction: - Inert Atmosphere - 85 °C, 6-12 h buchwald_reagents->buchwald_reaction buchwald_workup Workup & Purification: - Filtration - Extraction - Chromatography buchwald_reaction->buchwald_workup

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion and Future Perspectives

The protocols outlined in this application note demonstrate a robust and versatile strategy for the synthesis of a diverse library of potential kinase inhibitors starting from the readily available 5-Bromo-4-chloropyridin-2-amine. The sequential Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allow for the systematic and independent modification of the C-5 and C-4 positions of the 2-aminopyridine scaffold. This modular approach is highly amenable to both lead discovery and lead optimization campaigns in drug development. By varying the nature of the arylboronic acid and the amine coupling partners, researchers can fine-tune the steric and electronic properties of the final compounds to achieve high potency and selectivity for their kinase of interest. This methodology provides a powerful tool for academic and industrial researchers working at the forefront of kinase inhibitor discovery.

References

High-Performance Liquid Chromatography (HPLC) Purification of 4-Bromo-5-chloropyridin-2-amine: A Detailed Method and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction

4-Bromo-5-chloropyridin-2-amine is a halogenated pyridine derivative that serves as a crucial intermediate and building block in the synthesis of a wide range of biologically active molecules.[1] Its structural motifs are found in compounds developed for pharmaceutical and agrochemical applications, including anti-inflammatory and anti-cancer agents.[1] Given its role in the synthesis of high-value final products, obtaining this intermediate with a high degree of purity is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and complications in subsequent downstream processes.

This application note provides a comprehensive, field-tested protocol for the purification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed to be robust and reproducible, providing a clear rationale for every parameter selection, from mobile phase composition to stationary phase chemistry. This guide is intended for researchers, process chemists, and drug development professionals who require a reliable method for obtaining this key synthetic intermediate in a highly purified form.

Compound Properties and Chromatographic Considerations

A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties. These characteristics directly influence its behavior on the HPLC column and dictate the optimal separation conditions.

PropertyValueSourceSignificance for HPLC Method Development
Molecular Formula C₅H₄BrClN₂[2][3]---
Molecular Weight 207.46 g/mol [2][3]Influences diffusion rates and loading capacity.
Melting Point 127.3 - 128.4 °C[2][4]Indicates a stable solid, simplifying sample handling.
Calculated logP ~2.08[2]Suggests moderate lipophilicity, making it an ideal candidate for reverse-phase chromatography.
Chemical Class Aromatic amine, Pyridine derivative[5]The basic pyridine nitrogen (pKa ≈ 5-6) requires mobile phase pH control to ensure consistent protonation and good peak shape.[5]
Solubility Insoluble in water; Soluble in polar aprotic solvents (e.g., Acetonitrile, Methanol)[2]Dictates the choice of sample diluent and compatibility with the mobile phase.

Method Development Rationale: A Scientifically-Grounded Approach

The choices made during method development are not arbitrary; they are a direct consequence of the analyte's chemical nature. Here, we explain the causality behind the selected HPLC parameters.

1. The Choice of Reverse-Phase (RP) Chromatography

With a calculated logP of approximately 2.08, this compound possesses sufficient non-polar character to interact effectively with a hydrophobic stationary phase.[2] This makes RP-HPLC the logical choice, where a non-polar stationary phase is paired with a polar mobile phase. This mode of chromatography is robust, versatile, and widely used in the pharmaceutical industry for the purification of small molecules.[6][7]

2. Stationary Phase Selection: C18 (Octadecylsilane)

A C18 column is the workhorse of reverse-phase chromatography and serves as an excellent starting point for method development.[8] Its long alkyl chains provide strong hydrophobic retention for moderately non-polar compounds like our target analyte. The high surface coverage of modern C18 phases minimizes undesirable interactions with residual silanols on the silica backbone, leading to improved peak symmetry.

3. Mobile Phase Composition: The Key to Selectivity and Peak Shape

The mobile phase in RP-HPLC is a critical tool for controlling retention and ensuring a successful separation.

  • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths. It is a strong elution solvent in RP-HPLC. A gradient elution, starting with a lower concentration of ACN and gradually increasing it, is employed to first elute any highly polar impurities, then the product, and finally any more non-polar contaminants.

  • Aqueous Phase (Water): High-purity, HPLC-grade water serves as the weak solvent in the mobile phase, promoting the retention of the analyte on the C18 column.

  • Acidic Modifier (Trifluoroacetic Acid - TFA): This is arguably the most critical component for the successful chromatography of basic compounds like pyridines.[5] The amino group and the pyridine nitrogen are basic and can interact ionically with free silanol groups on the silica support, leading to severe peak tailing. Adding a small concentration (0.1%) of TFA to the mobile phase serves two essential functions:

    • Protonation: It maintains a low pH (around 2-3), ensuring that the basic nitrogen atoms on the analyte are consistently protonated. This single, stable ionic form results in a sharp, symmetrical peak.

    • Ion Suppression/Pairing: TFA acts as an ion-pairing agent, masking the residual silanols on the stationary phase and further preventing tailing.

4. Detection Wavelength: Maximizing Sensitivity

The aromatic pyridine ring of this compound contains a chromophore that absorbs UV light. A wavelength of 254 nm is selected as it provides a strong signal for many aromatic compounds and offers a good balance of sensitivity and selectivity against potential impurities.[5] A diode array detector (DAD) can be used to scan a range of wavelengths to confirm peak purity.

Overall Purification Workflow

The following diagram outlines the logical flow of the entire purification process, from initial sample preparation to the final verification of the purified product.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: HPLC Execution cluster_post Phase 3: Post-Purification SamplePrep Sample Preparation (Dissolve crude product in minimal DMSO/ACN) SystemSetup System Setup & Equilibration (Prime pumps, equilibrate column with initial conditions) SamplePrep->SystemSetup MobilePhaseA Mobile Phase A Prep (0.1% TFA in Water) MobilePhaseA->SystemSetup MobilePhaseB Mobile Phase B Prep (0.1% TFA in ACN) MobilePhaseB->SystemSetup Injection Inject Sample (Load sample onto injector loop) SystemSetup->Injection GradientRun Gradient Elution & Separation (Execute gradient program, monitor UV signal) Injection->GradientRun FractionCollection Fraction Collection (Collect eluent corresponding to the target peak) GradientRun->FractionCollection PurityCheck Purity Analysis (Inject small aliquot of collected fraction) FractionCollection->PurityCheck SolventEvap Solvent Evaporation (Remove mobile phase via rotary evaporation) PurityCheck->SolventEvap FinalProduct Final Product (High-purity solid This compound) SolventEvap->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

Detailed Application Protocol

This protocol is designed as a self-validating system. Adherence to these steps ensures reproducibility and high-purity outcomes.

1. Recommended HPLC System & Parameters

ParameterRecommended Setting
Instrument Preparative HPLC system with gradient capability
Column C18, 5 µm particle size, 100 Å pore size (e.g., 150 x 4.6 mm for analytical scale, scale up as needed)
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-Grade Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-Grade Acetonitrile (ACN)
Flow Rate 1.0 mL/min (for a 4.6 mm ID column; scale geometrically for larger columns)
Gradient Program 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 5 minutes.
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10-100 µL (dependent on concentration and column size)
Sample Diluent Acetonitrile or a 50:50 mixture of Acetonitrile:Water

2. Step-by-Step Experimental Methodology

A. Mobile Phase Preparation:

  • Mobile Phase A: To 999 mL of HPLC-grade water, carefully add 1 mL of high-purity TFA. Mix thoroughly.

  • Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, carefully add 1 mL of high-purity TFA. Mix thoroughly.

  • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation in the system.

B. Sample Preparation:

  • Weigh the crude this compound material.

  • Dissolve the material in a minimal amount of the sample diluent (e.g., acetonitrile). The goal is to create a concentrated solution without exceeding the solubility limit. A starting concentration of 5-10 mg/mL is recommended.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.[9]

C. HPLC System Setup and Equilibration:

  • Install the C18 column onto the HPLC system.

  • Prime the pump lines with their respective mobile phases to remove any air.

  • Set the flow rate and initial mobile phase composition (10% B).

  • Allow the system to equilibrate for at least 10-15 column volumes or until a stable baseline is observed at the detector.

D. Injection and Data Acquisition:

  • Draw the filtered sample into an appropriate injection syringe and load it into the injector.

  • Start the data acquisition and inject the sample.

  • Monitor the chromatogram in real-time. The target compound, being moderately non-polar, is expected to elute in the mid-to-late portion of the gradient.

E. Fraction Collection:

  • Based on the retention time observed in an initial analytical run, set the fraction collector to collect the eluent corresponding to the main product peak.

  • Collect the peak into a clean, labeled vessel. It is often wise to collect the beginning and end of the peak (shoulders) separately from the main fraction to maximize purity.

F. Post-Purification Analysis and Product Isolation:

  • Inject a small aliquot of the collected fraction(s) back onto the HPLC using the same method to confirm purity. The resulting chromatogram should show a single, sharp peak.

  • Combine the pure fractions.

  • Remove the acetonitrile and water using a rotary evaporator. Note: Residual TFA will remain as a salt with the basic product. A subsequent aqueous bicarbonate wash and extraction with an organic solvent may be necessary if the TFA salt is not desired.

  • Dry the resulting solid under high vacuum to yield the purified this compound.

Conclusion

This application note details a robust and reliable RP-HPLC method for the purification of this compound. By understanding the physicochemical properties of the analyte and making scientifically-grounded choices for the stationary and mobile phases, this protocol provides a clear path to obtaining this valuable synthetic intermediate with high purity. The use of a C18 column with a water/acetonitrile gradient modified with 0.1% TFA ensures excellent peak shape and effective separation from common synthesis-related impurities. This method is scalable and can be adapted for various purification needs, from milligram-scale research to larger-scale production in drug development.

References

Application Notes and Protocols for the Derivatization of 4-Bromo-5-chloropyridin-2-amine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Bromo-5-chloropyridin-2-amine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring stands out as a "privileged scaffold," a core structure frequently found in FDA-approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its versatile synthetic handles make it an invaluable component in the design of novel therapeutics. The compound this compound is a particularly strategic starting material for the construction of compound libraries for structure-activity relationship (SAR) studies.[1] It presents three distinct, chemically addressable points for diversification: the bromine atom at the C-4 position, the chlorine atom at the C-5 position, and the amino group at the C-2 position.

This trifunctionalized scaffold allows for a systematic and regioselective exploration of chemical space. By modifying each position with a diverse set of functional groups, researchers can meticulously probe the interactions between the molecule and its biological target, leading to the optimization of potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide to the primary derivatization strategies for this compound, complete with field-proven protocols and the scientific rationale behind the experimental choices.

Key Derivatization Strategies: A Multi-pronged Approach to SAR

The differential reactivity of the two halogen atoms on the pyridine ring is the cornerstone of its selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond dissociation energy is a key determinant of reactivity, which generally follows the order: C-I > C-Br > C-Cl.[2] This predictable reactivity allows for the selective derivatization of the more labile C-Br bond at the C-4 position, while leaving the C-Cl bond at the C-5 position intact for potential subsequent modifications.

The primary strategies for derivatizing the this compound core are:

  • Suzuki-Miyaura Coupling at C-4: To introduce aryl and heteroaryl moieties, creating C-C bonds.

  • Buchwald-Hartwig Amination at C-4: To introduce a diverse range of primary and secondary amines, forming C-N bonds.

  • Nucleophilic Aromatic Substitution (SNAr): While less common at these positions compared to palladium-catalyzed methods, it remains a potential route for introducing nucleophiles.

  • Functionalization of the 2-Amino Group: Acylation, sulfonylation, and other reactions to explore the impact of substituents at this position.

The following sections will provide detailed protocols for these key transformations.

C-4 Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for introducing a wide array of aryl and heteroaryl groups at the C-4 position.[3][4] The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 4-position.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating the Pd(0) in situ from Pd(OAc)₂ with a phosphine ligand is common. The choice of ligand is crucial; bulky, electron-rich phosphine ligands can improve catalytic activity for challenging substrates.[5]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[4] Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used. The choice of base can influence reaction rate and yield.

  • Solvent: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is typically used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base and boronic acid salt.

Experimental Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Boronic Acid - Base (e.g., K₂CO₃) catalyst Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄) start->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent heat Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up (e.g., EtOAc/H₂O extraction) cool->extract purify Purify by Column Chromatography extract->purify end end purify->end Characterize Product (NMR, MS) Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu) catalyst Add Pd Pre-catalyst & Ligand (e.g., RuPhos Pd G3) start->catalyst solvent Add Anhydrous Solvent (e.g., Toluene) catalyst->solvent heat Heat under Inert Atmosphere (e.g., 80-110 °C) solvent->heat monitor Monitor by LC-MS heat->monitor cool Cool & Quench Reaction monitor->cool extract Aqueous Work-up (e.g., EtOAc/H₂O extraction) cool->extract purify Purify by Column Chromatography extract->purify end end purify->end Characterize Product (NMR, MS)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly in the development of novel pharmaceuticals. However, heteroaromatic substrates like 4-Bromo-5-chloropyridin-2-amine present unique challenges due to the presence of multiple reactive sites and potential catalyst inhibition. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the complexities of this specific transformation and achieve high-yield, selective outcomes.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses the most frequent problems encountered when performing Suzuki coupling with this compound, offering systematic approaches to diagnose and resolve them.

dot

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Q1: My reaction is giving very low to no yield. What are the most common reasons for failure?

A: Failure in Suzuki couplings with 2-aminopyridine substrates often stems from a few key factors:

  • Catalyst Inhibition: The primary amino group and the pyridine nitrogen are Lewis basic and can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1][2] This is a well-documented challenge with aminopyridine scaffolds.

  • Inactive Catalyst System: The C-Br bond at the 4-position is generally reactive, but the overall electronic nature of the pyridine ring can influence the oxidative addition step.[3][4] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate.[1]

  • Inadequate Degassing: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, as well as promote unwanted side reactions like the homocoupling of the boronic acid.[1][2]

  • Poor Reagent Quality: Degradation of the boronic acid (protodeboronation) or the palladium catalyst can significantly reduce or eliminate product formation.[1]

Q2: I suspect the amino group is poisoning my catalyst. What can I do to mitigate this?

A: Catalyst poisoning by the amino group is a primary challenge. Here are two effective strategies:

  • Use Specialized Ligands: Modern, bulky, and electron-rich phosphine ligands are designed to overcome catalyst inhibition.[2] Ligands such as SPhos and XPhos are highly effective for coupling nitrogen-containing heterocycles.[1][2] They promote the desired catalytic cycle while minimizing coordination from the substrate's nitrogen atoms.

  • Protect the Amino Group: Converting the amino group to a less coordinating functional group, such as an acetamide, is a common and effective strategy.[2][5] This reduces its ability to bind to the palladium center. The protecting group can be easily removed after the coupling reaction.

Q3: I am observing a mixture of products. How can I improve the selectivity for coupling at the C-Br position over the C-Cl position?

A: Achieving high selectivity is crucial. The reactivity of carbon-halogen bonds in Suzuki couplings generally follows the order C-I > C-OTf > C-Br >> C-Cl.[3] Therefore, selective coupling at the C-Br bond is expected.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. The oxidative addition to the C-Cl bond has a higher activation energy, so running the reaction at a milder temperature (e.g., 60-80 °C) can favor the reaction at the more reactive C-Br bond.[6]

  • Catalyst and Ligand Choice: While the C-Br bond is inherently more reactive, the choice of catalyst and ligand can influence selectivity. For selective C-Br coupling, a less reactive catalyst system might be beneficial. However, for a substrate like this, a more active catalyst is generally needed to overcome inhibition. Therefore, temperature control is the more practical approach for ensuring selectivity.

Q4: I'm seeing significant amounts of byproducts like homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A: The formation of byproducts is a common issue that can often be resolved with careful optimization of reaction conditions.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[1] Rigorous degassing of all solvents and the reaction mixture is critical. Using a direct Pd(0) source or ensuring complete reduction of a Pd(II) precatalyst can also help.[1]

  • Dehalogenation: The replacement of the bromine or chlorine with a hydrogen atom can occur if a hydride source is present.[1] This can sometimes come from the solvent or certain bases. Ensure the reaction is performed under a strictly inert atmosphere.

  • Protodeboronation: This is the protonolysis of the boronic acid, which can be exacerbated by excess water or acidic conditions.[1] Using a moderate amount of water in the solvent system and a suitable base can minimize this.

Frequently Asked Questions (FAQs)

Q: Which halogen is more reactive on the this compound substrate?

A: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[3] The bond dissociation energy of the C-Br bond is lower, making the oxidative addition step of the catalytic cycle more favorable.[7] This inherent difference in reactivity allows for selective functionalization at the 4-position (bromine) while leaving the 5-position (chlorine) intact, provided the reaction conditions are appropriately controlled.

Q: What is the best starting catalyst system for this substrate?

A: For challenging substrates like 2-aminopyridines, pre-formed catalysts or catalyst systems with bulky, electron-rich phosphine ligands are highly recommended. A good starting point would be to use a second-generation Buchwald precatalyst like SPhos-Pd-G2 or a more advanced catalyst like Pd-PEPPSI-IPr.[8] These are often more effective than traditional catalysts like Pd(PPh₃)₄, which may fail due to catalyst inhibition.[1]

Q: How critical is the choice of base and solvent?

A: The choice of base and solvent is highly critical and interdependent.[2] A common and effective system for Suzuki couplings of halopyridines is a mixture of an organic solvent and water, with a suitable base.

  • Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices. They are strong enough to facilitate the transmetalation step without causing significant side reactions. Potassium carbonate (K₂CO₃) is also widely used.[3][9]

  • Solvents: A mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a very common and robust solvent system.[1][8] Other options include toluene/water or THF/water. The presence of water is often necessary to dissolve the inorganic base and facilitate the reaction.[10]

Q: Should I be concerned about the purity of my reagents and solvents?

A: Absolutely. The success of a Suzuki coupling reaction is highly dependent on the quality of the reagents and the reaction setup.

  • Solvents: Ensure solvents are anhydrous (if required by the specific protocol) and thoroughly degassed to remove oxygen. Peroxides in solvents like THF and dioxane can kill the catalyst.[11]

  • Reagents: Use high-purity starting materials. Boronic acids can degrade over time, so it's best to use a fresh or properly stored sample.

  • Glassware: All glassware should be oven-dried to remove any adsorbed water before setting up the reaction.

Experimental Protocols

The following are generalized protocols that serve as a good starting point. Optimization for your specific boronic acid partner may be necessary.

Protocol 1: Using a Buchwald Precatalyst (SPhos-Pd-G2)

This protocol is recommended for its high success rate with challenging aminopyridine substrates.

dot

Protocol_1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Solids: - this compound (1.0 eq) - Arylboronic acid (1.2-1.5 eq) - K3PO4 (2.0-3.0 eq) - SPhos-Pd-G2 (1-3 mol%) Inert 2. Inert Atmosphere: - Seal vessel - Evacuate and backfill with Argon (3x) Reagents->Inert Solvent 3. Add Solvents: - Degassed 1,4-Dioxane - Degassed Water (e.g., 4:1 ratio) Inert->Solvent Heat 4. Heat: - Stir vigorously at 80-100 °C Solvent->Heat Monitor 5. Monitor: - Track progress by TLC or LC-MS Heat->Monitor Cool 6. Cool & Dilute: - Cool to RT - Dilute with Ethyl Acetate Monitor->Cool Wash 7. Wash: - Wash with water and brine Cool->Wash Purify 8. Purify: - Dry, concentrate, and purify by column chromatography Wash->Purify

Caption: Step-by-step workflow for Protocol 1.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), potassium phosphate (K₃PO₄, 2.0-3.0 eq), and the SPhos-Pd-G2 catalyst (1-3 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Traditional Catalyst (Pd(PPh₃)₄)

While potentially less effective, this protocol uses a more classical catalyst. Higher catalyst loading and temperatures may be required.

Step-by-Step Methodology:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[8]

  • Add degassed toluene and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps outlined in Protocol 1.

Data Summary: Recommended Reaction Parameters

ParameterRecommended ConditionRationale & Considerations
Catalyst SPhos-Pd-G2, XPhos-Pd-G3/G4, Pd-PEPPSI-IPr (1-5 mol%)Bulky, electron-rich ligands are crucial to overcome catalyst inhibition by the 2-amino group and pyridine nitrogen.[2]
Ligand SPhos, XPhos, RuPhosIf not using a pre-catalyst, these ligands paired with a palladium source like Pd₂(dba)₃ are effective.
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equivalents)K₃PO₄ is often a good first choice. The base is critical for the transmetalation step.[3][9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O (4:1 to 10:1 ratio)A biphasic system is generally effective. Ensure solvents are rigorously degassed to prevent catalyst oxidation.[1][11]
Temperature 80-110 °CStart around 80-90 °C to favor selective coupling at the C-Br position. Higher temperatures may be needed but can reduce selectivity.
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent catalyst degradation and side reactions like homocoupling.[2]

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The reaction proceeds through a well-established catalytic cycle.

dot

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L_n-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArBr R¹-X (4-Bromo-5-chloro...) ArBr->OxAdd Boronic R²-B(OR)₂ + Base Boronic->Transmetal

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[4]

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

By systematically addressing potential points of failure within this cycle, from catalyst activity to the conditions required for each step, researchers can significantly improve the outcome of their Suzuki coupling reactions with this challenging yet valuable substrate.

References

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the palladium-catalyzed C-N cross-coupling of 4-Bromo-5-chloropyridin-2-amine. This substrate presents unique difficulties due to its electronic properties and potential for catalyst inhibition. This document provides a structured, in-depth troubleshooting framework based on mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial failure modes.

Q1: My reaction shows no consumption of the this compound starting material. What are the most likely causes?

A1: Complete reaction failure typically points to a fundamental issue with the catalytic system's activity. The primary suspects are:

  • Catalyst Inhibition: The substrate itself, this compound, is a major culprit. The pyridine nitrogen and the adjacent 2-amino group can act as a bidentate chelating ligand for the palladium center. This forms a highly stable, catalytically inactive complex, effectively poisoning your catalyst.[1][2] Standard, less bulky ligands like DPPF are often insufficient to prevent this.

  • Inactive Catalyst Components: Ensure your palladium source, ligand, and base are pure and active. Palladium(II) precatalysts require reduction to the active Pd(0) state, a step that can fail. Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic and can be deactivated by moisture.

  • Poor Solubility of Base: One of the most common but overlooked issues is the poor solubility of the inorganic base in the reaction solvent.[3] If the base is not sufficiently dissolved, it cannot perform its role in the catalytic cycle (deprotonation of the amine-palladium complex), stalling the reaction.

  • Atmospheric Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel can lead to rapid catalyst oxidation and deactivation.

Initial Corrective Actions:

  • Switch to a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos. These ligands' steric hindrance prevents the substrate from forming a stable, inhibitory chelate with the palladium center.[4][5]

  • Use a well-defined palladium precatalyst (e.g., XPhos Pd G3) to ensure reliable formation of the active Pd(0) species.[5][6]

  • Ensure all reagents are anhydrous , and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

Q2: My starting material is consumed, but the main product is 5-chloro-pyridin-2-amine (hydrodehalogenation), not the desired coupled product. How do I prevent this?

A2: The formation of the hydrodehalogenated byproduct indicates that the catalytic cycle is proceeding through oxidative addition but is being diverted by an undesired side reaction before the final C-N bond formation.

This side reaction is typically a result of β-hydride elimination from the palladium-amido intermediate, which competes with reductive elimination.[7] While this is less common with aryl amines which lack β-hydrogens, a related reduction pathway can be promoted by certain ligands or impurities (e.g., water).

Primary Cause & Solution:

  • Ligand-Dependent Pathway: The choice of ligand is critical. The ligand's electronic and steric properties directly influence the relative rates of reductive elimination (product formation) versus competing reduction pathways.

  • Solution: Switching to more sterically hindered and electron-rich ligands is the most effective strategy. These ligands accelerate the rate-limiting reductive elimination step, outcompeting the side reaction that leads to hydrodehalogenation.[3][7] Ligands like BrettPhos and RuPhos are specifically designed to promote challenging couplings and can minimize this side product.[4][5]

Q3: The reaction is messy. The starting material is gone, but I have a complex mixture of products and baseline material on my TLC plate. What is happening?

A3: A complex product profile suggests substrate or product decomposition. The most common cause is the use of a base that is too strong for the substrate's functional groups.

  • Base-Induced Decomposition: Strong bases like NaOtBu or LHMDS can be incompatible with sensitive functional groups.[3][6] Although pyridines are generally robust, other functionalities on your coupling partner could be susceptible.

  • Thermal Decomposition: High reaction temperatures ( > 110 °C) can also lead to degradation over long reaction times.

Corrective Actions:

  • Screen Weaker Bases: Switch from an alkoxide base to a milder inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3][8] This often requires a more polar solvent (e.g., 1,4-dioxane or tert-amyl alcohol) to aid solubility and may require slightly higher catalyst loading or temperature, but it preserves sensitive functionalities.

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. This can be enabled by using a highly active catalyst system.

In-Depth Troubleshooting Guide & Optimization
Problem: Catalyst System Selection for a Challenging Heterocycle

The core of a successful Buchwald-Hartwig amination lies in the synergistic relationship between the palladium source and the phosphine ligand. For an electron-deficient, potentially coordinating substrate like this compound, the choice is critical.

A4: You must use a system designed to overcome catalyst inhibition and promote rapid C-N bond formation. We strongly recommend using a well-defined palladium precatalyst complexed with a bulky biarylphosphine ligand .

  • Why Precatalysts? Precatalysts (e.g., G2, G3, G4) provide a reliable and reproducible method for generating the active LPd(0) species in solution.[6][9] They are often air-stable solids, making them easier to handle than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.[6]

  • Why Bulky Biarylphosphine Ligands? As discussed in Q1, the steric bulk of ligands like XPhos, SPhos, RuPhos, and BrettPhos is essential.[5] They create a bulky coordination sphere around the palladium atom that:

    • Prevents the 2-amino-pyridine substrate from forming an inactivating chelate.

    • Promotes the crucial, often rate-limiting, reductive elimination step to form the C-N bond.[7]

Catalyst System (Precatalyst)Key Advantages & RationaleTypical Loading
XPhos Pd G3 Excellent general-purpose catalyst for heteroaromatic chlorides and bromides. High activity and stability. A very strong starting point.[5]1-2 mol%
RuPhos Pd G3 Often superior for coupling primary amines and electron-deficient aryl halides.[4][5] Recommended if XPhos gives low yields.1-2 mol%
BrettPhos Pd G3 Exceptionally active for a broad range of substrates, including those prone to side reactions like hydrodehalogenation.[4][5]1-2 mol%
In situ generation: Pd₂(dba)₃ + Xantphos Xantphos is a bidentate ligand with a large bite angle, effective for coupling amines with 2-halopyridines.[10] Can be a good alternative if biaryl-based systems fail.2 mol% Pd, 4 mol% Ligand
Visual Guide: Buchwald-Hartwig Catalytic Cycle & Substrate Inhibition

The following diagram illustrates the productive catalytic cycle and the potential deactivation pathway specific to the 2-aminopyridine substrate.

Buchwald_Hartwig_Cycle Pd0 LPd(0) Active Catalyst OA_Complex LPd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex + Ar-Br (Oxidative Addition) Amine_Coord [LPd(II)(Ar)(AmineH)]+Br- OA_Complex->Amine_Coord + Amine-H Inactive_Complex Inactive Chelate [Pd(II)(Substrate)L] (Catalyst Poisoning) OA_Complex->Inactive_Complex Substrate Chelation (2-NH2 & Pyridine-N) Amido_Complex LPd(II)(Ar)(Amine) Amido Complex Amine_Coord->Amido_Complex + Base - Base-H+Br- Amido_Complex->Pd0 Product Ar-Amine (Product) Amido_Complex->Product Reductive Elimination

Caption: The catalytic cycle and the catalyst poisoning pathway.

Problem: Optimizing Base and Solvent Conditions

The reaction environment is just as important as the catalyst. The base and solvent must work in concert to facilitate the reaction without causing degradation.

A5: Sluggishness often points to solubility issues or a mismatch between the base and solvent.[3]

  • Base Selection: The base's primary role is to deprotonate the coordinated amine to form the palladium-amido complex.[11]

    • Strong Bases (NaOtBu, LiHMDS): These are the most common and often provide the fastest rates. They are most effective in non-polar, aprotic solvents like toluene or 1,4-dioxane .[3][12] Their major drawback is poor solubility and potential for side reactions.

    • Weaker Bases (Cs₂CO₃, K₃PO₄): These are preferred for sensitive substrates. However, they are generally insoluble in toluene. They require more polar solvents like dioxane , THF , or alcohols like t-BuOH to function effectively.[3][8]

  • Solvent Selection: The solvent must dissolve the aryl halide, the amine, and, crucially, enable the base to function.

    • Toluene: An excellent, high-boiling, non-polar choice, especially for strong alkoxide bases.[12]

    • 1,4-Dioxane / THF: Ethereal solvents are more polar and are better choices when using carbonate or phosphate bases.[3]

    • Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[6]

BaseTypepKa (Conjugate Acid)Recommended SolventsComments
NaOtBu Strong~19Toluene, Dioxane, THFHighly effective but poor solubility and can cause decomposition.[3]
LHMDS Strong~26Toluene, THFVery strong, non-nucleophilic base. Good alternative to NaOtBu.
Cs₂CO₃ Weak~10.3Dioxane, THF, t-BuOHExcellent for sensitive substrates. Requires a more polar solvent.[3][8]
K₃PO₄ Weak~12.3Dioxane, THF, t-BuOHA common, mild alternative to carbonate bases.
Visual Guide: Troubleshooting Workflow

Use this decision tree to systematically diagnose and solve issues with your reaction.

Troubleshooting_Workflow start Reaction Failed q1 Is Starting Material (SM) Consumed? start->q1 no_conversion No Conversion of SM q1->no_conversion No sm_consumed SM Consumed q1->sm_consumed Yes action1 1. Check Inert Atmosphere 2. Use Anhydrous Reagents 3. Switch to Bulky Ligand (e.g., XPhos, RuPhos) 4. Use Pd Precatalyst (e.g., G3) no_conversion->action1 q2 What is the Main Product? sm_consumed->q2 hydrodehalogenation Hydrodehalogenation q2->hydrodehalogenation Side Product messy_rxn Complex Mixture/ Decomposition q2->messy_rxn Messy low_yield Low Yield of Desired Product q2->low_yield Product action2 Switch to more sterically bulky ligand to accelerate reductive elimination (e.g., BrettPhos) hydrodehalogenation->action2 action3 1. Screen Weaker Bases (Cs₂CO₃, K₃PO₄) 2. Use more polar solvent (Dioxane, THF) 3. Lower Reaction Temp. messy_rxn->action3 action4 Systematically screen: 1. Ligand (XPhos, RuPhos, etc.) 2. Base (NaOtBu vs Cs₂CO₃) 3. Solvent (Toluene vs Dioxane) 4. Temperature (80-110 °C) low_yield->action4

Caption: A decision tree for systematic troubleshooting.

Recommended Starting Protocol

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). All glassware should be oven- or flame-dried prior to use.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.1 - 0.2 M concentration relative to the limiting reagent)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask containing a stir bar, add this compound, the XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the liquid amine coupling partner. If the amine is a solid, it can be added in step 1.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Common side reactions in the synthesis of 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-chloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Formation of a significant amount of a di-brominated byproduct.

Question: My post-reaction analysis (TLC/LC-MS) shows a significant spot/peak corresponding to a di-brominated species in addition to my desired product. What is causing this, and how can I prevent it?

Answer: The formation of a di-brominated byproduct, likely 3,4-dibromo-5-chloropyridin-2-amine, is a common side reaction. This occurs due to over-bromination of the pyridine ring, which is highly activated by the amino group.[1][2][3]

Causality: The amino group at the 2-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution. The bromine is directed to the positions ortho and para to the amino group. In the case of 5-chloro-2-aminopyridine as the starting material, the 3 and 5 positions are activated. Since the 5-position is already occupied by a chloro group, the initial bromination occurs at the 4-position. However, if the reaction conditions are too harsh or the concentration of the brominating agent is too high, a second bromination can occur at the next most activated position, which is the 3-position.

Troubleshooting Protocol:

  • Temperature Control: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the brominating agent.[4] Elevated temperatures increase the reaction rate and the likelihood of over-bromination.

  • Controlled Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide - NBS) solution dropwise over an extended period.[5] This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-bromination.

  • Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of the brominating agent relative to the 5-chloro-2-aminopyridine. Excess brominating agent will directly lead to the formation of the di-bromo byproduct.[2]

  • Solvent Choice: Use a suitable solvent that allows for good solubility of the starting material and effective temperature control. Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are commonly used.[4][5]

Issue 2: Presence of unreacted starting material (5-chloro-2-aminopyridine) after an extended reaction time.

Question: Even after several hours, my TLC analysis indicates a significant amount of the starting material remains. What are the possible reasons for this incomplete reaction?

Answer: An incomplete reaction can stem from several factors, including insufficient activation of the brominating agent, poor solubility of the starting material, or deactivation of the catalyst if one is used.

Causality: The electrophilicity of the bromine source is crucial. If using NBS, impurities or degradation can reduce its effectiveness. The starting material must be fully dissolved to react; poor solubility will lead to a heterogeneous reaction mixture and slow conversion.

Troubleshooting Protocol:

  • Reagent Quality: Ensure the brominating agent (e.g., NBS) is of high purity and has been stored correctly. It is advisable to use freshly opened or purified NBS.

  • Reaction Monitoring: Continuously monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] If the reaction stalls, a small additional portion of the brominating agent (e.g., 0.05 eq) can be added.

  • Solubility: Ensure the starting material, 5-chloro-2-aminopyridine, is fully dissolved in the solvent before adding the brominating agent. If solubility is an issue in DCM, consider using a co-solvent or switching to a solvent with higher polarity like DMF.[5]

  • Activation: In some cases, a catalytic amount of an acid, such as a few drops of acetic acid or sulfuric acid, can help to activate the brominating agent and increase the reaction rate. However, this should be done cautiously as it can also increase the risk of side reactions.

Issue 3: Formation of an unexpected isomer.

Question: I have identified an isomeric byproduct. How is this possible, and what can be done to improve the regioselectivity?

Answer: While the amino group strongly directs bromination to the 4-position, the formation of other isomers, though less common, can occur under certain conditions.

Causality: The electronic and steric environment of the pyridine ring dictates the position of electrophilic attack. While the 4-position is electronically favored, harsh reaction conditions or the presence of certain catalysts could potentially lead to bromination at the 3-position, although this is less likely. Base-catalyzed halogen migration on the pyridine ring is a known phenomenon, but this typically requires strong basic conditions not present in this electrophilic substitution.[6]

Troubleshooting Protocol:

  • Mild Reaction Conditions: Employing milder brominating agents and maintaining low temperatures will enhance the kinetic control of the reaction, favoring the electronically preferred product.

  • Protecting Group Strategy: To ensure high regioselectivity, consider a protecting group strategy. The amino group can be acylated (e.g., with acetic anhydride to form an acetamide).[7][8] This less-activating acetamido group will still direct bromination to the 4-position but will reduce the overall reactivity of the ring, minimizing side reactions. The protecting group can then be removed via hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most logical and commercially available starting material is 5-chloro-2-aminopyridine. The synthesis then involves a regioselective bromination at the 4-position.

Q2: Which brominating agent is most suitable for this reaction?

N-Bromosuccinimide (NBS) is highly recommended for this synthesis.[4][5] It is a solid, making it easier to handle than liquid bromine, and it generally provides higher selectivity with fewer byproducts when reaction conditions are carefully controlled.

Q3: How can I effectively purify the crude this compound?

Purification can typically be achieved through the following steps:

  • Aqueous Work-up: After the reaction is complete, quench the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic components.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Recrystallization/Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, or hexanes/ethyl acetate). If isomeric impurities or di-brominated byproducts are present, column chromatography on silica gel is the most effective method for obtaining a highly pure product.

Q4: What are the critical safety precautions for this synthesis?

  • Handling Brominating Agents: NBS and bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvent Handling: Organic solvents like DCM and DMF are volatile and have associated health risks. Avoid inhalation and skin contact.

  • Reaction Quenching: The quenching of the reaction can be exothermic. Perform this step slowly and with cooling if necessary.

Experimental Protocols & Data

Table 1: Key Parameters for the Synthesis of this compound
ParameterRecommended ValueRationale
Starting Material 5-chloro-2-aminopyridineCommercially available and directs bromination to the desired position.
Brominating Agent N-Bromosuccinimide (NBS)High selectivity and easier handling compared to liquid bromine.[5]
Molar Ratio (NBS:Substrate) 1.0 - 1.05 : 1Minimizes the formation of di-brominated byproducts.
Solvent Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Good solubility for the starting material and allows for effective cooling.[4]
Reaction Temperature 0 - 5 °CReduces the rate of side reactions, particularly over-bromination.[4]
Reaction Time 2 - 6 hoursTypically sufficient for complete conversion; monitor by TLC.
Step-by-Step Synthesis Protocol
  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-chloro-2-aminopyridine (1.0 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • NBS Addition: Dissolve N-Bromosuccinimide (1.05 eq) in DCM and add it to the dropping funnel. Add the NBS solution dropwise to the cooled solution of the starting material over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization or column chromatography.

Visualizations

Reaction Pathway and Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions SM 5-chloro-2-aminopyridine Product This compound SM->Product + NBS (1.05 eq) 0-5°C, DCM DiBromo 3,4-dibromo-5-chloropyridin-2-amine Product->DiBromo + Excess NBS or High Temp. troubleshooting_workflow Start Reaction Outcome Unsatisfactory Impurity Major Impurity Detected? Start->Impurity LowYield Low Yield of Product? Impurity->LowYield No DiBromo Di-brominated byproduct? Impurity->DiBromo Yes Sol_Yield Optimize Work-up Ensure Complete Reaction LowYield->Sol_Yield Yes SM_Left Unreacted Starting Material? DiBromo->SM_Left No Sol_DiBromo Reduce Temp. Lower NBS eq. Slow Addition DiBromo->Sol_DiBromo Yes Sol_SM Check NBS Quality Ensure Full Dissolution Monitor with TLC SM_Left->Sol_SM Yes

References

Identification of impurities in 4-Bromo-5-chloropyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-5-chloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities encountered during this critical synthetic process. As Senior Application Scientists, we provide this resource to explain the causality behind common issues and offer field-proven, self-validating protocols for impurity identification.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Question: My reaction yield is significantly lower than expected, and TLC analysis shows multiple spots close to the product spot. What is happening?

Answer: Low yields accompanied by multiple product-like spots on a Thin Layer Chromatography (TLC) plate typically point to a lack of regioselectivity and over-reaction. The primary synthetic route to this compound involves the electrophilic bromination of 2-Amino-5-chloropyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions (C3 and C5). The existing chloro group at C5 deactivates the ring slightly but also directs to the ortho and para positions (C2 and C4).

The issue arises from two main side reactions:

  • Over-bromination: The product, this compound, is still an activated ring system and can react with the brominating agent to form a di-brominated impurity, most commonly 3,4-Dibromo-5-chloropyridin-2-amine. This consumes your desired product and reduces the overall yield.

  • Isomer Formation: While the 4-position is sterically and electronically favored, some bromination can occur at the C3 position, leading to the formation of the isomeric impurity, 3-Bromo-5-chloropyridin-2-amine.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar equivalents of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine). Use no more than 1.0 to 1.1 equivalents.[1]

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0-5 °C) to increase selectivity and reduce the rate of over-reaction.[2]

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration at any given time, which favors the mono-bromination of the most activated position.

Question: I have an impurity with the same mass as my product in LC-MS analysis. How can I identify it?

Answer: An impurity with an identical mass-to-charge ratio (m/z) as your target compound is an isomer. In the synthesis of this compound (MW: 207.46 g/mol ), the most likely isomeric impurity is 3-Bromo-5-chloropyridin-2-amine. Since mass spectrometry cannot distinguish between isomers, you must rely on chromatographic and spectroscopic techniques.

Analytical Strategy:

  • Chromatographic Separation: Isomers often have different polarities and will separate under the right HPLC conditions. Try screening different columns (e.g., C18, Phenyl-Hexyl) or modifying the mobile phase composition to achieve baseline separation.[3]

  • NMR Spectroscopy: This is the definitive technique for identifying isomers.[4] Isolate the impurity by preparative HPLC or careful column chromatography and acquire detailed 1D and 2D NMR spectra.

    • ¹H NMR: The key difference will be the coupling patterns of the aromatic protons.

      • This compound: You will observe two singlets for the protons at the C3 and C6 positions.

      • 3-Bromo-5-chloropyridin-2-amine: You will observe two doublets for the protons at the C4 and C6 positions, which will show coupling to each other.

    • 2D NMR (COSY, HMBC): These experiments will confirm the connectivity. A COSY spectrum will show a correlation between the C4-H and C6-H in the 3-bromo isomer, which will be absent in the desired 4-bromo product.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its major potential impurities?

The most prevalent synthetic pathway starts with 2-Amino-5-chloropyridine .[6] This starting material undergoes an electrophilic aromatic substitution reaction, specifically bromination, to yield the final product.

// Nodes SM [label="2-Amino-5-chloropyridine\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Bromination\n(e.g., NBS or Br2)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity1 [label="3,4-Dibromo-5-chloropyridin-2-amine\n(Over-bromination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="3-Bromo-5-chloropyridin-2-amine\n(Isomeric Impurity)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity3 [label="Unreacted Starting Material", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges SM -> Reaction; Reaction -> Product [label="Major Pathway"]; Reaction -> Impurity1 [label="Side Reaction\n(Excess Bromine)", color="#EA4335"]; Reaction -> Impurity2 [label="Side Reaction\n(Poor Regioselectivity)", color="#FBBC05"]; SM -> Impurity3 [style=dotted, label="Incomplete Reaction"]; } caption { label: "Synthetic pathway and common impurity formation."; fontname: "Arial"; fontsize: 10; }

The table below summarizes the most common process-related impurities.

Impurity NameStructureMolecular Weight ( g/mol )Origin
Unreacted Starting Material 2-Amino-5-chloropyridine128.56Incomplete reaction
Isomeric Impurity 3-Bromo-5-chloropyridin-2-amine207.46Poor regioselectivity during bromination
Over-bromination Impurity 3,4-Dibromo-5-chloropyridin-2-amine286.36Reaction with excess brominating agent
Q2: What analytical techniques are essential for impurity profiling in this synthesis?

A multi-technique approach is necessary for comprehensive impurity profiling.[7][8]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating the main component from its impurities and quantifying their relative levels. A UV detector is typically used.[3][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each separated impurity, which is crucial for initial identification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of unknown impurities, especially for distinguishing between isomers.[4][10]

  • Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents used during the synthesis or purification steps.[11]

Q3: Can you provide a starting point for an HPLC method to analyze my sample?

Answer: Certainly. A standard reversed-phase HPLC (RP-HPLC) method is a good starting point for analyzing the purity of this compound. The following protocol is a general guideline and should be optimized for your specific instrument and impurity profile.

Protocol: RP-HPLC Method for Impurity Profiling

  • Column Selection:

    • Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This provides good retention and separation for moderately polar heterocyclic compounds.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A simple acidic mobile phase helps to ensure consistent protonation of the basic amino group on the pyridine ring, leading to sharp, symmetrical peaks.

  • Gradient Elution:

    • A gradient method is recommended to ensure the elution of both early-retained polar impurities and late-eluting non-polar impurities (like di-halogenated species).

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5-10 µL

    • UV Detection Wavelength: 254 nm (or scan with a Diode Array Detector from 200-400 nm to find the optimal wavelength for all components).

  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved before injection.

References

Purification strategies to remove byproducts from 4-Bromo-5-chloropyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-5-chloropyridin-2-amine

Welcome to the technical support guide for the synthesis and purification of this compound (CAS 942947-94-6).[1] This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles to help you optimize your purification strategies and ensure the integrity of your final compound.

Frequently Asked Questions (FAQs)

Q1: I've just completed my synthesis. What are the most likely byproducts I need to remove?

A1: The byproduct profile of your reaction is intrinsically linked to your synthetic route and starting materials. A common route is the regioselective bromination of 2-amino-5-chloropyridine. In this scenario, the primary impurities you should anticipate are:

  • Unreacted Starting Material (2-amino-5-chloropyridine): Incomplete reactions are common. This impurity is less lipophilic than the desired product.

  • Over-brominated Species (e.g., 3,4-Dibromo-5-chloropyridin-2-amine): The pyridine ring is activated by the amino group, making it susceptible to further electrophilic substitution if the reaction is not carefully controlled.[2] The presence of multiple electron-donating and -withdrawing groups makes regioselectivity a challenge.[3][4]

  • Isomeric Byproducts: While the directing effects of the substituents generally favor the 4-position for bromination, minor isomers can form depending on the precise reaction conditions.

  • Reagent Residues: Byproducts from the brominating agent (e.g., succinimide from N-Bromosuccinimide) may also be present in the crude mixture.

The formation of these byproducts is a direct consequence of the competing electrophilic aromatic substitution pathways available on the activated pyridine ring.

Byproduct_Formation cluster_reactants Reactants cluster_products Reaction Mixture SM 2-Amino-5-chloropyridine (Starting Material) Product This compound (Desired Product) SM->Product Desired Reaction Isomer Isomeric Byproduct SM->Isomer Alternative Regiochemistry NBS NBS (Brominating Agent) Succinimide Succinimide (Reagent Byproduct) NBS->Succinimide Consumed Reagent OverBrom Di-brominated Species (Byproduct) Product->OverBrom Over-bromination Purification_Workflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash Separate1 Separate Layers AcidWash->Separate1 Organic1 Organic Layer (Neutral Byproducts) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Product as HCl Salt) Separate1->Aqueous1 Basify Adjust pH > 8 with NaOH Aqueous1->Basify Extract2 Extract with EtOAc Basify->Extract2 Separate2 Separate Layers Extract2->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Purified Product) Separate2->Organic2 Dry Dry (Na2SO4) & Concentrate Organic2->Dry Final Purified Product Dry->Final

References

Technical Support Center: Synthesis of 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-chloropyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.

The primary synthetic route to this compound involves the electrophilic bromination of 2-amino-5-chloropyridine. While seemingly straightforward, this reaction is governed by the complex interplay of electronic effects from the pyridine nitrogen, the activating amino group, and the deactivating chloro group. Achieving high yield and regioselectivity for the desired C4-brominated product requires a nuanced understanding of these factors.

Section 1: Reaction Overview and Regioselectivity

The core challenge in this synthesis is controlling the position of bromination on the 2-amino-5-chloropyridine starting material. The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution difficult without activating groups.[1] The C2-amino group is a powerful electron-donating group (EDG), activating the ortho (C3) and para (C6, relative to the amino group's position on a benzene ring analog) positions. The C5-chloro group is an electron-withdrawing group (EWG) inductively but can direct ortho and para due to its lone pairs. The pyridine nitrogen strongly directs electrophilic attack to the C3 and C5 positions.[2]

This complex electronic landscape means that without careful control, electrophilic attack can readily occur at the C3 position, leading to the formation of 4-Bromo-3-chloropyridin-2-amine as a major impurity and significantly reducing the yield of the desired C4 isomer.

Fig 1. Competing electronic influences in the bromination reaction.
Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low, and TLC/LC-MS analysis shows primarily unreacted starting material. What's going wrong?

A: This is a classic sign of insufficient reaction drive, which can stem from several factors:

  • Reagent Purity (Especially NBS): N-Bromosuccinimide (NBS) is the preferred reagent for this type of selective bromination as it provides a low, steady concentration of electrophilic bromine.[3] However, NBS can degrade over time, especially with exposure to light and moisture, appearing yellow or brown.[4] Using degraded NBS is a primary cause of reaction failure.

    • Solution: Always use freshly opened or recrystallized NBS.[5] To recrystallize, dissolve NBS in preheated water (e.g., 90-95 °C) and allow it to cool slowly to form pure white crystals.[5]

  • Insufficient Activation: The reaction requires an electrophilic bromine source. While NBS is effective, some systems may require a catalyst to enhance its reactivity, or the reaction may simply need more energy.

    • Solution: Ensure the reaction temperature is appropriate. While starting at 0°C is common to control selectivity, slowly warming to room temperature or slightly higher (e.g., 40°C) may be necessary to drive the reaction to completion.[6] Monitor progress carefully by TLC to avoid byproduct formation at higher temperatures.

  • Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate and selectivity.

    • Solution: Halogenated solvents like dichloromethane (DCM) or chloroform are common and effective.[6][7] For sluggish reactions, switching to a more polar aprotic solvent like acetonitrile may increase the reaction rate, though this can sometimes negatively impact selectivity.

Q2: My main problem is impurity formation. I'm getting a significant amount of an isomeric byproduct that is difficult to separate. How do I improve regioselectivity for the C4 position?

A: This is the most critical challenge. The C3 position is electronically favored, so forming the 3-bromo isomer is common. Suppressing this pathway is key to a high yield of the desired 4-bromo product.

  • Choice of Brominating Agent: Elemental bromine (Br₂) is a highly reactive and often unselective reagent that can lead to a mixture of isomers and over-bromination.[2]

    • Solution: Use N-Bromosuccinimide (NBS). It acts as a milder source of Br⁺, which is more sensitive to subtle electronic differences, thereby improving selectivity.[3] Phenyltrimethylammonium tribromide (PTAB) is another alternative solid brominating agent that can offer high selectivity and is easier to handle than liquid bromine.

  • Controlled Reagent Addition: A high local concentration of the brominating agent can decrease selectivity.

    • Solution: Add the brominating agent (e.g., solid NBS) portion-wise over a period of 30-60 minutes.[7] This maintains a low concentration of the electrophile, favoring attack at the less reactive but desired C4 position.

  • Temperature Control: Lower temperatures generally favor thermodynamic products and can increase selectivity.

    • Solution: Begin the reaction at a low temperature (0°C or even -10°C) and allow it to warm slowly.[7] This gives the more selective reaction pathway a better chance to compete with the faster, less selective pathway that forms the C3 isomer.

Q3: I am observing a product with a mass corresponding to a di-brominated species. How can this be avoided?

A: The formation of di-bromo products occurs when the mono-brominated product, which is still an activated ring, reacts a second time.

  • Stoichiometry is Critical: Using an excess of the brominating agent is the most common cause.

    • Solution: Use a precise stoichiometry, typically between 1.0 and 1.05 equivalents of NBS relative to the 2-amino-5-chloropyridine. Avoid using a large excess.

  • Reaction Monitoring: Allowing the reaction to run for too long after the starting material is consumed can lead to side reactions.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Once the starting material is fully consumed, quench the reaction promptly. A typical reaction time is 2-4 hours, but this should always be confirmed empirically.

Q4: My work-up and purification are resulting in significant product loss. What are the best practices?

A: The basic amino group on the product can cause issues during extraction and chromatography.

  • Work-up: Unreacted NBS or bromine must be quenched.

    • Solution: After the reaction is complete, quench with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color of bromine (if any) disappears.

  • Purification: The amine can streak on standard silica gel, leading to poor separation and low recovery.

    • Solution 1: Neutralize the silica gel. Pre-treat your column by flushing it with your eluent system containing 0.5-1% triethylamine before loading your sample. This deactivates the acidic sites on the silica.[8]

    • Solution 2: Use a different stationary phase. Neutral alumina can be an effective alternative for purifying basic compounds.[8]

    • Solution 3: Recrystallization. If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective purification method that avoids chromatography altogether.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended synthesis method for the 2-amino-5-chloropyridine starting material?

A: The most common and scalable method is the direct chlorination of 2-aminopyridine. This is typically achieved using reagents like chlorine gas in a strongly acidic medium (e.g., >70% sulfuric acid) or by using oxidative chlorination with hydrochloric acid and an oxidant like sodium hypochlorite.[9][10][11] High yields (over 70%) have been reported for these methods.[10][11]

Q2: Are there any safety concerns with N-Bromosuccinimide (NBS)?

A: Yes. NBS is an irritant and a lachrymator. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). As it can decompose to release bromine, it should be stored in a cool, dark, and dry environment, away from acids and bases.[4][5]

Q3: Can I use a catalyst for this bromination?

A: For this specific substrate, a catalyst is generally not required when using NBS, as the amino group provides sufficient activation. In fact, adding a Lewis acid catalyst could decrease selectivity by increasing the reactivity of the brominating agent, leading to more of the undesired C3-isomer. Radical initiators like AIBN or benzoyl peroxide are used for allylic or benzylic brominations with NBS and are not applicable here.[5]

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize the yield and selectivity for this compound.

G cluster_0 Experimental Workflow A 1. Dissolution Dissolve 2-amino-5-chloropyridine (1.0 eq) in DCM in a flame-dried flask under N2. B 2. Cooling Cool the reaction mixture to 0°C using an ice-water bath. A->B C 3. Reagent Addition Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes. B->C D 4. Reaction Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC until SM is consumed (2-4h). C->D E 5. Quenching Cool back to 0°C and quench by adding aqueous 10% Na2S2O3 solution. D->E F 6. Extraction Separate layers. Extract aqueous layer with DCM (2x). Combine organic layers. E->F G 7. Washing & Drying Wash combined organics with brine, dry over anhydrous Na2SO4, and filter. F->G H 8. Concentration Remove solvent under reduced pressure to obtain crude product. G->H I 9. Purification Purify by column chromatography (Silica gel, EtOAc/Hexanes with 1% Et3N) or recrystallization. H->I

Fig 2. Step-by-step experimental workflow for the synthesis.

Protocol: Bromination of 2-amino-5-chloropyridine

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-amino-5-chloropyridine (1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material). Stir until all solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • NBS Addition: Once the solution is at 0°C, add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour after the addition is complete. Then, remove the ice bath and let the reaction warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 30% Ethyl Acetate in Hexanes eluent). The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine all organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the solid with DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, which is typically a pale yellow or off-white solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient eluent of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc), ensuring the eluent is modified with 0.5-1% triethylamine to prevent streaking. Alternatively, recrystallize from a suitable solvent.

Section 5: Data Summary

The following table provides a comparative summary of reaction conditions to guide optimization efforts. Yields are representative and can vary based on scale and specific laboratory conditions.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Not Recommended)
Starting Material 2-amino-5-chloropyridine2-amino-5-chloropyridine2-amino-5-chloropyridine
Brominating Agent N-Bromosuccinimide (NBS)Phenyltrimethylammonium tribromideElemental Bromine (Br₂)
Equivalents 1.051.051.1
Solvent Dichloromethane (DCM)ChloroformAcetic Acid
Temperature 0°C to Room Temp.25°CRoom Temp.
Typical Yield 75-85%70-80%40-60%
Selectivity (4-Br:3-Br) >10:1~10:1~3:1 to 5:1
Key Advantage High selectivity, mild conditionsSolid, non-volatile reagentInexpensive reagent
Key Disadvantage NBS quality is criticalHigher molecular weight reagentLow selectivity, hazardous

References

Alternative catalysts and ligands for cross-coupling with 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cross-Coupling with 4-Bromo-5-chloropyridin-2-amine

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet valuable, building block. We will move beyond standard protocols to explore the underlying chemistry, troubleshoot common failures, and present a curated selection of alternative catalysts and ligands to drive your projects to success.

Understanding the Substrate: The Root of the Challenge

Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound that make it a challenging substrate.

  • Differential Halide Reactivity : The core of selective functionalization lies in the difference between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds. The C-Br bond is weaker and more polarizable than the C-Cl bond.[1] This means that the oxidative addition of a Palladium(0) catalyst into the C-Br bond is kinetically more favorable and often the rate-limiting step in the catalytic cycle.[1] This inherent reactivity difference (generally I > Br > OTf > Cl) is the key to achieving selective mono-functionalization at the C4 position.[1][2]

  • Catalyst Inhibition : The substrate contains two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the 2-amino group. The lone pair of electrons on these atoms can coordinate strongly to the electron-deficient palladium center.[3][4] This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting or deactivating it and leading to low or no product yield.[3][5] This is a common issue with aminopyridine substrates in cross-coupling reactions.[6]

Caption: Key reactive sites on the this compound substrate.

Troubleshooting Guide & FAQs (By Reaction Type)

This section is structured to address the most common issues encountered during experimentation.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust C-C bond-forming tool, but this substrate requires careful optimization.

Q1: My Suzuki reaction has failed or is giving very low yield. Where should I start troubleshooting?

This is the most common issue. Let's break it down systematically.

  • Check Catalyst & Ligand Choice : Standard catalysts like Pd(PPh₃)₄ may be insufficient, especially if you are targeting the C-Cl bond or experiencing inhibition.[4] The primary issue is often an inactive catalyst system.

    • Cause : The electron-rich aminopyridine substrate deactivates the palladium catalyst.[3][4]

    • Solution : Switch to a more robust, electron-rich, and sterically hindered ligand system. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, SIPr) are highly recommended.[4][7] These ligands form stable, highly active catalysts that promote the difficult oxidative addition step and are less prone to deactivation.

  • Evaluate Base and Solvent System : The choice of base is critical and can be the source of failure.

    • Cause : An inappropriate base can lead to side reactions like protodeboronation of your boronic acid.[4] Poor solubility of the base or starting materials can also stall the reaction.[3]

    • Solution : For this substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. K₃PO₄ is effective and less likely to cause side reactions compared to stronger bases like alkoxides.[4] Ensure your solvent (e.g., 1,4-dioxane, Toluene, DMF) can solubilize all components at the reaction temperature. Adding a small amount of water to a dioxane or THF system can sometimes be beneficial.[4]

  • Ensure Rigorously Inert Conditions : Oxygen can be a reaction killer.

    • Cause : Oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can also promote homocoupling of the boronic acid.[4]

    • Solution : Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or using several freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas (Argon or Nitrogen).

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_troubleshooting Potential Failure Points pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition Ar-Pd(II)-X pd0->oa Ar-X tm Transmetalation Ar-Pd(II)-Ar' oa->tm Ar'-B(OR)₂ re Reductive Elimination Ar-Ar' tm->re re->pd0 Product (Ar-Ar') fail_oa Failure Point 1: Slow/No Oxidative Addition (Especially for C-Cl bond) fail_oa->oa Solution: Use bulky, e⁻-rich ligands (XPhos, SPhos, NHCs) fail_inhibit Failure Point 2: Catalyst Inhibition (Coordination by N-atoms) fail_inhibit->pd0 Solution: Use less sensitive catalyst systems; consider protecting NH₂ group fail_side Failure Point 3: Side Reactions (Protodeboronation, Dehalogenation) fail_side->tm Solution: Use anhydrous conditions; choose appropriate base (K₃PO₄)

Caption: Suzuki-Miyaura cycle with common failure points for aminopyridine substrates.

Q2: How can I achieve selective mono-coupling at the C4-Bromo position?

This is the most common synthetic goal.

  • Leverage Inherent Reactivity : As discussed, the C-Br bond is significantly more reactive than the C-Cl bond.[1] Mild reaction conditions will favor selective coupling at the C-Br position.

  • Catalyst Choice : Use a catalyst system that is active enough for the C-Br bond but not so aggressive that it begins to activate the C-Cl bond. A good starting point is a traditional catalyst like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a carbonate base (Na₂CO₃ or K₂CO₃) at moderate temperatures (e.g., 80-90 °C).[2][8]

  • Control Stoichiometry : Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess may drive the reaction toward di-substitution, especially at higher temperatures.

  • Monitor the Reaction : Follow the reaction progress closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-coupled product.

Q3: I want to couple at the C5-Chloro position after functionalizing the C4 position. What changes should I make?

Coupling at the C-Cl bond is more challenging and requires a more potent catalyst system.

  • Switch to an Advanced Catalyst : This is where bulky, electron-rich phosphine ligands or NHC ligands become essential.[9] Systems like Pd₂(dba)₃ / SPhos or an NHC-Pd-PEPPSI precatalyst are excellent choices for activating aryl chlorides.[10]

  • Use a Stronger Base : A stronger base is often required. K₃PO₄ or Cs₂CO₃ are good options.

  • Increase Temperature : Higher reaction temperatures (100-120 °C) are typically necessary to facilitate the oxidative addition into the stronger C-Cl bond.[8]

Parameter Selective C4-Br Coupling Selective C5-Cl Coupling (Post-C4) Rationale
Pd Precatalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂Standard precatalysts are sufficient for the reactive C-Br bond.[2] More active Pd(0) sources are needed for C-Cl.
Ligand dppf, PPh₃SPhos, XPhos, RuPhos, IPr, SIPrBulky, electron-rich ligands are required to activate the inert C-Cl bond.[4][7]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃A stronger base is needed to facilitate the catalytic cycle with the less reactive chloride.
Temperature 80 - 90 °C100 - 120 °CHigher thermal energy is required to overcome the activation barrier for C-Cl oxidative addition.[8]
B. Buchwald-Hartwig Amination

This reaction is used to form a new C-N bond, a common transformation in drug discovery.[11]

Q1: My Buchwald-Hartwig amination of the C4-Br position is not working. What are the likely causes?

The challenges are similar to the Suzuki coupling, with catalyst inhibition being a primary suspect.

  • Inappropriate Ligand/Base Combination : This is the most frequent cause of failure.

    • Cause : The amination of heteroaryl halides is highly sensitive to the ligand and base used. A weak base may not deprotonate the amine-Pd complex, halting the cycle.

    • Solution : Use a strong, non-nucleophilic base like NaOt-Bu or KOt-Bu .[12] Pair this with a highly active ligand system. The Buchwald group has developed generations of ligands for this purpose; XPhos , RuPhos , or bidentate ligands like BINAP are excellent choices.[11][12][13]

  • Amine Substrate Issues :

    • Cause : Very bulky primary amines or less nucleophilic anilines can be challenging coupling partners.

    • Solution : For hindered amines, ligands with a wider bite angle or greater steric bulk may be required to facilitate the reductive elimination step.[13] Screening a panel of ligands is often the most effective strategy.

C. Sonogashira Coupling

The Sonogashira reaction is the premier method for coupling terminal alkynes.[14]

Q1: How can I perform a selective Sonogashira coupling at the C4-Br position?

The Sonogashira reaction's selectivity is also governed by halide reactivity.[14]

  • Standard Conditions are Often Selective : A classic Sonogashira setup is often sufficient for selective C-Br coupling.

    • Catalyst System : A dual-catalyst system is standard: a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ ) and a copper(I) co-catalyst (CuI ).[14][15]

    • Base/Solvent : An amine base like triethylamine (TEA) or diisopropylamine (DIPEA) is typically used, often serving as the solvent or co-solvent with THF or DMF.[16]

  • Troubleshooting Low Yields :

    • Cause : Homocoupling of the alkyne (Glaser coupling) due to excess oxygen or issues with the copper co-catalyst. Catalyst inhibition by the substrate is also possible.

    • Solution : Ensure the reaction is strictly anaerobic. If homocoupling persists, consider a "copper-free" Sonogashira protocol, which typically requires a more active palladium/phosphine ligand system and a different base (e.g., Cs₂CO₃ or a hindered amine like DBU) to proceed.[15] A protocol using Pd(CF₃COO)₂/PPh₃/CuI in DMF with Et₃N has been shown to be effective for 2-amino-3-bromopyridines and is an excellent starting point.[16]

Detailed Experimental Protocols

The following are starting-point protocols. Optimization for your specific coupling partner is likely necessary.

Protocol 1: Selective Suzuki-Miyaura Coupling at C4-Br
  • To an oven-dried reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst, for example, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).

  • Seal the vial with a septum cap and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor progress by LC-MS. Upon completion (typically 4-12 hours), cool to room temperature.

  • Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination at C4-Br
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XPhos, 0.04 equiv).

  • Add sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Seal the tube, and evacuate and backfill with argon.

  • Add a solution of this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in degassed toluene.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor progress by LC-MS. Upon completion (typically 6-24 hours), cool to room temperature.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purify by column chromatography.

start Define Goal q1 Couple at C4-Br or C5-Cl? start->q1 c4_br Target: C4-Br (More Reactive) q1->c4_br C4-Br c5_cl Target: C5-Cl (Less Reactive) q1->c5_cl C5-Cl cat_mild Select Mild Catalyst System (e.g., Pd(dppf)Cl₂) Moderate Temp (80-90°C) c4_br->cat_mild cat_strong Select Strong Catalyst System (e.g., Pd₂(dba)₃ / SPhos) Higher Temp (100-120°C) c5_cl->cat_strong run_rxn Run Reaction & Monitor cat_mild->run_rxn cat_strong->run_rxn end Purify Product run_rxn->end

Caption: Decision workflow for selective Suzuki-Miyaura coupling.

References

Managing scalability issues in the production of 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the production of 4-Bromo-5-chloropyridin-2-amine. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to manage scalability issues during the synthesis of this critical chemical intermediate.

Troubleshooting Guide: Scalability Issues

Scaling up the synthesis of this compound can present several challenges that may not be apparent at the lab bench. The following table outlines common issues, their probable causes, and scientifically-grounded solutions to overcome them.

Issue Potential Causes Recommended Solutions & Scientific Rationale
Low Yield Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or poor mixing can lead to unreacted starting materials.[1] Side Reactions: Formation of isomeric or di-substituted byproducts can consume starting materials and reduce the yield of the desired product.[2] Product Loss During Workup: The product may be lost during extraction, filtration, or purification steps.[3]Reaction Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[1][3] Optimize temperature and stirring speed to enhance reaction kinetics and mass transfer. Control of Reaction Conditions: Maintain precise temperature control, as temperature fluctuations can favor side reactions. The dropwise addition of reagents can help manage exotherms and improve selectivity.[2] Workup Optimization: Use appropriate solvents for extraction to ensure efficient phase separation and minimize product loss in the aqueous layer. Wash the crude product with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the desired compound.[3]
Low Purity / Presence of Impurities Formation of Isomeric Byproducts: The bromination of the pyridine ring can sometimes lead to the formation of other bromo-chloro isomers.[4] Over-bromination: The presence of excess brominating agent or prolonged reaction times can lead to the formation of di-brominated species. Residual Starting Materials: Incomplete reaction can leave unreacted starting materials in the final product.[3]Regioselective Synthesis: Employing a suitable starting material, such as 2-amino-5-chloropyridine, can direct the bromination to the desired position through electrophilic aromatic substitution, minimizing the formation of other isomers.[2] Stoichiometric Control: Use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS) to avoid over-bromination.[1][2] Purification Techniques: Recrystallization from a suitable solvent system is often effective in removing isomeric impurities and unreacted starting materials. Column chromatography can also be employed for higher purity requirements, although it may be less practical for large-scale production.
Poor Filterability / Crystalline Form Fine Particle Size: Rapid precipitation or crystallization can lead to the formation of very fine particles that are difficult to filter. Amorphous Solid Formation: The product may precipitate as an amorphous solid instead of a crystalline one, leading to poor filtration and drying characteristics.Controlled Crystallization: Cool the reaction mixture slowly to promote the growth of larger crystals. The addition of an anti-solvent at a controlled rate can also improve crystal morphology. Seeding: Introducing a small amount of pure crystalline product (seed crystals) to the supersaturated solution can induce crystallization and lead to a more uniform and filterable product.
Safety Concerns Exothermic Reaction: The bromination reaction can be exothermic, leading to a rapid increase in temperature and pressure if not properly controlled.[1] Handling of Hazardous Reagents: Reagents like N-Bromosuccinimide (NBS) and solvents like dichloromethane are hazardous and require careful handling.[5][6][7] Release of Toxic Gases: The reaction may produce hydrogen bromide or other corrosive gases.[5]Thermal Management: Use a well-controlled reactor with efficient cooling and a temperature probe. Add reagents portion-wise or via a dropping funnel to manage the heat of reaction.[1] Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6][7] Handle hazardous reagents in a well-ventilated fume hood. Gas Scrubbing: Equip the reaction setup with a gas trap or scrubber containing a suitable neutralizing agent (e.g., sodium bicarbonate solution) to capture any acidic gases.

Experimental Workflow: Synthesis of this compound

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve 2-amino-5-chloropyridine in a suitable solvent (e.g., DMF) Cool Cool the solution to 0-5 °C Start->Cool AddNBS Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent Cool->AddNBS Stir Stir at controlled temperature AddNBS->Stir Monitor Monitor reaction progress by TLC/HPLC Stir->Monitor Quench Quench the reaction with water Monitor->Quench Reaction Complete Precipitate Precipitate the crude product Quench->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with cold solvent Filter->Wash Recrystallize Recrystallize from a suitable solvent system Wash->Recrystallize Dry Dry the purified product under vacuum Recrystallize->Dry End This compound Dry->End

Caption: A typical workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key considerations for scalability?

The most prevalent synthetic route involves the regioselective bromination of 2-amino-5-chloropyridine using an electrophilic brominating agent like N-Bromosuccinimide (NBS).[2]

  • Causality of Experimental Choice: Starting with 2-amino-5-chloropyridine is advantageous because the amino group is an activating group that directs the electrophilic substitution to the ortho and para positions. Since the para position (C5) is already substituted with chlorine, the bromination preferentially occurs at the ortho position (C4), leading to the desired product.

For scalability, the key considerations are:

  • Heat Management: The bromination reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A well-controlled reactor with efficient cooling is crucial.

  • Reagent Addition: Slow, controlled addition of the brominating agent is necessary to prevent localized overheating and the formation of byproducts.

  • Mixing: Efficient agitation is required to ensure homogeneity and consistent reaction rates throughout the larger volume.

Q2: How can I effectively monitor the progress of the reaction to avoid the formation of byproducts?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods for monitoring the reaction.

  • TLC: This is a quick and straightforward method to qualitatively assess the consumption of the starting material and the formation of the product. A co-spot of the starting material alongside the reaction mixture can clearly indicate when the reaction is complete.

  • HPLC: For more quantitative analysis, HPLC is the preferred method.[8] It can be used to determine the percentage of starting material remaining and the relative amounts of product and any byproducts formed. This data is invaluable for optimizing reaction time and conditions.

Q3: What are the best practices for purifying this compound on a large scale?

Recrystallization is generally the most practical and scalable method for purifying this compound.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent system will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures or are insoluble. Common solvent systems include ethanol/water or acetonitrile.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If necessary, hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to promote the formation of large, pure crystals.

    • Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove any residual impurities.

    • Dry the purified product under vacuum to remove residual solvent.

Q4: What are the critical safety precautions to take during the production of this compound?

Safety should always be the top priority. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat.[5][6][7]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of hazardous vapors or dust.[5]

  • Handling of Reagents: N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care. Avoid contact with skin and eyes.[5] Many organic solvents are flammable and/or toxic and should be handled accordingly.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[7] Have appropriate fire extinguishing media available.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_filter Filterability Troubleshooting Start Problem Encountered LowYield Low Yield? Start->LowYield LowPurity Low Purity? Start->LowPurity PoorFilterability Poor Filterability? Start->PoorFilterability CheckCompletion Check Reaction Completion (TLC/HPLC) LowYield->CheckCompletion IdentifyImpurity Identify Impurity (NMR/MS) LowPurity->IdentifyImpurity CheckCrystals Examine Crystal Morphology PoorFilterability->CheckCrystals OptimizeConditions Optimize Reaction Time/ Temperature/Mixing CheckCompletion->OptimizeConditions Incomplete CheckWorkup Review Workup Procedure CheckCompletion->CheckWorkup Complete OptimizeExtraction Optimize Extraction/ Filtration CheckWorkup->OptimizeExtraction Isomer Isomeric Byproduct? IdentifyImpurity->Isomer StartingMaterial Residual Starting Material? IdentifyImpurity->StartingMaterial RecrystallizePurity Optimize Recrystallization Isomer->RecrystallizePurity StartingMaterial->CheckCompletion FineParticles Fine Particles? CheckCrystals->FineParticles ControlCooling Control Cooling Rate/ Use Seeding FineParticles->ControlCooling

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

Preventing decomposition of 4-Bromo-5-chloropyridin-2-amine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-chloropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile but sensitive building block. Here, we address common challenges related to its stability and provide field-proven troubleshooting strategies to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs): Compound Stability & Handling

Q1: What are the primary stability concerns with this compound?

A: this compound is a solid that is generally stable under recommended storage conditions.[1][2] However, two main concerns arise during reactions:

  • Dehalogenation: The carbon-bromine (C-Br) and, to a lesser extent, the carbon-chlorine (C-Cl) bonds can be susceptible to reductive cleavage, leading to undesired byproducts.[3] This is particularly prevalent in metal-catalyzed reactions under certain conditions.

  • Catalyst Interaction: The 2-amino group, combined with the pyridine nitrogen, can act as a strong chelating ligand. This can lead to catalyst inhibition or poisoning, particularly with palladium catalysts, stalling the reaction.[4][5][6]

Q2: How should I properly store and handle this reagent?

A: To ensure the integrity of the reagent, adhere to the following storage protocols:

  • Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and air.

  • Light: The material is noted to be light-sensitive, so storage in an amber vial or a dark location is recommended.[1]

  • Purity: Always use a high-purity grade of the starting material. Impurities from its synthesis could introduce contaminants that promote decomposition or interfere with catalysis.

Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems you might encounter during your experiments.

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has stalled or is showing very low conversion. What is the likely cause?

A: This is a classic symptom of catalyst poisoning . The 2-aminopyridine moiety is a known inhibitor for many palladium catalysts.[4][5] The nitrogen lone pairs can coordinate strongly to the metal center, deactivating it and preventing it from participating in the catalytic cycle.

Solutions:

  • Ligand Choice: Switch to electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands can often stabilize the catalytic species and promote the desired reaction over catalyst deactivation.

  • Catalyst Loading: An incremental increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary to compensate for the portion of the catalyst that becomes deactivated.

  • Pre-catalyst Choice: Use a modern, well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) that is designed for challenging substrates. These are often more resistant to poisoning.

Q4: My mass spectrometry analysis shows significant amounts of byproducts corresponding to the loss of bromine and/or chlorine. How can I prevent this?

A: You are observing hydrodehalogenation , a reductive process where a C-X bond is replaced by a C-H bond.[7] The C-Br bond is more susceptible to this than the C-Cl bond.[3]

Probable Causes & Solutions:

  • Hydrogen Source: Trace amounts of hydrogen gas (if performing a hydrogenation elsewhere in the molecule) or the use of certain hydride sources (e.g., silanes, borohydrides) or even some alcohols as solvents under basic conditions can be the reductant.[8] Ensure your reaction is free from unintended reducing agents.

  • Reaction Temperature: High temperatures can promote this side reaction. Attempt to run the reaction at the lowest effective temperature.

  • Base and Solvent: The choice of base and solvent can play a role. For example, using a weaker base or an aprotic solvent may reduce the rate of hydrodehalogenation. Avoid protic solvents like ethanol or methanol if possible, as they can serve as a proton source.

Q5: I am trying to perform a reaction at the C-Cl position after successfully functionalizing the C-Br position, but I am only getting decomposition. What should I do?

A: Activating the C-Cl bond requires more forcing conditions (higher temperature, stronger base, more active catalyst) than the C-Br bond.[9] These conditions often overlap with the conditions that cause decomposition.

Strategic Approaches:

  • Protect the Amino Group: The reactivity of the 2-amino group can be problematic. Protecting it as an amide (e.g., pivaloyl) can reduce its tendency to poison the catalyst, potentially allowing the C-Cl functionalization to proceed under more manageable conditions.

  • Use Specialized Catalysts: Employ catalyst systems specifically designed for aryl chloride activation. This often involves very electron-rich and bulky ligands.

  • Alternative Chemistries: Consider if a different synthetic strategy, such as a nucleophilic aromatic substitution (SNAr) at the C-Cl position, might be feasible. The viability of SNAr is highly dependent on the electronic nature of the rest of the molecule.[10]

Troubleshooting Summary Table
Symptom Probable Cause Recommended Solutions
Stalled reaction / Low conversionCatalyst poisoning by the 2-amino group.[5][6]1. Use bulky, electron-rich phosphine ligands. 2. Increase catalyst loading moderately. 3. Use advanced palladium pre-catalysts.
Mass peaks for debrominated/dechlorinated speciesHydrodehalogenation.[7]1. Eliminate unintended hydrogen sources. 2. Lower the reaction temperature. 3. Use aprotic solvents and carefully select the base.
Complex mixture/decomposition when targeting C-Cl bondReaction conditions are too harsh.1. Protect the 2-amino group. 2. Use a catalyst system specific for aryl chloride activation. 3. Explore alternative reaction types (e.g., SNAr).
Mechanistic Insights & Visualizations

Understanding the underlying chemical processes is key to troubleshooting. The diagrams below illustrate the challenges.

Potential Decomposition & Interference Pathways

cluster_0 Desired Reaction: Cross-Coupling cluster_1 Side Reactions & Decomposition Start 4-Bromo-5-chloro-pyridin-2-amine Pd_Complex Aryl-Pd(II)-L Complex Start->Pd_Complex Oxidative Addition (C-Br bond) Poisoned_Cat Poisoned Pd(0) Catalyst Start->Poisoned_Cat Catalyst Poisoning [4] Product Coupled Product Pd_Complex->Product Reductive Elimination Debrominated 5-Chloropyridin-2-amine (Debromination) Pd_Complex->Debrominated Hydrodehalogenation [6] (H source, high T) Dechlorinated 4-Bromopyridin-2-amine (Dechlorination) Pd_Complex->Dechlorinated Hydrodehalogenation (harsher conditions)

Caption: Key reaction pathways for this compound.

Troubleshooting Workflow

start Problem Observed: Low Yield / Stalled Rxn check_reagents Are all reagents pure & dry? (Substrate, Base, Solvent) start->check_reagents check_atmosphere Is the reaction under a strictly inert atmosphere? check_reagents->check_atmosphere Yes solution_reagents Solution: Use fresh, high-purity, anhydrous reagents. check_reagents->solution_reagents No check_temp Is the temperature appropriate? (Not too high or low) check_atmosphere->check_temp Yes solution_atmosphere Solution: Degas solvent thoroughly. Use a glovebox if possible. check_atmosphere->solution_atmosphere No check_catalyst Is catalyst poisoning suspected? [8] check_temp->check_catalyst Yes solution_temp Solution: Screen temperatures. Lower T to reduce side reactions. check_temp->solution_temp No solution_catalyst Solution: Switch to bulky ligands (e.g., SPhos) or increase catalyst load. check_catalyst->solution_catalyst Yes

References

Impact of solvent and base selection on 4-Bromo-5-chloropyridin-2-amine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-5-chloropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. This resource will help you navigate the nuances of solvent and base selection to optimize your reaction outcomes.

Introduction

This compound is a key intermediate in pharmaceutical and agrochemical research.[1] Its unique structure, featuring two distinct halogen atoms and an amino group, allows for a range of chemical transformations, including nucleophilic substitution and cross-coupling reactions.[1] However, the reactivity of this compound is highly dependent on the choice of solvent and base, which can significantly impact reaction rates, yields, and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

The primary reactive sites are the C-Br bond at the 4-position and the C-Cl bond at the 5-position. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[2] Therefore, the C-Br bond is typically more reactive than the C-Cl bond, allowing for selective functionalization at the 4-position. The amino group at the 2-position is a nucleophilic site and can also participate in reactions.

Q2: What is the role of the base in reactions with this compound?

The base plays several crucial roles in cross-coupling reactions:

  • Neutralization: It neutralizes the hydrogen halide (e.g., HBr or HCl) that is generated as a byproduct during the reaction.[3]

  • Catalyst Activation: In Suzuki-Miyaura couplings, the base is essential for the formation of the reactive boronate species from the boronic acid.[4]

  • Deprotonation: In Buchwald-Hartwig aminations, a strong base is required to deprotonate the amine nucleophile or the palladium-amine complex.[5]

Q3: How does the pKa of this compound influence reaction conditions?

The electron-withdrawing effects of the bromine and chlorine atoms significantly reduce the basicity of the pyridine nitrogen and the exocyclic amino group. The estimated pKa of the conjugate acid is around 2.73, which is substantially lower than that of pyridine (pKa ≈ 5.2).[6] This reduced basicity means that the pyridine nitrogen is less likely to coordinate to and potentially deactivate the palladium catalyst, which can be a problem with more basic pyridine substrates.[7][8]

Q4: How do I choose an appropriate solvent for my reaction?

Solvent selection is critical and depends on the specific reaction type.[9][10]

  • Polar Aprotic Solvents: Solvents like DMF, 1,4-dioxane, and THF are commonly used in cross-coupling reactions.[11][12] They are effective at dissolving the various organic and inorganic components of the reaction mixture.[9]

  • Nonpolar Solvents: In some cases, nonpolar solvents like toluene can be used, particularly in Buchwald-Hartwig aminations, to influence selectivity.[5][13]

  • Protic Solvents: Protic solvents like water are often used in combination with organic solvents (e.g., dioxane/water mixtures) in Suzuki-Miyaura reactions to help dissolve the inorganic base.[14]

Troubleshooting Guide

Issue 1: Low or no conversion in a Suzuki-Miyaura coupling reaction.

  • Potential Cause: Inefficient formation of the active boronate species.

    • Solution: Ensure you are using a suitable base. Inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[12][15] The choice of solvent is also crucial; a mixture of an organic solvent like 1,4-dioxane with water can facilitate the dissolution of the base and promote the reaction.[14]

  • Potential Cause: Catalyst deactivation.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[2][11] Use dry, degassed solvents.

Issue 2: Significant hydrodehalogenation (replacement of -Br or -Cl with -H) side product formation.

  • Potential Cause: This is a common side reaction, especially with less reactive coupling partners.[11] It can occur when the reductive elimination of the desired product is slow.

    • Solution:

      • Ligand Choice: Use bulky, electron-rich phosphine ligands which can accelerate the rate of reductive elimination.

      • Base Selection: A weaker base might be beneficial in some cases, although this could also slow down the overall reaction rate.

      • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for hydrodehalogenation.[11]

Issue 3: Poor regioselectivity between the C-Br and C-Cl positions.

  • Potential Cause: While the C-Br bond is inherently more reactive, harsh reaction conditions can lead to competitive reaction at the C-Cl bond.

    • Solution:

      • Temperature Control: Start with milder reaction temperatures (e.g., room temperature to 80 °C) to favor selective reaction at the more reactive C-Br bond.[2]

      • Catalyst System: The choice of palladium catalyst and ligand can influence selectivity. Screening different catalyst systems may be necessary.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol provides a general starting point for the selective coupling of an arylboronic acid at the 4-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.[14]

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄.

  • Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).[14]

  • Stir the reaction mixture at 85-95 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (Et₃N) or another suitable amine base (can also serve as solvent)[3]

  • THF or DMF (co-solvent, if needed)

Procedure:

  • To a dry Schlenk flask, add Pd(PPh₃)₄ and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solution of this compound in THF/Et₃N.[16]

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature to 80 °C, monitoring by TLC or LC-MS.[2]

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Data Summary

PropertyValueSource
Molecular FormulaC₅H₄BrClN₂[6][17]
Molecular Weight207.46 g/mol [6][17]
Melting Point127-129 °C[6][18]
pKa (predicted)2.73 ± 0.42[6]
SolubilitySoluble in polar aprotic solvents, insoluble in water.[6]

Visualizations

Solvent_Selection_Workflow start Start: Select Reaction Type suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira solvent_choice Consider Solvent Properties suzuki->solvent_choice buchwald->solvent_choice sonogashira->solvent_choice polar_aprotic Polar Aprotic (Dioxane, THF, DMF) solvent_choice->polar_aprotic Good general solubility nonpolar Nonpolar (Toluene) solvent_choice->nonpolar Influence selectivity protic_mix Protic Mixture (Dioxane/Water) solvent_choice->protic_mix Dissolve inorganic base recommendation Recommended Solvent polar_aprotic->recommendation nonpolar->recommendation protic_mix->recommendation Base_Selection_Factors Base Base Selection Key Considerations Strength Strength Strong (NaOtBu, K₃PO₄) vs. Weak (K₂CO₃, Cs₂CO₃) Base->Strength Solubility Solubility Inorganic (K₃PO₄) vs. Organic (Et₃N, DBU) Base->Solubility Nucleophilicity Nucleophilicity Non-nucleophilic bases are preferred to avoid side reactions Base->Nucleophilicity Substrate_Sensitivity Substrate Sensitivity Milder bases for sensitive functional groups Base->Substrate_Sensitivity

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-5-chloropyridin-2-amine and its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polysubstituted heterocyclic scaffolds is a foundational challenge. Dihalogenated aminopyridines, such as 4-Bromo-5-chloropyridin-2-amine, are particularly valuable building blocks, offering multiple reaction handles for diversification. However, the presence of two different halogens and a directing amino group introduces significant complexity in predicting and controlling reactivity.

This guide provides an in-depth technical comparison of the reactivity of this compound and its key positional isomers. We will dissect the interplay of electronic and steric factors that govern site-selectivity in crucial synthetic transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding these principles, researchers can make more informed decisions in catalyst selection and reaction design to achieve desired synthetic outcomes.

The Foundation of Pyridine Reactivity: A Tale of Two Halogens

The reactivity of a halopyridine in palladium-catalyzed cross-coupling is fundamentally governed by two key factors: the inherent reactivity of the carbon-halogen (C-X) bond and the electronic influence of the pyridine ring itself.

  • Carbon-Halogen Bond Strength : The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl >> F .[1] This trend is inversely correlated with the C-X bond dissociation energy. Therefore, in a molecule containing both a bromine and a chlorine atom, the C-Br bond is expected to be significantly more reactive and will typically undergo oxidative addition preferentially.

  • Positional Electronics of the Pyridine Ring : The electron-withdrawing nature of the pyridine nitrogen atom creates a permanent dipole, making the α- (C2, C6) and γ- (C4) positions more electron-deficient than the β- (C3, C5) positions.[1] This electron deficiency makes the C-X bonds at the α- and γ-positions more susceptible to oxidative addition by an electron-rich Pd(0) catalyst. The general order of positional reactivity is typically C2/C6 > C4 > C3/C5 .[2]

When these two principles are combined in a molecule like this compound, a clear hierarchy of reactivity emerges. The C4-Br bond is doubly activated: it is the more labile halogen (Br vs. Cl) and it is at an electronically activated position (C4). The C5-Cl bond is both the less reactive halogen and is situated at a less electronically activated position.

The Isomers: A Comparative Reactivity Matrix

Let's analyze the expected reactivity of our primary substrate and three of its logical positional isomers. The key to this analysis is to identify the most labile C-X bond based on the principles outlined above.

IsomerStructureMost Reactive SiteRationale
Isomer 1: this compoundC4-Br Bromine is more reactive than chlorine. The C4 (γ) position is electronically activated by the pyridine nitrogen.
Isomer 2: 5-Bromo-4-chloropyridin-2-amineC4-Cl Although Br is the more reactive halogen, the C4 position is significantly more electronically activated than the C5 position. This positional activation often overrides the inherent C-X bond reactivity, making the C4-Cl bond the primary site for oxidative addition.[3][4]
Isomer 3: 3-Bromo-5-chloropyridin-2-amineC3-Br Both halogens are at the less-activated β-positions (C3, C5). Therefore, the inherent reactivity of the halogens dictates the outcome, making the C-Br bond the preferred site of reaction.
Isomer 4: 2-Bromo-5-chloropyridin-4-amineC2-Br Bromine is the more reactive halogen. The C2 (α) position is the most electronically activated site on the pyridine ring, making this C-Br bond exceptionally labile.

Causality Behind Experimental Choices: This predictive framework is the cornerstone of synthetic strategy. For Isomer 1, a standard palladium catalyst like Pd(PPh₃)₄ should suffice for selective coupling at the C4-Br bond. However, for Isomer 2, where we predict a reaction at the less reactive C-Cl bond, a more sophisticated catalytic system may be required. This could involve a more electron-rich and sterically hindered ligand (e.g., a biarylphosphine like XPhos or an N-heterocyclic carbene like IPr) to facilitate the more difficult oxidative addition at the C-Cl bond.[5]

Experimental Validation: Suzuki-Miyaura Coupling

To illustrate these principles, we will consider a standard Suzuki-Miyaura cross-coupling with phenylboronic acid. While direct comparative data for all isomers is scarce, we can construct a predictive model based on extensive literature on dihalopyridine reactivity.[2][6]

Predicted Outcomes for Suzuki-Miyaura Coupling
IsomerPredicted Major ProductExpected Yield RangeCommentary
1 5-Chloro-4-phenylpyridin-2-amineGood to Excellent (>80%)Highly favorable reaction at the activated C4-Br bond. Standard conditions should be effective.
2 5-Bromo-4-phenylpyridin-2-amineModerate to Good (50-80%)Reaction at C4-Cl is favored positionally but requires overcoming the higher C-Cl bond energy. May require a more active catalyst/ligand system.[3]
3 5-Chloro-3-phenylpyridin-2-amineModerate (40-70%)Reaction at the less-activated C3-Br bond. Yields may be lower than at C4 or C2 positions.
4 5-Chloro-4-amino-2-phenylpyridineExcellent (>90%)Reaction at the highly activated C2-Br bond is expected to be very efficient.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system. The inclusion of an internal standard in the GC/LC-MS analysis allows for accurate determination of conversion and yield, providing trustworthy data for comparison.

Materials:

  • Halopyridin-2-amine isomer (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Workflow Diagram:

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Add Isomer, Boronic Acid, K3PO4, Pd(OAc)2, SPhos to reaction vessel P2 Evacuate and backfill with Argon (3x) P1->P2 Seal R1 Add degassed Dioxane/Water P2->R1 R2 Heat to 100 °C with stirring R1->R2 R3 Monitor by TLC/LC-MS (2-12 h) R2->R3 W1 Cool to RT, Dilute with Ethyl Acetate R3->W1 W2 Filter through Celite W1->W2 W3 Wash with Brine W2->W3 W4 Dry (Na2SO4), Concentrate W3->W4 W5 Purify via Column Chromatography W4->W5

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried Schlenk tube, add the aminopyridine isomer (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel, wash with brine (2 x 15 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Validation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another cornerstone transformation, used to form C-N bonds.[7] The same principles of site-selectivity apply. Here, the primary amino group on the pyridine ring introduces a potential complication: it can coordinate to the palladium center and inhibit catalysis.[8] This is particularly relevant for isomers where the amino group is ortho to the reacting C-X bond (e.g., Isomer 4). For such cases, a ligand that is sufficiently bulky to prevent this inhibitory coordination while still promoting the catalytic cycle is essential.

Predicted Outcomes for Buchwald-Hartwig Amination with Morpholine
IsomerPredicted Major ProductExpected Yield RangeCommentary
1 4-(5-Chloropyridin-2-ylamino)morpholineGood to Excellent (>75%)Favorable reaction at the C4-Br bond.
2 4-(5-Bromopyridin-2-ylamino)morpholineModerate to Good (50-80%)Reaction at the C4-Cl bond requires a highly active catalyst system.
3 4-(5-Chloropyridin-2-ylamino)morpholineModerate (40-70%)Reaction at the less activated C3-Br position.
4 4-(5-Chloro-4-aminopyridin-2-yl)morpholineGood (>70%)The C2-Br bond is highly activated, but the ortho-amino group at C4 may require a specialized bulky ligand (e.g., BrettPhos) to prevent catalyst inhibition.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Halopyridin-2-amine isomer (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 1 mol%)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Logical Relationship Diagram:

Buchwald_Logic cluster_reactants Reactants & Reagents cluster_catalyst Catalytic System cluster_cycle Catalytic Cycle Substrate Aminopyridine Isomer (C-X Bond) OA Oxidative Addition Substrate->OA Amine Morpholine (N-H Bond) Coord Amine Coordination Amine->Coord Base NaOtBu Deprot Deprotonation Base->Deprot Catalyst Pd2(dba)3 / BrettPhos Catalyst->OA OA->Coord Coord->Deprot RE Reductive Elimination Deprot->RE RE->Catalyst Catalyst Regeneration Product Coupled Product (C-N Bond Formed) RE->Product

Caption: Key components and steps in the Buchwald-Hartwig catalytic cycle.

Procedure:

  • In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried reaction vial.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (1 mol%) and BrettPhos (3 mol%) in anhydrous toluene.

  • Add the aminopyridine isomer (1.0 mmol) and morpholine (1.2 mmol) to the reaction vial containing the base.

  • Add anhydrous toluene (5 mL) followed by the catalyst stock solution.

  • Seal the vial, remove from the glovebox, and heat in a preheated oil bath at 110 °C.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction carefully with water, and dilute with ethyl acetate.

  • Filter the mixture through Celite®, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Conclusion and Strategic Recommendations

The reactivity of dihalogenated aminopyridines is a predictable yet nuanced interplay of electronic effects, C-X bond lability, and catalyst choice.

  • For this compound (Isomer 1) , chemists can confidently target the C4-Br bond with standard Suzuki or Buchwald-Hartwig conditions, leaving the C5-Cl bond available for subsequent transformations.

  • For 5-Bromo-4-chloropyridin-2-amine (Isomer 2) , the strong positional activation at C4 makes the C-Cl bond the likely site of reaction, though this requires a more robust catalytic system capable of activating the stronger C-Cl bond.

  • The presence of an amino group , particularly ortho to a reaction site, should prompt consideration of sterically demanding ligands like BrettPhos or XPhos to mitigate potential catalyst inhibition.

By grounding synthetic design in these fundamental principles of reactivity and site-selectivity, researchers can more efficiently navigate the complexities of these valuable scaffolds, accelerating the discovery and development of novel chemical entities.

References

A Comparative Spectroscopic Guide to 4-Bromo-5-chloropyridin-2-amine and its Analogs for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Substituted pyridines, such as 4-Bromo-5-chloropyridin-2-amine, are prevalent scaffolds in medicinal chemistry, valued for their ability to engage in a multitude of biological interactions. A thorough understanding of their structural and electronic properties is crucial for elucidating structure-activity relationships (SAR) and ensuring the quality of synthetic intermediates. This guide provides an in-depth spectroscopic comparison of this compound with its simpler, yet structurally related, analogs: 2-amino-4-bromopyridine, 2-amino-5-chloropyridine, and the parent 2-aminopyridine.

The choice of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—is deliberate. Each method offers a unique window into the molecular architecture and electronic environment of these compounds. By comparing their spectral data, we can discern the influence of halogen substitution patterns on the pyridine ring, providing valuable insights for researchers engaged in the synthesis and application of these important chemical building blocks.

Molecular Structures Under Investigation

The following diagram illustrates the chemical structures of the compounds discussed in this guide. The strategic placement of bromo and chloro substituents dramatically influences the electron distribution within the pyridine ring, which in turn is reflected in their spectroscopic signatures.

Molecular_Structures cluster_0 This compound cluster_1 2-Amino-4-bromopyridine cluster_2 2-Amino-5-chloropyridine cluster_3 2-Aminopyridine 4B5C2A 2A4B 2A5C 2AP

Caption: Chemical structures of the aminopyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. In aromatic systems like pyridine, the positions of protons and carbons are influenced by the electronegativity of the nitrogen atom and the electronic effects (inductive and mesomeric) of any substituents.

¹H NMR Spectroscopy

The ¹H NMR spectra of aminopyridines are characterized by signals in the aromatic region, typically between 6.0 and 8.5 ppm. The electron-withdrawing nature of the pyridine nitrogen deshields the ring protons, shifting them downfield compared to benzene. The amino group (-NH₂) is a strong electron-donating group, which tends to shield the ortho and para protons, causing an upfield shift. Conversely, the electron-withdrawing halogens (Br and Cl) deshield the adjacent protons.

Comparative Analysis:

  • This compound: The ¹H NMR spectrum of this compound is expected to be the simplest in the aromatic region, showing only two singlets for the protons at the C-3 and C-6 positions, as they lack adjacent protons for spin-spin coupling.

  • 2-Amino-4-bromopyridine: The spectrum will show three distinct signals in the aromatic region. The proton at C-6 will be a doublet, coupled to the proton at C-5. The proton at C-5 will be a doublet of doublets, coupled to both H-6 and H-3. The proton at C-3 will appear as a doublet coupled to H-5.

  • 2-Amino-5-chloropyridine: Similar to its 4-bromo counterpart, the spectrum will display three aromatic signals. The proton at C-6 will be a doublet, the proton at C-4 will be a doublet of doublets, and the proton at C-3 will be a doublet.

  • 2-Aminopyridine: The spectrum is more complex due to multiple proton-proton couplings, showing three distinct multiplets in the aromatic region.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)NH₂ (ppm)Solvent
This compound~6.5 s--~7.8 s~5.0 br sCDCl₃
2-Amino-4-bromopyridine (Predicted)~6.75 s-~6.80 d~7.85 d~6.20 br sDMSO-d₆
2-Amino-5-chloropyridine~6.5 d~7.3 dd-~8.0 d~4.8 br sCDCl₃
2-Aminopyridine~6.6 dd~7.4 m~6.4 dd~8.0 d~4.6 br sCDCl₃

Note: "s" denotes singlet, "d" doublet, "dd" doublet of doublets, "m" multiplet, and "br s" broad singlet. Predicted data for 2-Amino-4-bromopyridine is sourced from computational algorithms and should be used as a reference guide for experimental verification.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide information about the carbon skeleton. The carbon atoms in the pyridine ring resonate at different chemical shifts depending on their proximity to the nitrogen and the substituents. The C-2, C-4, and C-6 carbons are generally more deshielded than the C-3 and C-5 carbons due to the influence of the nitrogen atom.

Comparative Analysis:

  • Halogen Effects: The carbon atoms directly attached to the halogens (C-4 in 2-amino-4-bromopyridine and C-5 in 2-amino-5-chloropyridine and 4-bromo-5-chloro-2-aminopyridine) will experience a significant downfield shift due to the electronegativity of the halogens. The "heavy atom effect" of bromine can sometimes lead to broader signals for the attached carbon.

  • Amino Group Effect: The C-2 carbon, attached to the amino group, is significantly shielded compared to unsubstituted pyridine, appearing at a higher field.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Solvent
This compound~158~110~115~145~148CDCl₃
2-Amino-4-bromopyridine (Predicted)~160.5~122.0~108.0~118.0~150.0DMSO-d₆
2-Amino-5-chloropyridine~158.3~108.9~138.3~120.9~148.1CDCl₃
2-Aminopyridine~158.3~108.5~137.9~113.8~148.5CDCl₃

Note: Data for this compound is estimated based on substituent effects. Predicted data for 2-Amino-4-bromopyridine is from computational models.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Comparative Analysis:

The key vibrational bands to compare in these aminopyridines are the N-H stretching of the amino group, the C=C and C=N stretching of the pyridine ring, and the C-X (C-Br and C-Cl) stretching vibrations.

  • N-H Stretching: The amino group typically shows two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. The positions of these bands can be influenced by hydrogen bonding.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1650-1400 cm⁻¹ region. The substitution pattern and the electronic nature of the substituents can cause slight shifts in these frequencies.

  • C-X Stretching: The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, in the 680-515 cm⁻¹ range.

Vibrational ModeThis compound (Expected, cm⁻¹)2-Amino-4-bromopyridine (Expected, cm⁻¹)2-Amino-5-chloropyridine (cm⁻¹)2-Aminopyridine (cm⁻¹)
N-H Asymmetric Stretch3450 - 34003450 - 3400~3430~3442
N-H Symmetric Stretch3350 - 33003350 - 3300~3310~3300
N-H Scissoring1640 - 16001640 - 1600~1620~1617
Pyridine Ring (C=C, C=N)1600 - 14001600 - 14001595, 14801600, 1481, 1439
C-Cl Stretch800 - 600-~700-
C-Br Stretch650 - 500650 - 500--

Note: The IR spectra of substituted pyridines can be complex, and the exact positions of the ring vibrations are sensitive to the substitution pattern.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Comparative Analysis:

  • Molecular Ion Peak (M⁺): The molecular ion peak will confirm the molecular weight of each compound. A key feature of the mass spectra of the bromo and chloro derivatives is the presence of isotopic peaks.

    • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

    • Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Fragments containing a chlorine atom will show an M⁺ and M+2 peak with an intensity ratio of about 3:1.

    • This compound: Will exhibit a complex isotopic pattern for the molecular ion due to the presence of both bromine and chlorine.

  • Fragmentation Patterns: The fragmentation of these compounds under electron ionization (EI) is likely to involve the loss of the halogen atoms, the amino group, and potentially the cleavage of the pyridine ring. The loss of HCN (27 u) is a common fragmentation pathway for pyridine rings.

CompoundMolecular Weight ( g/mol )Key Fragmentation Pathways (Expected)
This compound207.46[M-Br]⁺, [M-Cl]⁺, [M-HCN]⁺, [M-NH₂]⁺
2-Amino-4-bromopyridine173.01[M-Br]⁺, [M-HCN]⁺
2-Amino-5-chloropyridine128.56[M-Cl]⁺, [M-HCN]⁺
2-Aminopyridine94.11[M-HCN]⁺, [M-NH₂]⁺

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like pyridines, the absorption bands are typically due to π → π* and n → π* transitions. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substituents on the ring and the solvent used for the measurement.

Comparative Analysis:

  • Substituent Effects: The amino group, being an auxochrome, will cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted pyridine. The halogens can also influence the position of the absorption maxima.

  • Solvent Effects: The polarity of the solvent can affect the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption bands. For instance, in polar solvents, the n → π* transition often undergoes a hypsochromic (blue) shift.

A detailed comparative study of the UV-Vis spectra would require acquiring the spectra of all four compounds under identical solvent conditions. Generally, all compounds are expected to show strong absorption in the 250-350 nm range.

Experimental Protocols

To ensure the generation of high-quality and reproducible data, the following standardized protocols are recommended.

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_workflow General Spectroscopic Analysis Workflow SamplePrep Sample Preparation (Weighing & Dissolution) NMR_Acq NMR Data Acquisition (¹H, ¹³C) SamplePrep->NMR_Acq IR_Acq IR Data Acquisition (FT-IR) SamplePrep->IR_Acq MS_Acq MS Data Acquisition (EI-MS) SamplePrep->MS_Acq UV_Acq UV-Vis Data Acquisition SamplePrep->UV_Acq DataProc Data Processing (Fourier Transform, Phasing, etc.) NMR_Acq->DataProc IR_Acq->DataProc MS_Acq->DataProc UV_Acq->DataProc Analysis Spectral Interpretation & Structural Elucidation DataProc->Analysis Report Reporting & Comparison Analysis->Report

Caption: A generalized workflow for the spectroscopic analysis of aminopyridine derivatives.

NMR Spectroscopy Protocol
  • Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

  • Materials:

    • 5-10 mg of the sample for ¹H NMR; 20-50 mg for ¹³C NMR.

    • 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • 5 mm NMR tubes.

    • Internal standard (e.g., Tetramethylsilane - TMS).

  • Procedure:

    • Accurately weigh the sample and dissolve it in the deuterated solvent inside a clean, dry vial.

    • Transfer the solution to an NMR tube.

    • Add a small amount of TMS as an internal reference (0 ppm).

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H spectrum using standard parameters.

    • Acquire the ¹³C spectrum, typically requiring a larger number of scans for adequate signal-to-noise.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the TMS signal.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

FT-IR Spectroscopy Protocol (ATR)
  • Objective: To obtain a high-quality FT-IR spectrum of the solid sample.

  • Materials:

    • A small amount of the solid sample.

    • Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Process the spectrum by performing an ATR correction and identifying the key absorption bands.

Mass Spectrometry Protocol (EI)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Materials:

    • A dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane).

    • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

  • Procedure:

    • Introduce the sample into the ion source (via GC or direct probe).

    • Ionize the sample using a standard electron energy of 70 eV.

    • Scan a suitable mass range (e.g., m/z 40-300).

    • Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

    • Pay close attention to the isotopic patterns for fragments containing bromine and chlorine.

UV-Vis Spectroscopy Protocol
  • Objective: To measure the electronic absorption spectrum.

  • Materials:

    • A dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane).

    • Quartz cuvettes (1 cm path length).

    • UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the sample of known concentration.

    • Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The spectroscopic analysis of this compound and its analogs reveals the significant influence of halogen substitution on their electronic and structural properties. While a complete experimental dataset for the title compound remains to be fully published, the comparative analysis with structurally similar compounds provides a robust framework for its characterization. The predictable shifts in NMR, the characteristic vibrations in IR, and the unique isotopic patterns in MS collectively offer a powerful toolkit for researchers in drug discovery and development to confidently identify and characterize these important heterocyclic building blocks. Adherence to rigorous experimental protocols is essential for generating high-quality, comparable data, which is the bedrock of advancing our understanding of structure-activity relationships.

References

A Comparative Guide to Dihalogenated Pyridines: Unlocking Synthetic Advantages with 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For professionals in pharmaceutical and agrochemical research, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Dihalogenated pyridines serve as exceptionally versatile building blocks, yet their utility is often constrained by challenges in achieving predictable regioselectivity. This guide provides an in-depth comparison of 4-Bromo-5-chloropyridin-2-amine against other dihalogenated pyridines, demonstrating its superior strategic advantages. By leveraging the inherent, differential reactivity of its C-Br and C-Cl bonds, this intermediate enables streamlined, predictable, and sequential synthetic pathways, often obviating the need for complex catalyst systems or protecting group strategies required for symmetrically halogenated analogues.

The Challenge of Regioselectivity in Dihalogenated Pyridines

The functionalization of polyhalogenated heteroarenes is a formidable challenge due to the similar reactivities of identical halogen substituents.[1] In palladium-catalyzed cross-coupling reactions, the site of reaction is governed by a combination of factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The BDE generally follows the trend C-I < C-Br < C-Cl.[2][3] This intrinsic property makes C-Br bonds more susceptible to oxidative addition by a Pd(0) catalyst than C-Cl bonds.

  • Electronic Activation: Halides positioned alpha (C2/C6) or gamma (C4) to the pyridine nitrogen are electronically activated. The electron-withdrawing nature of the nitrogen atom creates a partial positive charge at these positions, making them more electrophilic and prone to both cross-coupling and nucleophilic aromatic substitution (SNAr).[1][4][5]

For common substrates like 2,4-dichloropyridine or 2,5-dibromopyridine, selectively functionalizing one position over the other often requires extensive optimization of ligands, catalysts, or reaction conditions to overcome the substrate's innate reactivity bias.[4][6] For instance, cross-coupling of 2,4-dihalopyridines conventionally occurs at the more activated C2 position.[1][7] Achieving unconventional C4 selectivity is possible but often requires sterically hindered ligands or specific catalyst systems to alter the reaction pathway.[6]

The Intrinsic Advantage of this compound

This compound is a strategically designed intermediate that circumvents many of these challenges. Its unique substitution pattern—featuring two different halogens at electronically distinct positions—provides a blueprint for predictable, orthogonal reactivity.

The primary advantages include:

  • Predictable Regioselectivity in Cross-Coupling: The C4-Br bond is significantly more reactive than the C5-Cl bond in standard palladium-catalyzed reactions. This is due to both the lower BDE of the C-Br bond and the electronic activation of the C4 position (gamma to the nitrogen).

  • Platform for Sequential Functionalization: After the initial selective reaction at C4, the C5-chloro and C2-amino groups remain as valuable handles for subsequent transformations, allowing for the rapid build-up of molecular complexity.

  • Versatile Amino Group Functionality: The 2-amino group is not merely a substituent; it serves as a key synthetic handle for constructing fused heterocyclic systems, such as those found in kinase inhibitors, and can influence the electronic properties of the pyridine core.[8][9]

The logical flow for a sequential functionalization strategy using this building block is visualized below.

G cluster_0 Step 1: Selective C4 Cross-Coupling cluster_1 Step 2: C2-Amine Derivatization cluster_2 Step 3: C5 Functionalization start This compound step1 Suzuki-Miyaura Coupling (R-B(OH)2, Pd Catalyst) start->step1 C-Br reacts preferentially prod1 4-Aryl-5-chloropyridin-2-amine step1->prod1 prod1_c 4-Aryl-5-chloropyridin-2-amine step2 Fused Ring Formation (e.g., with diethyl malonate) prod1_c->step2 Amine as nucleophile prod2 Fused Pyrimidone Scaffold step2->prod2 prod2_c Fused Pyrimidone Scaffold step3 Second Cross-Coupling (Forcing Conditions) prod2_c->step3 C-Cl reacts final Trisubstituted Target Molecule step3->final

Caption: Sequential functionalization workflow for this compound.

Comparative Performance in Suzuki-Miyaura Coupling

To illustrate the practical advantages, let's compare the expected outcomes of a Suzuki-Miyaura coupling for three different dihalogenated pyridines.

ParameterThis compound2,4-Dichloropyridine3,5-Dibromopyridine
Primary Reaction Site C4 (due to C-Br > C-Cl reactivity)C2 (more activated position)C3 or C5 (electronically similar)
Selectivity Control Innate to substrateRequires specialized ligands/conditions for C4 selectivity[6]Often yields mixtures without directing groups
Typical Conditions Standard Pd catalysts (e.g., Pd(PPh3)4), mild base, 80-100 °CStandard conditions yield C2 product; C4 requires hindered ligands (e.g., NHCs)[4]Requires careful catalyst/ligand screening to achieve high selectivity
Product Versatility Yields a 4-aryl-5-chloro-2-aminopyridine, retaining two distinct functional handles (Cl, NH2)Yields a 2-aryl-4-chloropyridine, retaining one functional handle (Cl)Yields a 3-aryl-5-bromopyridine, retaining one functional handle (Br)

This comparison highlights that this compound provides a more direct and predictable route to complex, trisubstituted pyridines, which are highly desirable scaffolds in drug discovery.[8][10]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details a representative procedure for the selective arylation of this compound at the C4 position.

Objective: To synthesize 4-(4-methoxyphenyl)-5-chloropyridin-2-amine.

Causality of Component Selection:

  • Catalyst (Pd(PPh3)4): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available catalyst effective for C-Br bond activation. It does not require pre-activation and is suitable for this transformation where extreme reactivity is not needed to differentiate between the C-Br and C-Cl bonds.[11]

  • Base (K2CO3): Potassium carbonate is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle. It is preferred over stronger bases like hydroxides or phosphates to minimize potential side reactions involving the amino group.

  • Solvent (1,4-Dioxane/H2O): A mixture of dioxane and water is standard for Suzuki couplings. Dioxane solubilizes the organic substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the boronic acid chemistry.[12]

  • Temperature (90 °C): This temperature provides sufficient thermal energy to drive the catalytic cycle efficiently for C-Br activation without being harsh enough to significantly promote the competing C-Cl activation.

G cluster_workflow Experimental Workflow A 1. Assemble Reactants - this compound - Boronic Acid - Pd(PPh3)4 - K2CO3 B 2. Add Solvents - 1,4-Dioxane - H2O A->B C 3. Inert Atmosphere - Degas with N2 or Ar - (Prevents catalyst oxidation) B->C D 4. Heat Reaction - Stir at 90 °C - Monitor by TLC/LC-MS C->D E 5. Workup - Quench with water - Extract with EtOAc D->E F 6. Purification - Dry (Na2SO4) - Concentrate - Column Chromatography E->F G 7. Characterization - NMR, MS - Yield Calculation F->G

Caption: Step-by-step experimental workflow for selective Suzuki coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and Pd(PPh3)4 (0.05 eq.).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of ~0.2 M).

  • Inerting: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.

This self-validating protocol ensures high conversion and clean product formation by carefully controlling the atmosphere and using well-established conditions that favor the selective activation of the C-Br bond.

Conclusion and Outlook

In the landscape of dihalogenated pyridines, this compound distinguishes itself not just as another building block, but as a tool for synthetic strategy. Its inherent and predictable reactivity profile allows researchers to bypass the often-laborious optimization studies required for symmetrically substituted pyridines. This translates to accelerated timelines in drug discovery and development, cleaner reaction profiles, and a more direct path to complex molecular targets. For scientists aiming to rapidly explore chemical space and construct novel pyridine-based compounds, this compound represents a superior and highly enabling synthetic intermediate.

References

A Comparative Guide to the Structural Validation of 4-Bromo-5-chloropyridin-2-amine Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel derivatives of scaffolds like 4-bromo-5-chloropyridin-2-amine, which hold potential in various therapeutic areas, precise structural validation is not merely a confirmatory step but a critical component that informs structure-activity relationships (SAR), guides lead optimization, and secures intellectual property.[1][2] This guide provides a comprehensive comparison of analytical techniques for the structural validation of these derivatives, with a primary focus on the unparalleled resolving power of single-crystal X-ray crystallography.

The Imperative of Unambiguous Structure Determination

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with data. Among the most crucial data points is the definitive atomic arrangement of the molecule. While several analytical techniques offer pieces of the structural puzzle, only X-ray crystallography provides a direct, high-resolution visualization of the molecular architecture.[3][4] This is particularly vital for complex molecules like halogenated pyridines, where subtle changes in stereochemistry or regiochemistry can profoundly impact biological activity.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of small molecules.[3][5][6] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice, which generates a unique diffraction pattern.[3] This pattern is then mathematically deconvoluted to produce an electron density map, from which the precise positions of individual atoms can be determined.[3]

The power of X-ray crystallography lies in its ability to provide:

  • Unambiguous molecular structure and geometry: It directly maps the connectivity of atoms and provides precise bond lengths and angles.[3]

  • Absolute stereochemistry: For chiral molecules, it can definitively determine the absolute configuration of stereocenters.[3]

  • Intermolecular interactions: It reveals how molecules pack in the solid state, providing insights into hydrogen bonding and other non-covalent interactions.[3]

  • Polymorph characterization: It can distinguish between different crystalline forms of the same compound, a critical factor in pharmaceutical development.[3]

However, the success of an X-ray crystallographic study is contingent on the ability to grow a high-quality single crystal of the compound of interest.[5][7] This can often be a significant bottleneck in the process.[5]

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography is the gold standard, other spectroscopic techniques are routinely employed in the characterization of novel compounds. It is crucial to understand their capabilities and limitations in the context of structural validation.

Technique Principle Strengths for this compound Derivatives Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystal latticeProvides a complete and unambiguous 3D structure, including absolute stereochemistry and intermolecular interactions.[3][5][6]Requires a high-quality single crystal, which can be challenging to obtain.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldExcellent for determining the connectivity of atoms and the local chemical environment.[8] Can provide information about molecular dynamics in solution.[9]Indirect method for 3D structure determination.[5] Can be difficult to interpret for complex molecules and does not directly provide information on solid-state packing.[10]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized moleculesProvides the exact molecular weight and elemental composition of the compound.[11][12] Fragmentation patterns can offer clues about the molecular structure.[12]Does not provide information about the 3D arrangement of atoms or stereochemistry.[13]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsIdentifies the presence of specific functional groups within the molecule.Provides limited information about the overall molecular structure.

As the table illustrates, while techniques like NMR and Mass Spectrometry are indispensable for initial characterization and confirmation of molecular formula and connectivity, they provide indirect or incomplete structural information.[5][13] For the definitive validation of a novel this compound derivative, particularly when stereoisomers or regioisomers are possible, X-ray crystallography is the only technique that can provide a complete and unambiguous answer.

Experimental Workflow: From Powder to Structure

The journey to obtaining a crystal structure can be broken down into several key stages. The following workflow provides a detailed overview of the process.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement Compound_Synthesis Synthesis & Purification of this compound Derivative Purity_Confirmation Purity Confirmation (NMR, LC-MS) Compound_Synthesis->Purity_Confirmation Solvent_Screening Solvent Screening for Solubility Purity_Confirmation->Solvent_Screening Crystallization_Methods Application of Crystallization Techniques (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Methods Crystal_Harvesting Harvesting & Mounting of a Suitable Single Crystal Crystallization_Methods->Crystal_Harvesting Diffractometer Mounting on Diffractometer & Data Collection Crystal_Harvesting->Diffractometer Data_Reduction Data Integration & Reduction Diffractometer->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Refinement of Atomic Positions & Parameters Structure_Solution->Structure_Refinement Validation Structure Validation & Generation of Crystallographic Information File (CIF) Structure_Refinement->Validation Validation_Techniques_Relationship Figure 2: Interplay of Structural Validation Techniques Synthesis Novel Compound Synthesis MS Mass Spectrometry (Molecular Weight, Formula) Synthesis->MS NMR NMR Spectroscopy (Connectivity, 2D Structure) Synthesis->NMR IR IR Spectroscopy (Functional Groups) Synthesis->IR Xray X-ray Crystallography (Unambiguous 3D Structure) MS->Xray NMR->Xray Confirmatory & Definitive SAR Structure-Activity Relationship (SAR) Studies NMR->SAR Xray->SAR

References

A Senior Application Scientist's Guide to Confirming the Regioselectivity of Reactions Involving 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic strategy. The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, and the ability to precisely introduce substituents is paramount for structure-activity relationship (SAR) studies. This guide provides an in-depth technical comparison of the regioselectivity of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and Buchwald-Hartwig amination—on the versatile building block, 4-Bromo-5-chloropyridin-2-amine. We will explore the underlying principles governing regioselectivity and provide detailed experimental protocols to enable chemists to harness this differential reactivity.

The Underlying Principles of Regioselectivity in Dihalopyridines

The regiochemical outcome of palladium-catalyzed cross-coupling reactions on dihalogenated pyridines is a delicate interplay of electronic effects, steric hindrance, and the nature of the catalytic system.[1] In the case of this compound, we are primarily concerned with the differential reactivity of the C4-Br and C5-Cl bonds.

Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[2] This trend suggests that the C4-Br bond in our substrate should be more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C5-Cl bond. However, the electronic landscape of the pyridine ring, influenced by the nitrogen atom and the amino group, also plays a crucial role. The positions alpha and gamma to the ring nitrogen (C2, C4, C6) are more electron-deficient and thus generally more reactive towards oxidative addition.[3]

While the inherent reactivity favors the C4-Br bond, modern palladium catalysis has demonstrated that this preference can be modulated or even reversed through the judicious selection of ligands and reaction conditions.[1] Sterically bulky ligands, for instance, can direct the catalyst to the less hindered position, while specific ligand-catalyst interactions can favor the activation of the stronger C-Cl bond.[4]

Comparative Analysis of Suzuki-Miyaura and Buchwald-Hartwig Reactions

To illustrate the practical implications of these principles, we will compare the expected regioselectivity of the Suzuki-Miyaura and Buchwald-Hartwig reactions on this compound. While direct experimental data for this specific substrate is limited in the literature, we can extrapolate from closely related systems to provide robust, field-proven protocols.

Suzuki-Miyaura Coupling: Favoring C-C Bond Formation at the C4-Position

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[5] Given the higher reactivity of the C-Br bond, we anticipate that with standard catalytic systems, the Suzuki-Miyaura coupling will preferentially occur at the C4-position.

Caption: Predicted regioselectivity of the Suzuki-Miyaura coupling.

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

Catalytic SystemLigandBaseSolventExpected Major ProductExpected Yield (%)
1. Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O4-Aryl-5-chloropyridin-2-amine80-95
2. PdCl₂(dppf)dppfCs₂CO₃DMF4-Aryl-5-chloropyridin-2-amine85-98
3. Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O4-Aryl-5-chloropyridin-2-amine>90

Yields are estimated based on reactions with analogous substrates.

Buchwald-Hartwig Amination: A Versatile Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6][7] Similar to the Suzuki-Miyaura coupling, the inherent reactivity of the C-Br bond suggests that amination will preferentially occur at the C4-position under standard conditions. However, the choice of ligand is known to have a profound impact on the regioselectivity of this reaction, and certain bulky, electron-rich phosphine ligands can promote reaction at the less reactive C-Cl position.[4]

Caption: Predicted regioselectivity of the Buchwald-Hartwig amination.

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination

Catalytic SystemLigandBaseSolventExpected Major ProductExpected Yield (%)
1. Pd₂(dba)₃ / BINAPBINAPNaOtBuTolueneN-Aryl-4-amino-5-chloropyridin-2-amine75-90
2. Pd(OAc)₂ / XPhosXPhosCs₂CO₃1,4-DioxaneN-Aryl-4-amino-5-chloropyridin-2-amine85-98
3. Pd-PEPPSI-IPrIPrK₂CO₃THFN-Aryl-4-bromo-5-aminopyridin-2-amine (Potentially)Variable

Yields are estimated based on reactions with analogous substrates.[4][7] The use of bulky N-heterocyclic carbene (NHC) ligands like IPr has been shown to favor reaction at more sterically hindered or less electronically favored positions in some systems.

Experimental Protocols

The following protocols are provided as a starting point for the regioselective functionalization of this compound. Optimization may be required for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related aminobromopyridines.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (2.0 equiv)

  • 1,4-Dioxane and degassed water (4:1 v/v)

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the 1,4-dioxane and degassed water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C4-Position

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related aminobromopyridines.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

  • Sealed tube and standard inert atmosphere glassware

Procedure:

  • To a dry, sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The regioselective functionalization of this compound is a powerful strategy for the synthesis of diverse pyridine derivatives. By understanding the fundamental principles of palladium-catalyzed cross-coupling reactions, chemists can selectively target either the C4-Br or C5-Cl bond. While standard conditions for both Suzuki-Miyaura and Buchwald-Hartwig reactions are expected to favor substitution at the more reactive C4-Br position, the exploration of advanced catalytic systems, particularly those employing bulky N-heterocyclic carbene ligands, may unlock the path to selective functionalization at the C5-Cl position. The protocols provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this valuable building block.

References

A Senior Application Scientist's Guide to Kinase Inhibitor Synthesis: Benchmarking 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth analysis dedicated to the drug discovery professional. The synthesis of potent and selective kinase inhibitors is a cornerstone of modern targeted therapy. The choice of the initial building block is a critical decision point that dictates synthetic feasibility, reaction efficiency, and the ultimate pharmacological profile of the final compound. Among the privileged scaffolds, the 2-aminopyridine core is renowned for its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2]

This guide provides a comprehensive performance benchmark of 4-Bromo-5-chloropyridin-2-amine , a highly functionalized and versatile building block. We will objectively compare its synthetic performance and utility against other common aminopyridine and aminopyrimidine alternatives, supported by detailed experimental protocols and comparative data. Our objective is to equip you, the researcher, with the technical insights necessary to make informed decisions in your kinase inhibitor discovery programs.

The Strategic Advantage: Physicochemical and Reactivity Profiles

The unique substitution pattern of this compound offers distinct advantages. The two halogen atoms, bromine at the 4-position and chlorine at the 5-position, possess differential reactivity, enabling selective and sequential functionalization. This is a crucial feature for library synthesis and structure-activity relationship (SAR) studies. The electron-withdrawing nature of the halogens also modulates the basicity (pKa) of the pyridine ring, which can be critical for optimizing cell permeability and avoiding off-target effects.

Let's compare its key properties with other relevant building blocks:

CompoundStructureMolecular Weight ( g/mol )pKa (Conjugate Acid)Reactivity Profile
This compound Structure of this compound207.46~2.5 (Estimated)C4-Br: Ideal for cross-coupling (e.g., Suzuki, Buchwald-Hartwig). C5-Cl: Less reactive, can be targeted under harsher conditions or post-coupling. C2-NH₂: Nucleophilic, for amide bond formation or further substitution.
2-Amino-5-bromopyridine Structure of 2-Amino-5-bromopyridine173.024.96C5-Br: Primary site for cross-coupling reactions. Lacks a second halogen for sequential functionalization.[3]
2-Amino-5-bromo-4-methylpyridine Structure of 2-Amino-5-bromo-4-methylpyridine187.04[4]~5.2 (Estimated)C5-Br: Site for cross-coupling. C4-CH₃: Provides steric bulk and can probe specific pockets in the kinase active site. May slightly hinder reactivity at C5.
5-Bromo-2-chloropyrimidine Structure of 5-Bromo-2-chloropyrimidine193.42-1.5 (Estimated)C2-Cl: Highly activated for SNAr. C5-Br: Amenable to cross-coupling. The pyrimidine core is a common ATP mimic.[5]

Expert Insight: The primary value of this compound lies in its C4-Br/C5-Cl substitution. The bromine at the 4-position is significantly more susceptible to palladium-catalyzed oxidative addition than the chlorine at the 5-position. This differential reactivity is the key to a controlled, stepwise synthesis, allowing for the introduction of a diversity element via Suzuki or other cross-coupling reactions at the C4 position first, while retaining the C5-Cl for potential later-stage modifications.

Synthetic Workflow and Performance Benchmark

To empirically evaluate its performance, we will focus on the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern medicinal chemistry for forging C-C bonds.[6][7] This reaction is critical for introducing aryl or heteroaryl moieties that often occupy the solvent-exposed region of the kinase active site, enabling the fine-tuning of potency and selectivity.

G cluster_0 Core Synthesis cluster_1 Further Diversification A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Intermediate Product C->D High Yield & Selectivity E Second Coupling or Amide Formation D->E F Final Kinase Inhibitor E->F G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade GF Growth Factor Receptor EGFR/HER2 GF->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyridinamine-based Inhibitor Inhibitor->Receptor Blocks ATP Binding G Start Project Goal A High Yield & Scalability? Start->A B Need for Late-Stage Diversification? Start->B C Probing Hydrophobic Pocket? Start->C A->B No Res1 Use 2-Amino-5-bromopyridine or 5-Bromo-2-chloropyrimidine A->Res1 Yes B->A No Res2 Use this compound B->Res2 Yes C->A No Res3 Use 2-Amino-5-bromo-4-methylpyridine or this compound C->Res3 Yes

References

A Comparative Analysis of Synthetic Strategies for 4-Bromo-5-chloropyridin-2-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of a Niche Pyridine Derivative

This guide addresses this gap by providing a comparative study of plausible synthetic routes to this target molecule, drawing upon established principles of pyridine chemistry and documented syntheses of its close isomers. We will delve into the strategic considerations for introducing the desired halogen substituents regioselectively, offering field-proven insights into the causality behind experimental choices. For illustrative purposes, a detailed, validated protocol for the synthesis of the related isomer, 2-amino-5-bromo-4-chloropyridine, will be presented, as its synthesis is well-documented.[2] This will be followed by a comparative analysis of proposed routes to the title compound, evaluating them on criteria such as starting material availability, reaction efficiency, and potential for industrial scale-up.

Physicochemical Properties of a Related Isomer: 2-Amino-5-bromo-4-chloropyridine

To provide a contextual baseline, the physicochemical properties of the well-characterized isomer, 2-amino-5-bromo-4-chloropyridine, are summarized below.

PropertyValue
CAS Number 942947-94-6[3][4]
Molecular Formula C₅H₄BrClN₂[3]
Molecular Weight 207.45 g/mol [3]
Appearance Solid[3]
IUPAC Name 5-bromo-4-chloropyridin-2-amine[3][4]

A Case Study: Synthesis of 2-Amino-5-bromo-4-chloropyridine

The synthesis of the isomer 2-amino-5-bromo-4-chloropyridine provides a practical example of the halogenation of an aminopyridine precursor. This route, adapted from patent literature, involves the direct bromination of 2-amino-4-chloropyridine.[2]

Reaction Scheme:

Synthesis_of_2_Amino_5_bromo_4_chloropyridine start 2-Amino-4-chloropyridine product 2-Amino-5-bromo-4-chloropyridine start->product Bromination reagent N-Bromosuccinimide (NBS) Dichloromethane (DCM) Route_1_Sequential_Halogenation start 2-Aminopyridine step1 Chlorination start->step1 intermediate 2-Amino-5-chloropyridine step1->intermediate step2 Bromination intermediate->step2 product 4-Bromo-5-chloro-2-aminopyridine step2->product Route_2_Pre_functionalized_Pyridine start 4-Bromopyridine step1 Nitration start->step1 intermediate1 4-Bromo-3-nitropyridine step1->intermediate1 step2 Chlorination intermediate1->step2 intermediate2 4-Bromo-5-chloro-2-nitropyridine step2->intermediate2 step3 Reduction intermediate2->step3 product 4-Bromo-5-chloro-2-aminopyridine step3->product

References

Comparative Analysis of Biological Activity in Pyridinamine Isomer Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinamine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyridinamine (or aminopyridine) structure is a quintessential example of such a scaffold.[1][2][3][4] Its three constitutional isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—provide a foundational blueprint from which a vast diversity of biologically active derivatives can be synthesized.

The position of the amino group on the pyridine ring fundamentally alters the molecule's electronic properties, hydrogen bonding capacity, and spatial arrangement. These subtle isomeric differences are magnified in their derivatives, leading to profound variations in pharmacological profiles. This guide offers an in-depth comparison of the biological activities of derivatives stemming from these three pyridinamine isomers, supported by experimental data and detailed protocols to provide researchers with a robust framework for their own discovery programs.

Comparative Biological Activity: Case Studies and Data

The therapeutic potential of pyridinamine derivatives spans a wide spectrum, including anticancer, antimicrobial, and anti-inflammatory applications.[3][5] The choice of the core isomer is a critical first step in the design of new chemical entities, as it dictates the ultimate biological effect.

Anticancer Activity: A Tale of Three Isomers

Pyridinamine derivatives have been extensively investigated for their potential as antineoplastic agents, demonstrating activity against a wide array of human tumor cell lines.[3][6][7] The isomeric backbone often influences the mechanism of action, from kinase inhibition to the disruption of topoisomerase-II activity.[8][9]

2-Aminopyridine Derivatives: This isomer is a prolific scaffold in the development of anticancer agents.[1][2] For instance, novel 2-aminopyridine-based compounds were recently identified as potent dual inhibitors of cyclin-dependent kinase 9 (CDK9) and histone deacetylase (HDAC), enzymes critical to cancer cell proliferation and survival.[10] Compound 8e from this study showed potent inhibitory activity against both CDK9 (IC₅₀ = 88.4 nM) and HDAC1 (IC₅₀ = 168.9 nM) and exhibited significant antiproliferative effects against various tumor cells.[10]

3-Aminopyridine Derivatives: Derivatives of 3-aminopyridine, particularly when fused into larger heterocyclic systems like pyrazolopyridines, also show significant cytotoxic activity.[6] One study on 1,2,4-triazole-pyridine hybrids, derived from nicotinohydrazide (a 3-aminopyridine relative), found that these compounds displayed moderate to potent anticancer activities against murine melanoma (B16F10) cell lines, with IC₅₀ values ranging from 41.12µM to 61.11µM.[11]

4-Aminopyridine Derivatives: While 4-aminopyridine itself is more known for its neurological applications, its derivatives have also been explored for anticancer properties. Pyridine-urea derivatives, for example, have been evaluated for their growth inhibitory activity, with some compounds showing potent effects against breast cancer (MCF-7) cell lines.[12]

Compound ClassIsomer BaseCancer Cell LineIC₅₀ ValueReference
CDK9/HDAC Inhibitor (8e)2-AminopyridineMV-4-11 (Leukemia)41.2 nM[10]
Pyridine-Urea (8e)4-AminopyridineMCF-7 (Breast)0.22 µM (48h)[12]
Pyridine-Urea (8n)4-AminopyridineMCF-7 (Breast)1.88 µM (48h)[12]
Triazole-Pyridine (TP6)3-AminopyridineB16F10 (Melanoma)41.12 µM[11]
Nitrobenzosuberone Deriv. (3)Not SpecifiedLeukemia< -4.7 log₁₀(GI₅₀)[7]
Nitrobenzosuberone Deriv. (4c)Not SpecifiedLeukemia< -4.7 log₁₀(GI₅₀)[7]

A structured experimental approach is crucial for evaluating the anticancer potential of new derivatives.[8] This typically begins with broad in-vitro screening for cytotoxicity, followed by more detailed mechanistic studies to elucidate the pathways involved, such as apoptosis or cell cycle arrest.[8]

G cluster_0 In-Vitro Screening cluster_1 Mechanistic Studies cluster_2 In-Vivo Validation a Compound Synthesis (Isomer Derivatives) b Cytotoxicity Assay (e.g., MTT Assay) a->b c Determine IC50 Values b->c d Cell Cycle Analysis (Flow Cytometry) c->d Active Compounds e Apoptosis Assay (Annexin V Staining) c->e Active Compounds f Pathway Analysis (Western Blot) c->f Active Compounds g Xenograft Model f->g Promising Candidates h Evaluate Tumor Growth Inhibition g->h

High-level workflow for anticancer drug testing.[8]

Some pyridinone derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of pathways like p53 and JNK.[8] Western blotting is a key technique to confirm the modulation of such protein targets.

G compound Pyridinamine Derivative cell Cancer Cell compound->cell p53 p53 (Upregulation) cell->p53 jnk JNK (Activation) cell->jnk apoptosis Apoptosis p53->apoptosis jnk->apoptosis

Potential signaling pathway affected by pyridinamine compounds.[8]

Antimicrobial Activity: A Broad-Spectrum Defense

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals.[1] Pyridinamine derivatives have shown considerable promise in this area, with activity profiles that are highly dependent on the isomer and its substitutions.[13][14]

2-Aminopyridine Derivatives: A significant body of research highlights the antibacterial properties of 2-aminopyridine derivatives, particularly against Gram-positive bacteria.[1][15] In one study, a derivative designated 2c , which included a cyclohexylamine moiety, demonstrated high activity against S. aureus and B. subtilis with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.[1][16] Interestingly, analogs without this specific group were inactive, underscoring the importance of specific substitutions.[1] Other studies have shown that 2-aminopyridine derivatives also possess antifungal properties.[17]

3-Aminopyridine Derivatives: While less commonly reported for antimicrobial activity than the 2-amino isomer, derivatives from 3-aminopyridine have shown promise. For instance, a study on pyrimidine derivatives containing an amide moiety, synthesized from a 3-aminophenol intermediate, found that compound 5o exhibited excellent antifungal activity against Phomopsis sp., with an EC₅₀ value of 10.5 µg/ml, outperforming the commercial fungicide Pyrimethanil (32.1 µg/ml).[18]

4-Aminopyridine Derivatives: Compounds derived from 4-aminopyridine have also been synthesized and tested. One study reported that a novel mononuclear copper complex of 4-aminopyridine showed remarkable antioxidant and antibacterial activities.[19]

CompoundIsomer BaseTarget MicroorganismMIC (µg/mL)Reference
2c 2-AminopyridineS. aureus0.039[1][15]
2c 2-AminopyridineB. subtilis0.039[1][15]
5b, 5d, 5e, 5f 2-AminopyridineVarious Bacteria/Fungi62.5[17]
5o (EC₅₀)3-AminopyridinePhomopsis sp. (Fungus)10.5[18]
108a Not SpecifiedS. pyogenes62.5[13]
108a Not SpecifiedE. coli62.5[13]
108a Not SpecifiedP. aeruginosa50[13]
Anti-inflammatory Activity: Targeting the Immune Response

Inflammation is a key pathological process in numerous diseases, from autoimmune disorders to neurodegeneration.[19][20] Derivatives of pyridinamine, especially 4-aminopyridine, are notable for their anti-inflammatory effects.

4-Aminopyridine Derivatives: 4-Aminopyridine (fampridine) is an approved drug for improving motor function in multiple sclerosis (MS), a disease characterized by inflammation and neurodegeneration.[19][21] Its mechanism is primarily linked to blocking voltage-gated potassium channels, but evidence suggests it also has direct anti-inflammatory benefits.[19][20] Recent studies have repurposed 4-aminopyridine to treat severe burns, finding that it significantly reduces pro-inflammatory cytokines (IL-1β, TNFα) while increasing anti-inflammatory markers (CD206, IL-10).[20][22] Peptide derivatives of 4-aminopyridine have also been designed to reduce its toxicity while retaining anti-inflammatory effects, with some inhibiting matrix metalloproteinases (MMP-2, MMP-9) involved in inflammatory processes.[21]

2-Aminopyridine Derivatives: The 2-aminopyridine scaffold is also recognized as a precursor for compounds with anti-inflammatory activity, though it is less prominent in this area than the 4-amino isomer.[1][2]

CompoundIsomer BaseAssay / ModelKey FindingReference
4-Aminopyridine4-AminopyridineBurn Injury Model (mice)Reduced IL-1β, TNFα; Increased IL-10[20][22]
Peptide Derivative A4-AminopyridineRat Inflammation ModelInhibited MMP-2 & MMP-9 activity[21]
Cu-4AP-Br Complex4-Aminopyridine5-Lipoxygenase (5-LOX)54.2% inhibition at 100 µg/mL[19]

The anti-inflammatory action of 4-aminopyridine in burn healing involves a shift in macrophage polarization from a pro-inflammatory (M1) to a reparative (M2) phenotype.[20]

G cluster_0 cluster_1 M1 M1 Macrophage (Pro-inflammatory) cytokines_pro IL-1β, TNFα M1->cytokines_pro secretes M2 M2 Macrophage (Reparative) cytokines_anti CD206, IL-10 M2->cytokines_anti secretes AP4 4-Aminopyridine AP4->M1 Inhibits AP4->M2 Promotes

Mechanism of 4-AP in modulating macrophage polarization.[20]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinamine derivatives is not solely determined by the isomer but is finely tuned by the nature and position of other substituents.

  • Influence of Isomerism: The position of the amino group dictates the molecule's basicity and dipole moment, affecting how it binds to target proteins. For instance, the fungicidal activity of some derivatives was found to be greater when a methyl group was at the 4-position of the pyridine ring compared to the 3-position.[2]

  • Role of Substituents: Electron-withdrawing groups on the pyridine ring can enhance the ability of 9-aminoacridine derivatives to stabilize the DNA-acridine complex, a key aspect of their anticancer mechanism.[9] Conversely, a review of antiproliferative pyridine derivatives concluded that the presence of -OMe, -OH, -C=O, and -NH₂ groups generally enhanced activity, while bulky groups or halogens tended to decrease it.[3][5] The presence of a cyclohexylamine moiety was found to be essential for the antibacterial activity of a specific 2-aminopyridine derivative.[1]

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following are detailed protocols for key assays mentioned in this guide.

Protocol 1: MTT Assay for Anticancer Cell Viability[8][11][23]

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Pyridinamine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinamine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)[24]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Pyridinamine derivatives (dissolved in DMSO)

  • Standard antibiotic/antifungal for quality control (e.g., Ceftazidime)

  • Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the stock compound solutions (e.g., from 2048 to 1 µg/mL) directly in the 96-well plate, with each well containing 50 µL of the diluted compound in broth.[23]

  • Inoculation: Add 50 µL of the standardized microbial suspension to each well. The final volume in each well will be 100 µL.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Protocol 3: Western Blotting for Protein Expression Analysis[8]

This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.

Materials:

  • Cells treated with pyridinamine derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound for a specified time. Wash with cold PBS and lyse the cells using ice-cold lysis buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then add the ECL substrate. Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Conclusion and Future Directions

The isomeric forms of pyridinamine provide a rich and versatile foundation for the design of novel therapeutic agents. The evidence clearly demonstrates that the position of the amino group, in concert with other chemical substitutions, has a profound and predictable impact on biological activity. 2-aminopyridine derivatives are particularly prominent in the development of anticancer and antibacterial agents, while 4-aminopyridine derivatives are well-established as modulators of inflammatory and neurological pathways.

Future research should focus on a more systematic exploration of the chemical space around each isomer. By combining combinatorial synthesis with high-throughput screening and computational modeling, it will be possible to further refine the structure-activity relationships and design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The pyridinamine scaffold, in all its isomeric forms, will undoubtedly continue to be a cornerstone of medicinal chemistry and drug discovery for years to come.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-5-chloropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents is a critical aspect of responsible research. This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of 4-Bromo-5-chloropyridin-2-amine (CAS No. 857730-21-3), a halogenated pyridine derivative commonly used as a building block in pharmaceutical and agrochemical synthesis.[1] Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

The information herein is synthesized from authoritative safety data sheets (SDS), regulatory guidelines, and established principles of chemical waste management. The core philosophy of this guide is proactive risk mitigation, emphasizing that a thorough understanding of a chemical's properties is the foundation of its safe disposal.

Hazard Profile and Chemical Characteristics

Before any handling or disposal operations, a complete understanding of the associated risks is paramount. This compound is a solid compound whose toxicological properties have not been exhaustively investigated.[2] However, available data indicates significant hazards that demand stringent safety measures.[2][3][4]

PropertyDataSource(s)
CAS Number 857730-21-3[2][5]
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol [6]
Appearance Solid[2]
Melting Point 127 - 129 °C[4][7]
GHS Signal Word Danger[2][7]
Key Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[7][8]
Key Precautionary Statements P264: Wash skin thoroughly after handlingP280: Wear protective gloves/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Storage Temperature 2-8°C, in a dry, cool, well-ventilated place[7]

Immediate Safety Protocols: Handling and Spill Response

Safe disposal begins with safe handling. The inherent hazards of this compound necessitate the use of robust engineering controls and personal protective equipment (PPE).

Required Personal Protective Equipment (PPE)
  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield, conforming to government standards such as NIOSH (US) or EN 166 (EU).[2][3]

  • Skin and Body Protection: Wear a lab coat. For larger quantities or in case of spill risk, impervious clothing may be necessary.[3]

  • Respiratory Protection: Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid dust formation and inhalation.[2][4] If ventilation is inadequate, use a NIOSH-approved respirator.[3]

Accidental Release and Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[2]

  • Don PPE: Wear the full PPE ensemble described in section 2.1.

  • Containment: Prevent the spilled material from entering drains or waterways.[2]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation.[2] Use non-sparking tools.[7]

  • Collection: Place the swept-up material into a suitable, closed, and clearly labeled container for disposal.[2]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: The spill cleanup materials and contaminated soil are considered hazardous waste and must be disposed of following the procedures outlined in Section 3.

Core Disposal Workflow

The disposal of this compound is governed by its classification as a halogenated organic compound . This classification is critical because improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants such as dioxins and furans. Therefore, land disposal is restricted, and specialized treatment is required.[9][10]

Step 1: Waste Classification and Segregation

Causality: The presence of both bromine and chlorine atoms in the molecule mandates its classification as halogenated waste.[11] Hazardous waste streams must be strictly segregated to ensure proper treatment and to avoid needlessly contaminating less hazardous waste, which significantly increases disposal costs.[11][12]

Procedure:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."

  • Do NOT mix this compound waste with non-halogenated solvents, aqueous waste, or general laboratory trash.[11]

Step 2: Containerization and Labeling

Causality: Proper containerization and labeling are mandated by regulatory bodies like OSHA and the EPA to ensure safe transport and to inform waste handlers of the container's contents and associated hazards.[13]

Procedure:

  • Use a chemically compatible, sealable, and leak-proof container.

  • Affix a hazardous waste label to the container.

  • Clearly write the full chemical name: "this compound" and its CAS number "857730-21-3."

  • List all components of the waste, including any contaminated materials (e.g., weighing paper, gloves, spill cleanup debris).

  • Indicate the hazards using appropriate pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).

Step 3: Final Disposal via Professional Services

On-site chemical neutralization of halogenated pyridines is not recommended for a standard laboratory setting due to the complexity of the reactions, the potential for hazardous byproducts, and the difficulty in verifying complete destruction. The authoritative and safest method is to use a licensed hazardous waste disposal company.

Procedure:

  • Store the sealed and labeled waste container in a designated, secure secondary containment area, away from incompatible materials.[4]

  • Follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EHS) office.

  • The EHS office will coordinate with a licensed waste disposal contractor who will transport the waste for final destruction.

  • The industry-standard treatment for this type of waste is high-temperature incineration in a rotary kiln, which ensures the complete destruction of the halogenated organic molecule. [14] This process is equipped with scrubbers and other pollution control devices to neutralize acidic gases (like HBr and HCl) formed during combustion.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G Disposal Workflow: this compound start Waste Generated (this compound or contaminated material) classify Step 1: Classify Waste Is it a halogenated organic compound? start->classify yes_halogen YES (Contains Br and Cl) segregate Step 2: Segregate Waste Place in 'Halogenated Solids' container. DO NOT MIX with other waste streams. classify->segregate YES label Step 3: Containerize & Label - Use compatible, sealed container. - Attach Hazardous Waste Label. - List full chemical name and CAS. segregate->label store Step 4: Secure Storage Store in designated secondary containment area. label->store contact_ehs Step 5: Arrange Disposal Contact institutional EHS for pickup. store->contact_ehs end Waste transferred to licensed facility for high-temperature incineration. contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-chloropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-chloropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.